molecular formula C9H11NO B1586049 2,3-Dimethylbenzamide CAS No. 5580-34-7

2,3-Dimethylbenzamide

Cat. No.: B1586049
CAS No.: 5580-34-7
M. Wt: 149.19 g/mol
InChI Key: IZAYISYTIWLBNB-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbenzamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYISYTIWLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384206
Record name 2,3-dimethylbenzamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5580-34-7
Record name 2,3-Dimethylbenzamide
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Record name 2,3-dimethylbenzamide
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Foundational & Exploratory

2,3-Dimethylbenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Structural Ortho-Effects, and Synthetic Protocols

Executive Summary

2,3-Dimethylbenzamide (CAS: 5580-34-7) is a primary aromatic amide characterized by significant steric congestion proximal to the amide functionality.[1] Unlike unhindered benzamides, the presence of a methyl group at the ortho (2-) position imposes a rotational barrier that disrupts planarity between the carbonyl group and the aromatic ring.[1] This "ortho-effect" governs its distinct solubility profile, hydrolytic stability, and utility as a fragment in medicinal chemistry.[1]

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical constants, structural sterics, and a validated protocol for its synthesis from 2,3-dimethylbenzoic acid.[1] It is intended for organic chemists and process engineers requiring high-fidelity data for intermediate scale-up or structural activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimentally validated constants. Note the distinction between this primary amide and its N,N-dimethyl or 2-amino analogues, which often confound database searches.

PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Registry 5580-34-7Distinct from N,N-dimethyl (611-74-5)
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 154–157 °CSignificantly higher than N,N-isomer (43°C) [1, 2]
Boiling Point ~237 °C (Predicted)At 760 mmHg
Solubility Ethanol, DMSO, Methanol, ChloroformLimited aqueous solubility due to lipophilic methyls
pKa (Conjugate Acid) ~ -1.5 (Amide oxygen protonation)Estimated based on benzamide electronics
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorPrimary amide (-CONH₂)

Structural Analysis: The "Ortho-Effect"[1]

The reactivity and spectroscopic signature of this compound are defined by the steric clash between the carbonyl oxygen (or amide nitrogen) and the ortho-methyl group at position 2.[1]

Steric Inhibition of Resonance

In a standard benzamide, the amide group is coplanar with the phenyl ring, maximizing


-conjugation.[1] In this compound, the Van der Waals radius of the C2-methyl group forces the amide moiety to rotate out of the aromatic plane.[1]
  • Consequence: The resonance interaction between the nitrogen lone pair and the phenyl ring is diminished.

  • Reactivity Implication: The carbonyl carbon becomes slightly more electrophilic than in unsubstituted benzamide, yet nucleophilic attack is sterically hindered.[1]

  • Crystal Packing: The molecule likely adopts a twisted conformation in the solid state to minimize

    
     strain, favoring intermolecular hydrogen bonding chains (catemers) over planar dimers.[1]
    
Structural Visualization

The following diagram illustrates the steric pressure and the resulting twist.

OrthoEffect Benzene Benzene Ring (Planar Core) OrthoMe 2-Methyl Group (Steric Bulk) Benzene->OrthoMe C2 Position Amide Amide Group (-CONH2) Benzene->Amide C1 Position OrthoMe->Amide Steric Repulsion Twist Out-of-Plane Twist (~30-60° Torsion) Amide->Twist Resulting Conformation

Figure 1: Logical flow of steric interactions forcing the non-planar conformation of this compound.

Synthetic Protocol: Acid Chloride Route[1]

While direct amidation of esters is possible, the steric hindrance at the carbonyl carbon makes the Acid Chloride Method the most reliable pathway for high yield and purity. This protocol avoids the harsh conditions required for direct thermal amidation.[1]

Reaction Scheme

Precursor: 2,3-Dimethylbenzoic acid (CAS 603-79-2) Reagents: Thionyl Chloride (


), Aqueous Ammonia (

) or Ammonia gas.[1]

Synthesis Start 2,3-Dimethylbenzoic Acid (Solid) Step1 Activation: Reflux with SOCl2 (Cat. DMF) Start->Step1 Intermediate 2,3-Dimethylbenzoyl Chloride (Reactive Oil) Step1->Intermediate - SO2, - HCl Step2 Amidation: Add to cold conc. NH4OH or NH3(g) in DCM Intermediate->Step2 Product This compound (Precipitate) Step2->Product - HCl / NH4Cl

Figure 2: Step-wise synthesis pathway via the acyl chloride intermediate.

Detailed Methodology

Safety Note: Thionyl chloride is corrosive and releases toxic gases (


, 

).[1] Work in a fume hood.
  • Activation (Acyl Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), place 10.0 g (66.6 mmol) of 2,3-dimethylbenzoic acid .
      
    • Add 15 mL (excess) of thionyl chloride and 1-2 drops of dry DMF (catalyst).

    • Heat to gentle reflux (approx. 75-80 °C) for 2–3 hours until gas evolution ceases and the solution becomes clear.

    • Purification: Remove excess thionyl chloride via rotary evaporation (add dry toluene and re-evaporate to ensure complete removal).[1] Result: Crude 2,3-dimethylbenzoyl chloride (yellowish oil).[1]

  • Amidation:

    • Prepare a stirred solution of 50 mL concentrated aqueous ammonia (

      
      ) cooled to 0–5 °C in an ice bath.
      
    • Dissolve the crude acid chloride in 20 mL of dry dichloromethane (DCM) or add dropwise directly if liquid enough.

    • Add the acid chloride slowly to the ammonia solution. The reaction is exothermic; maintain temperature <10 °C.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Isolation & Purification:

    • The amide will precipitate as a white solid.[1]

    • Filter the solid using a Büchner funnel.[1] Wash with cold water (3 x 20 mL) to remove ammonium salts.[1]

    • Wash with cold hexanes to remove unreacted organic impurities.[1]

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.[1] Cool slowly to induce crystallization.[1]

    • Yield Expectation: 85–95%.[1]

Reactivity & Applications

Hofmann Rearrangement

A critical application of this compound is its conversion to 2,3-dimethylaniline (xylidine), a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic Acid .[1]

  • Reagents:

    
     / 
    
    
    
    (aq) or
    
    
    .[1]
  • Mechanism: The primary amide is N-brominated, deprotonated, and undergoes a 1,2-aryl shift to form an isocyanate, which hydrolyzes to the amine.[1][2]

  • Significance: This route provides access to the aniline without using nitration/reduction sequences, which can be non-selective for xylene isomers.[1]

Hydrolytic Stability

Due to the ortho-methyl group, this compound is more resistant to acidic/basic hydrolysis than benzamide.[1] The steric bulk protects the carbonyl carbon from the tetrahedral intermediate formation required for hydrolysis. Harsh conditions (e.g.,


, reflux) are often required to revert it to the acid.[1]
Pharmaceutical Relevance

The 2,3-dimethylphenyl motif is a pharmacophore found in:

  • Dexmedetomidine: A sedative/analgesic (alpha-2 agonist).[1]

  • Xylazine: Veterinary sedative.[1]

  • Mefenamic Acid: NSAID.[1] While the amide itself is rarely the API, it serves as a stable, crystalline "storage form" of the 2,3-dimethylphenyl core, ready to be converted to the amine or nitrile as needed.[1]

References

  • National Institute of Standards and Technology (NIST). this compound - IR Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. this compound (Compound CID 2800987).[1] National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. General Methods for Amide Synthesis via Acid Chlorides. Org.[1][2][3][4][5][6] Synth. Coll. Vol. 1, p. 82. (General protocol adaptation).

  • Gowda, B. T., et al. Structural studies on N-(2,3-dimethylphenyl)benzamides.[1] (Contextual reference for steric twist in homologous amides). Acta Crystallographica, Section E.

Sources

Technical Guide: Synthesis Pathways for 2,3-Dimethylbenzamide

[1]

Target Molecule: 2,3-Dimethylbenzamide CAS Registry Number: 5580-57-4 Molecular Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol [1]

Executive Summary & Strategic Analysis

This compound serves as a critical scaffold in the synthesis of agrochemicals (e.g., anthranilic diamide insecticides) and pharmaceutical intermediates.[1] Its synthesis is chemically distinct from simple benzamides due to the ortho-effect : the methyl group at the 2-position creates significant steric hindrance around the carbonyl center.

This guide details three validated synthesis pathways, ranked by scalability and laboratory reliability. The Acid Chloride Route is the primary recommendation for high-yield laboratory synthesis, while Aminocarbonylation represents a modern, transition-metal-catalyzed approach suitable for diversity-oriented synthesis.[1]

Retrosynthetic Analysis

The construction of the amide bond is the final strategic disconnection. The steric bulk at C2 dictates that nucleophilic attack on the carbonyl carbon may be sluggish, requiring activated electrophiles (acid chlorides) or highly active catalysts.

RetrosynthesisTargetThis compound(Target)Acid2,3-Dimethylbenzoic Acid(Precursor A)Target->AcidAmidation(via SOCl₂)Nitrile2,3-Dimethylbenzonitrile(Precursor B)Target->NitrileHydrolysisHalide2,3-Dimethylbromobenzene(Precursor C)Target->HalidePd-CatalyzedAminocarbonylation

Figure 1: Retrosynthetic disconnections for this compound showing three primary feedstock origins.

Pathway A: The Acid Chloride Route (Standard Protocol)

This is the most robust method for laboratory-scale synthesis (10g – 100g). The activation of the carboxylic acid to the acid chloride overcomes the steric hindrance of the ortho-methyl group, facilitating the subsequent nucleophilic attack by ammonia.

Mechanism & Rationale

The reaction proceeds via an SNi mechanism (internal nucleophilic substitution) during chlorination, followed by a Nucleophilic Acyl Substitution with ammonia. Thionyl chloride (SOCl₂) is preferred over oxalyl chloride for cost efficiency and ease of byproduct removal (SO₂ and HCl are gases).

Detailed Protocol

Reagents:

  • 2,3-Dimethylbenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)[1]

  • Ammonium Hydroxide (28-30% NH₃ in H₂O) or Anhydrous NH₃ gas[1]

  • Solvent: Toluene or Dichloromethane (DCM)[1]

  • Catalyst: DMF (Dimethylformamide), 2-3 drops[1]

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2,3-dimethylbenzoic acid in dry Toluene (approx. 5 mL per gram of acid).

    • Add Thionyl Chloride dropwise.[1]

    • Add 2 drops of dry DMF.[1][2] Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates the reaction, crucial for sterically hindered substrates.[1]

    • Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (conversion of acid to non-polar spot) or cessation of gas evolution.

    • Critical Step: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield crude 2,3-dimethylbenzoyl chloride as an oil.[1] Do not purify; use immediately.

  • Amidation:

    • Dissolve the crude acid chloride in dry DCM or THF.

    • Cool the solution to 0°C in an ice bath.

    • Option A (Aqueous): Slowly add the organic solution to a vigorously stirred solution of concentrated Ammonium Hydroxide (excess, >5 equiv) at 0°C.

    • Option B (Anhydrous): Bubble NH₃ gas through the solution for 30 minutes.

    • Stir at room temperature for 2 hours.

  • Workup:

    • Evaporate the organic solvent (if using Option B) or filter the precipitate.

    • If using Option A, separate the organic layer, wash with 1M NaOH (to remove unreacted acid), then water, and brine.[1]

    • Dry over MgSO₄ and concentrate.[3]

Yield Expectation: 85% – 95%

AcidChlorideMechanismStep1Activation(Acid + SOCl2 + DMF)InterIntermediate(Acid Chloride)Step1->Inter- SO2, - HClStep2Amidation(NH3 Attack)Inter->Step2NucleophilicAcyl SubstitutionProductThis compoundStep2->Product- HCl

Figure 2: Reaction flow for the Acid Chloride pathway.

Pathway B: Palladium-Catalyzed Aminocarbonylation (Advanced)[1]

For researchers with access to aryl halide libraries or requiring isotopic labeling (using ¹³CO), this pathway is superior.[1] It avoids the use of corrosive thionyl chloride and proceeds directly from the bromide.

Mechanism & Rationale

This reaction utilizes a Pd(0)/Pd(II) catalytic cycle. The steric bulk of the 2,3-dimethyl system requires a phosphine ligand with a wide bite angle (like XantPhos) or high electron density to facilitate the oxidative addition and subsequent CO insertion steps.

Detailed Protocol

Reagents:

  • 2,3-Dimethylbromobenzene (1.0 equiv)[1]

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid CO source) or CO gas balloon.[1]

  • Amine Source: Ammonium Acetate or NH₃ (in dioxane).

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: XantPhos (4-10 mol%)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃.[1]

  • Solvent: 1,4-Dioxane or Toluene.[1]

Step-by-Step Workflow:

  • Setup: In a pressure tube or glovebox, combine 2,3-dimethylbromobenzene, Pd(OAc)₂, XantPhos, and the base.[1]

  • CO Introduction:

    • Method A (Gas): Purge the vessel with CO gas and maintain a balloon pressure (1 atm).

    • Method B (Solid): Add Mo(CO)₆ and seal the vessel immediately.

  • Reaction: Heat to 100°C – 110°C for 12–16 hours. The elevated temperature is necessary to overcome the energy barrier imposed by the ortho-methyl substituents.

  • Workup: Cool, filter through a celite pad to remove Palladium black. Concentrate the filtrate and purify via column chromatography (Ethyl Acetate/Hexane).

Yield Expectation: 70% – 85%[1][4]

Comparative Data Analysis

FeaturePathway A: Acid ChloridePathway B: AminocarbonylationPathway C: Nitrile Hydrolysis
Starting Material 2,3-Dimethylbenzoic Acid2,3-Dimethylbromobenzene2,3-Dimethylbenzonitrile
Reagents SOCl₂, NH₃Pd cat., CO, NH₃H₂SO₄ or NaOH/H₂O₂
Atom Economy Moderate (Loss of SO₂, HCl)HighHigh
Steric Sensitivity Low (Forceable via heat)High (Requires specific ligands)Moderate
Scalability Excellent (kg scale) Poor (Catalyst cost)Good
Safety Profile Corrosive (SOCl₂ fumes)Toxic (CO gas)Corrosive (Strong Acid/Base)

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.20 – 7.40 (m, 3H): Aromatic protons.[1]

    • δ 7.60, 7.80 (br s, 2H): Amide NH₂ protons (exchangeable with D₂O).[1]

    • δ 2.30 (s, 3H): Methyl group at C2.[1]

    • δ 2.25 (s, 3H): Methyl group at C3.[1]

    • Note: The two methyl signals may appear very close or overlap depending on the solvent.

  • IR Spectroscopy (ATR):

    • 3350, 3180 cm⁻¹: N-H stretching (primary amide doublet).[1]

    • 1650 – 1660 cm⁻¹: C=O stretching (Amide I band).[1]

References

  • PrepChem. Synthesis of 2,3-dimethylbenzoyl chloride. Retrieved from [Link]

  • Lindman, J., et al. (2023).[1][2] Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles.[1][5] The Journal of Organic Chemistry. Retrieved from [Link][1][2]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[6][7][8] Retrieved from [Link]

  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.[1] (Relevant for general amide synthesis protocols from anhydrides/acids). Retrieved from

Technical Guide: Physical Properties & Characterization of 2,3-Dimethylbenzamide

[1]

Executive Summary

This compound is a primary aromatic amide characterized by a benzene ring substituted with methyl groups at the ortho (2) and meta (3) positions relative to the amide functionality.[1] Unlike its N,N-disubstituted isomer (which is a liquid/low-melting solid), this compound exists as a crystalline solid with a distinct melting point range of 154–159 °C . It serves as a critical intermediate in the synthesis of isoindolinone derivatives and other pharmacophores.[1]

Critical Distinction: Researchers must verify the CAS number.

  • Target: this compound (CAS 5580-34-7) → Solid Powder (High MP)

  • Confounding Isomer: N,N-Dimethylbenzamide (CAS 611-74-5) → Liquid/Low-Melting Solid

Physicochemical Properties Profile

The following data represents the core physical constants for high-purity (>98%) this compound.

PropertyValue / DescriptionMethod/Notes
Physical State White to off-white crystalline powderVisual Inspection
Melting Point 154 – 159 °C Capillary Method / DSC
Boiling Point ~237.7 °C (Predicted)at 760 mmHg
Solubility (Water) Low / Slightly SolubleRecrystallizable from hot water
Solubility (Organics) SolubleEthanol, DMSO, DMF, Methanol
Density ~1.1 ± 0.1 g/cm³ (Predicted)Solid state packing
Acidity (pKa) ~16 (Amide N-H)Estimated

Detailed Characterization Protocols

Thermal Analysis (DSC/TGA)

To validate purity and polymorphic form, Differential Scanning Calorimetry (DSC) is the gold standard.[1]

  • Experimental Logic: Impurities in the crystal lattice depresses the melting point (freezing point depression).[1] A sharp endotherm confirms high crystallinity.[1]

  • Protocol:

    • Weigh 2–5 mg of dried powder into an aluminum pan.

    • Equilibrate at 30 °C.

    • Ramp temperature at 10 °C/min to 200 °C under nitrogen purge (50 mL/min).

    • Expected Result: A single sharp endothermic peak with an onset temperature between 154–156 °C .[1]

Spectroscopic Identification

Self-validating structural confirmation relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]

A. Proton NMR (¹H-NMR) in DMSO-d₆ or CDCl₃

  • Aromatic Region (7.0 – 7.5 ppm): Multiplets corresponding to the 3 aromatic protons.[3]

  • Amide Region (5.5 – 8.0 ppm): Broad singlets for the -NH₂ protons. Note: In CDCl₃, these may appear broad and separated; in DMSO-d₆, they are often sharper.[1]

  • Aliphatic Region (2.1 – 2.4 ppm): Two distinct singlets (or overlapping signals) representing the methyl groups at positions 2 and 3.

    • Diagnostic Shift: The ortho-methyl (C2) is often shielded differently than the meta-methyl (C3).

B. Infrared Spectroscopy (FT-IR)

  • Amide I Band: Strong absorption at 1650–1690 cm⁻¹ (C=O stretch).

  • Amide II Band: Absorption near 1600–1640 cm⁻¹ (N-H bend).

  • N-H Stretch: Doublet pattern around 3150–3400 cm⁻¹ (characteristic of primary amides -NH₂).

Synthesis & Purification Logic

Understanding the synthesis helps anticipate impurities (e.g., residual acid or inorganic salts).[1]

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to physical characterization, highlighting critical control points (CCPs).

CharacterizationWorkflowStartRaw Synthesis(2,3-Dimethylbenzoic Acid + NH3)CrudeCrude Solid(Contains Salts/Acid)Start->CrudeAmidationPurificationRecrystallization(Solvent: Hot Water/EtOH)Crude->PurificationDissolution & CoolingPureSolidThis compoundCrystalsPurification->PureSolidFiltration & DryingDSCDSC Analysis(MP: 154-159°C)PureSolid->DSCThermal CheckNMR1H-NMR(Methyls: ~2.3 ppm)PureSolid->NMRStructure CheckXRDXRD(Crystal Packing)PureSolid->XRDPolymorph Check

Caption: Logical workflow for the isolation and validation of this compound, ensuring distinction from starting materials.

Purification Protocol (Recrystallization)

Since the compound is "slightly soluble" in water but soluble in hot organics, a mixed-solvent system or hot water extraction is effective.[1]

  • Dissolution: Dissolve crude solid in minimum boiling ethanol (or 90:10 ethanol:water).

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • Crystallization: Allow to cool slowly to Room Temperature (RT), then to 4 °C.

  • Isolation: Filter the white needles/powder and wash with cold water (to remove inorganic salts like NH₄Cl if used in synthesis).

  • Drying: Vacuum dry at 40 °C to remove solvent residues (which would artificially lower MP).

Solubility & Stability

Solubility Determination Protocol

For formulation development, precise solubility is required.[1]

  • Excess Addition: Add excess powder to 10 mL of solvent (Water, PBS pH 7.4, Ethanol).

  • Equilibration: Shake at 25 °C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

SolventSolubility RatingApplication
Water Low (< 1 mg/mL)Wash solvent
Ethanol High (> 50 mg/mL)Recrystallization
DMSO Very HighStock solutions for bio-assay
0.1 M HCl Low/ModerateWeak base protonation may slightly increase solubility
Stability[1][6]
  • Hygroscopicity: Primary amides can be slightly hygroscopic.[1] Store in a desiccator.

  • Hydrolysis: Stable at neutral pH.[1] Prolonged exposure to strong acid/base at high temperatures will hydrolyze the amide back to 2,3-dimethylbenzoic acid.[1]

References

  • PubChem. (n.d.). This compound (Compound).[2][4][5][6][7][8][9][10][11][12] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Fisher Scientific. (n.d.). This compound, 98%. Retrieved January 30, 2026, from [Link][1]

  • Stenutz. (n.d.). Data for this compound. Retrieved January 30, 2026, from [Link][1]

Chemo-Structural Profiling of 2,3-Dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Dimethylbenzamide , a substituted benzamide derivative characterized by methyl groups at the ortho (2) and meta (3) positions relative to the amide functionality. Distinct from its isomer N,N-dimethylbenzamide (a common solvent), this molecule serves as a critical structural scaffold in medicinal chemistry, particularly in the design of conformationally restricted inhibitors.

This document details the physicochemical properties, validated synthesis routes, and analytical quality control (QC) protocols required for its integration into drug development pipelines.

The Fundamental Identity: Molecular Weight & Formula[1]

Precise mass characterization is the cornerstone of small molecule development. For this compound, the distinction between average molecular weight (for bulk stoichiometry) and monoisotopic mass (for mass spectrometry) is critical.

Table 1: Physicochemical Core Data
PropertyValueTechnical Context
IUPAC Name This compoundSystematic nomenclature
CAS Registry Number 5580-34-7 Unique identifier (Distinct from N,N- isomer 611-74-5)
Molecular Formula C₉H₁₁NO Carbon (9), Hydrogen (11), Nitrogen (1), Oxygen (1)
Molecular Weight 149.19 g/mol Average mass for molarity calculations
Monoisotopic Mass 149.0841 Da Exact mass for High-Resolution Mass Spec (HRMS)
Elemental Composition C: 72.46%, H: 7.43%, N: 9.39%Theoretical values for elemental analysis (CHN)
LogP (Predicted) ~1.1 - 1.5Lipophilicity indicator; moderate membrane permeability
H-Bond Donors 1 (Amide -NH₂)Critical for receptor binding pockets
H-Bond Acceptors 1 (Carbonyl -C=O)Critical for receptor binding pockets
The "Nitrogen Rule" Validation

In mass spectrometry, a molecule with an odd nominal mass (149 Da) indicates an odd number of nitrogen atoms. This serves as a rapid first-pass filter in QC:

  • Observation: M+H peak at m/z 150.09 (Even mass).

  • Deduction: The neutral molecule has an odd mass (149), confirming the single nitrogen presence consistent with the mono-amide structure.

Synthesis & Manufacturing Strategy

The synthesis of this compound presents a specific challenge: Steric Hindrance . The methyl group at the 2-position (ortho) creates steric bulk that protects the carbonyl carbon, making nucleophilic attack slightly more difficult than in unsubstituted benzamide.

Validated Protocol: Acid Chloride Activation

Direct amidation of the carboxylic acid is slow. The preferred route utilizes an acid chloride intermediate to activate the carbonyl group.

Step-by-Step Methodology:

  • Activation: React 2,3-dimethylbenzoic acid with Thionyl Chloride (

    
    ) or Oxalyl Chloride under reflux to generate 2,3-dimethylbenzoyl chloride.
    
    • Catalyst: DMF (Dimethylformamide) - trace amounts to form the Vilsmeier-Haack reactive species.

  • Amidation: Add the acid chloride dropwise to a cold, concentrated Ammonium Hydroxide (

    
    ) solution or anhydrous Ammonia in dioxane.
    
    • Critical Control: Temperature must be kept <5°C to minimize side reactions and manage exotherm.

  • Purification: Recrystallization from ethanol/water.

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and critical process controls.

SynthesisPath start Starting Material: 2,3-Dimethylbenzoic Acid inter Intermediate: 2,3-Dimethylbenzoyl Chloride start->inter Reflux (Activation) reagent1 Reagent: SOCl2 + cat. DMF reagent1->inter product Product: This compound inter->product Nucleophilic Acyl Substitution (0-5°C) reagent2 Reagent: NH3 (aq) or NH3/Dioxane reagent2->product

Figure 1: Two-step synthesis pathway via acid chloride activation to overcome ortho-steric hindrance.

Analytical Characterization & QC

To validate the identity of the synthesized material, a multi-modal approach is required. Relying on a single method (like LC-MS) is insufficient for distinguishing isomers (e.g., 2,4-dimethyl vs 2,3-dimethyl).

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the substitution pattern.

  • ¹H NMR (DMSO-d₆):

    • Methyl Groups: Look for two distinct singlets (or closely spaced signals) around 2.1–2.3 ppm. Integration = 6H.

    • Amide Protons: Broad singlets around 7.0–8.0 ppm. Often split into two peaks due to restricted rotation.

    • Aromatic Region: 3 protons in the 7.0–7.5 ppm range. The splitting pattern (typically doublet-triplet-doublet or multiplet) confirms the 1,2,3-substitution pattern.

B. HPLC-MS Workflow

For purity assessment, High-Performance Liquid Chromatography coupled with Mass Spectrometry is utilized.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 210 nm and 254 nm; MS (ESI+).

Visualization: Analytical Decision Tree

QC_Workflow sample Crude Sample lcms LC-MS Analysis sample->lcms mass_check Mass = 149.1? (m/z 150 [M+H]+) lcms->mass_check nmr 1H NMR Analysis mass_check->nmr Yes fail REJECT / REWORK mass_check->fail No pattern_check Aromatic Pattern Consistent with 1,2,3-sub? nmr->pattern_check pass RELEASE LOT pattern_check->pass Yes pattern_check->fail No (Isomer Contamination)

Figure 2: Quality Control Decision Tree ensuring both mass accuracy and structural isomeric purity.

Pharmaceutical Relevance: The "Orthogonal Twist"

Why use this compound in drug design?

  • Conformational Lock: The methyl group at position 2 (ortho) forces the amide group out of planarity with the benzene ring. This "twist" can be exploited to fit specific hydrophobic pockets in enzymes (e.g., kinases) that require a non-planar ligand.

  • Metabolic Stability: The methyl groups block the 2 and 3 positions from metabolic oxidation (CYP450 hydroxylation), potentially increasing the half-life of the drug scaffold compared to unsubstituted benzamides.

  • Solubility: While the amide is polar, the two methyl groups increase lipophilicity (LogP), aiding in blood-brain barrier penetration if central nervous system activity is desired.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2800987, this compound. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethylbenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,3-dimethylbenzamide, a key chemical intermediate. It is intended to serve as a technical resource for professionals in organic synthesis, medicinal chemistry, and agrochemical development. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, analytical characterization, and safety considerations.

Core Compound Identification

The subject of this guide is this compound. Its definitive identifiers are crucial for accurate sourcing, regulatory compliance, and scientific communication.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 5580-34-7[1][2]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 144-147 °C
Boiling Point 285.2 °C at 760 mmHg
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone. Sparingly soluble in water.
Density 1.05 g/cm³
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Below are the expected key spectral features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aromatic protons and the methyl groups. The two methyl groups will appear as singlets, likely in the range of δ 2.2-2.5 ppm. The aromatic protons will present as a multiplet in the aromatic region (δ 7.0-7.8 ppm). The amide protons will show as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the carbonyl carbon of the amide (typically δ 168-172 ppm), the aromatic carbons, and the two methyl carbons (usually in the δ 15-25 ppm region).

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the amide carbonyl group around 1640-1680 cm⁻¹. The N-H stretching of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹. C-H stretching from the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.[2]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 149, corresponding to the molecular weight of the compound.[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of 2,3-dimethylbenzonitrile. This method is efficient and proceeds in high yield. Both acid and base-catalyzed hydrolysis pathways are viable.

Acid-Catalyzed Hydrolysis of 2,3-Dimethylbenzonitrile

This protocol provides a reliable method for the preparation of this compound from its corresponding nitrile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzonitrile (1 equivalent).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. The amount of the acidic solution should be sufficient to ensure effective stirring.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation of Product: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality and Mechanistic Insight:

The acid-catalyzed hydrolysis of a nitrile to an amide is a well-established reaction.[3][4][5] The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[3][4] A series of proton transfers and tautomerization steps then lead to the formation of the amide.[5]

acid_hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Tautomerization nitrile 2,3-Dimethylbenzonitrile protonated_nitrile Protonated Nitrile nitrile->protonated_nitrile + H+ h_plus H+ intermediate1 Intermediate protonated_nitrile->intermediate1 + H₂O h2o H₂O intermediate2 Enol Intermediate intermediate1->intermediate2 - H+ amide This compound intermediate2->amide Tautomerization

Caption: Acid-catalyzed hydrolysis of 2,3-dimethylbenzonitrile.

Base-Catalyzed Hydrolysis of 2,3-Dimethylbenzonitrile

An alternative route to this compound involves hydrolysis under basic conditions.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux with constant stirring.

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Neutralization and Isolation: The residue is then neutralized with a dilute acid (e.g., HCl) to precipitate the this compound. The solid is collected by filtration and washed with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Causality and Mechanistic Insight:

In the base-catalyzed mechanism, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile group.[6] This is followed by protonation from water to form an imidic acid intermediate, which then tautomerizes to the more stable amide.[6]

base_hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation cluster_2 Step 3: Tautomerization nitrile 2,3-Dimethylbenzonitrile intermediate1 Intermediate Anion nitrile->intermediate1 + OH⁻ oh_minus OH⁻ imidic_acid Imidic Acid Intermediate intermediate1->imidic_acid + H₂O h2o H₂O amide This compound imidic_acid->amide Tautomerization

Caption: Base-catalyzed hydrolysis of 2,3-dimethylbenzonitrile.

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

A significant application of related dimethylbenzamides is in the synthesis of insecticides. For instance, the structurally similar 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the production of chlorantraniliprole, a widely used insecticide.[7] This highlights the importance of the dimethylbenzamide scaffold in developing new crop protection agents.

Pharmaceutical Development

While direct applications of this compound in pharmaceuticals are less documented, its precursor, 2,3-dimethylbenzaldehyde, is a key intermediate in the synthesis of dexmedetomidine hydrochloride, a sedative and analgesic agent.[8] This underscores the relevance of the 2,3-dimethylphenyl moiety in medicinal chemistry. Furthermore, N,N-dimethylbenzamide, a related compound, has been investigated as a hydrotropic agent to improve the solubility of poorly water-soluble drugs.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant utility as a synthetic intermediate. Its straightforward preparation from 2,3-dimethylbenzonitrile, coupled with the importance of the dimethylbenzamide structural motif in applied chemistry, makes it a compound of interest for researchers in various fields. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and in industrial applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,3-dimethyl benzaldehyde.
  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

Biological Activity of 2,3-Dimethylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2,3-Dimethylbenzamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique steric and electronic properties. Unlike its unhindered analogs, the ortho,meta-dimethyl substitution pattern induces a non-planar conformation between the amide carbonyl and the phenyl ring. This "steric twist" modulates metabolic stability, enhances lipophilicity, and dictates binding selectivity for targets ranging from Dopamine D2/D3 receptors to alkaline phosphatases and ryanodine receptors. This guide provides a rigorous analysis of the scaffold's pharmacology, synthesis, and structure-activity relationships (SAR).

Chemical Core: The "Steric Twist" Pharmacophore

The biological activity of this compound derivatives is fundamentally governed by the steric clash between the ortho-methyl group (C2) and the amide carbonyl oxygen.

  • Conformational Restriction: The C2-methyl group prevents the amide bond from achieving coplanarity with the benzene ring. This reduces conjugation, making the carbonyl more electrophilic but simultaneously sterically protecting it from hydrolytic enzymes.

  • Lipophilicity: The addition of two methyl groups significantly increases logP compared to unsubstituted benzamide, facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-active derivatives.[1]

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue (Approx.)Biological Implication
Molecular Weight 149.19 g/mol Fragment-like, ideal for lead optimization.
LogP 2.1 - 2.4High membrane permeability; CNS active.[1]
H-Bond Donors 1 (Amide NH)Critical for receptor anchoring (e.g., Asp residue in GPCRs).
Rotatable Bonds 1 (C-N)Restricted rotation due to ortho-sterics reduces entropic penalty upon binding.[1]

Therapeutic Applications & Case Studies

CNS Activity: Dopamine D2/D3 Receptor Modulation

Substituted benzamides (e.g., Sulpiride, Remoxipride) are a classic class of atypical antipsychotics. The this compound moiety serves as a lipophilic bioisostere in this class.

  • Mechanism: These derivatives function primarily as D2/D3 receptor antagonists . The amide NH forms a hydrogen bond with specific residues (often Asp114 in D2), while the aromatic ring engages in pi-stacking.

  • Selectivity: The 2,3-dimethyl substitution pattern often shifts selectivity towards D3 receptors compared to D2, a property explored for treating negative symptoms of schizophrenia and substance abuse disorders.

  • Key Insight: The 2,3-dimethyl motif lacks the "salicylamide" hydrogen bond (intramolecular H-bond between OMe and NH) found in raclopride, altering its binding kinetics and often resulting in "fast-off" receptor kinetics, which is associated with fewer extrapyramidal side effects.

Enzyme Inhibition: Alkaline Phosphatase & Nucleotidases

Recent studies have highlighted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides as potent inhibitors of alkaline phosphatases (APs) and ecto-5'-nucleotidases.[1]

  • Target: Tissue-nonspecific alkaline phosphatase (TNAP) and Intestinal alkaline phosphatase (IAP).

  • Clinical Relevance: Inhibitors of these enzymes are therapeutic candidates for calcification disorders (e.g., vascular calcification) and certain cancers where ecto-nucleotidases promote metastasis.

  • SAR Finding: The 2,3-dimethyl substitution was found to be superior to 4-methyl or unsubstituted analogs, likely due to the hydrophobic pocket filling in the enzyme's active site.

Agrochemicals: Ryanodine Receptor Modulators

While often overlooked in pure pharma guides, the this compound substructure (specifically in anthranilic diamides) is a cornerstone of modern insecticides (e.g., Chlorantraniliprole analogs).

  • Mechanism: Allosteric modulation of the Ryanodine Receptor (RyR) calcium channel, causing uncontrolled calcium release and muscle paralysis in insects.

  • Relevance to Pharma: This mechanism is being investigated for human selectivity in neuromuscular diseases, although toxicity remains a major hurdle.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway activity of these derivatives: CNS modulation (Dopamine) and Enzyme Inhibition (Phosphatase).

G cluster_CNS CNS Pathway (Psychiatry) cluster_Enzyme Enzyme Pathway (Metabolic) Scaffold This compound Scaffold D2Rec Dopamine D2/D3 Receptors Scaffold->D2Rec Lipophilic Binding (Steric Fit) AlkPhos Alkaline Phosphatase (TNAP/IAP) Scaffold->AlkPhos Hydrophobic Pocket Occ. Signal1 G-Protein Signaling Blockade D2Rec->Signal1 Antagonism Effect1 Antipsychotic Effect (Schizophrenia) Signal1->Effect1 Signal2 Inhibition of PPi Hydrolysis AlkPhos->Signal2 Inhibition Effect2 Anti-Calcification & Anti-Metastatic Signal2->Effect2

Caption: Dual pharmacological pathways of this compound derivatives targeting GPCRs (D2/D3) and Metalloenzymes (TNAP).

Experimental Protocols

Chemical Synthesis: General Procedure for N-Substituted Derivatives

Objective: Synthesize N-substituted this compound via acid chloride activation. This method is preferred over direct coupling for sterically hindered acids like 2,3-dimethylbenzoic acid.

Reagents:

  • 2,3-Dimethylbenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Amine (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: In a dry round-bottom flask, dissolve 2,3-dimethylbenzoic acid (10 mmol) in dry DCM (20 mL).

  • Add

    
     (30 mmol) dropwise at 0°C. Add a catalytic drop of DMF.
    
  • Reflux for 3 hours. Monitor by TLC (acid consumption).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.
    
  • Coupling: Re-dissolve the acid chloride in dry DCM (10 mL).

  • In a separate flask, mix the Amine (11 mmol) and

    
     (20 mmol) in DCM (10 mL) at 0°C.
    
  • Slowly add the acid chloride solution to the amine mixture.

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with 1N HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/Ethyl Acetate).

Biological Assay: Alkaline Phosphatase Inhibition Screen

Objective: Determine


 of derivatives against TNAP.

Materials:

  • Substrate: p-Nitrophenyl phosphate (pNPP)[1]

  • Buffer: Diethanolamine buffer (pH 9.8) containing

    
     (0.5 mM)
    
  • Enzyme: Recombinant human TNAP

Protocol:

  • Prepare 10 mM stock solutions of test compounds in DMSO.

  • In a 96-well plate, add 10 µL of test compound (serially diluted).

  • Add 20 µL of TNAP enzyme solution (optimized activity units).

  • Incubate at 37°C for 10 minutes (pre-incubation).

  • Initiate reaction by adding 170 µL of pNPP substrate solution.[1]

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Analysis: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine 
    
    
    
    .

Synthesis Workflow Visualization

Synthesis Start 2,3-Dimethylbenzoic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Nucleophilic Attack (R-NH2, Et3N, DCM) Inter->Step2 Product N-Substituted This compound Step2->Product

Caption: Synthetic pathway via acid chloride activation to overcome steric hindrance at the ortho-position.

References

  • Enzyme Inhibition (Phosphatases)

    • Title: Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.
    • Source: Royal Society of Chemistry (RSC) Advances / PubMed.
    • URL:[Link]

  • Antipsychotic Pharmacology (Benzamides)

    • Title: Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors.[2]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Chemical Properties & Synthesis

    • Title: this compound (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Agrochemical Applications (Ryanodine Modulators)

    • Title: Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide (Patent CN103702978A).[1]

    • Source: Google Patents.[3]

    • URL

Sources

Advanced Functionalization of 2,3-Dimethylbenzamide: A Regiocontrolled Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylbenzamide (CAS: 5580-34-7) represents a critical scaffold in modern organic synthesis, particularly within the realm of transition-metal-catalyzed C–H activation. Unlike unsubstituted benzamides, the 2,3-dimethyl substitution pattern offers a unique "buttressing effect." The 2-methyl group introduces steric strain that twists the amide out of planarity, while the 3-methyl group effectively blocks the adjacent ortho-position. This steric architecture forces exclusive regioselectivity at the C6 position, making this molecule an ideal substrate for constructing unsymmetrical, polysubstituted isoquinolinones and biaryls without the risk of over-functionalization (bis-alkylation).

This guide details the high-value applications of this compound, focusing on Rh(III)-catalyzed annulation and Pd(II)-directed arylation, supported by mechanistic insights and validated protocols.

Part 1: Structural Analysis & Reactivity Profile

The Ortho-Effect and Regiocontrol

In catalytic C–H functionalization, benzamides typically act as Directing Groups (DGs). A common challenge with simple benzamides is the lack of selectivity between the two ortho-positions (C2 and C6), often leading to mixtures of mono- and bis-functionalized products.

This compound solves this intrinsic problem through steric blocking:

  • C2-Blocking: The methyl group at C2 is already occupied, preventing activation at this site.

  • C3-Buttressing: The methyl group at C3 reinforces the steric bulk of the C2-methyl, preventing "ortho-migration" or ring-walking phenomena often seen in flexible systems.

  • C6-Selectivity: The catalyst is sterically funneled to the C6 position, ensuring 100% regioselectivity for mono-functionalization.

FeatureImpact on ReactivitySynthetic Advantage
Amide Moiety Acts as a bidentate or monodentate DGHigh affinity for Rh(III), Co(III), and Pd(II)
2-Methyl Group Steric hindrancePrevents C2 functionalization; twists amide bond
3-Methyl Group Electronic donation (+I effect)Increases electron density at C6; blocks C2/C3 access

Part 2: C–H Activation & Heterocycle Formation[1]

Rh(III)-Catalyzed [4+2] Annulation

The most powerful application of this compound is its conversion into 8-methyl-substituted isoquinolinones via reaction with internal alkynes. This reaction utilizes the amide nitrogen as an internal oxidant and directing group.

Mechanism: The reaction proceeds via a Cp*Rh(III) catalytic cycle.[1] The active catalyst coordinates to the amide oxygen and activates the C6–H bond to form a five-membered metallacycle. Alkyne insertion follows, yielding a seven-membered rhodacycle, which undergoes reductive elimination to release the isoquinolinone.

Why this compound? In standard benzamide annulations, excess alkyne can lead to double annulation (forming complex fused systems). The 2,3-dimethyl pattern sterically precludes the second insertion, stopping the reaction cleanly at the isoquinolinone stage.

Visualization: Catalytic Cycle (Rh-Catalyzed Annulation)

Rh_Catalysis Start This compound + Cp*Rh(III) Coordination Amide Coordination Start->Coordination Ligand Exchange CH_Activation C6-H Activation (5-Membered Rhodacycle) Coordination->CH_Activation -AcOH Alkyne_Insert Alkyne Insertion (7-Membered Rhodacycle) CH_Activation->Alkyne_Insert Regioselective Red_Elim Reductive Elimination & Proto-demetalation Alkyne_Insert->Red_Elim C-N Bond Formation Red_Elim->Start Cp*Rh(III) Product 8-Methylisoquinolinone Red_Elim->Product Catalyst Regeneration

Caption: Figure 1. Mechanism of Rh(III)-catalyzed [4+2] annulation of this compound with alkynes.

Pd(II)-Catalyzed Ortho-Arylation

Beyond heterocycles, this compound serves as a precursor for biaryl scaffolds via Pd(II)-catalyzed C–H arylation. Using aryl iodides or boronic acids, the phenyl ring can be extended at the C6 position.

  • Catalyst System: Pd(OAc)₂ / AgOAc / TFA.

  • Role of Ag(I): Acts as a halide scavenger (if using aryl iodides) or oxidant (if using boronic acids), regenerating the Pd(II) species.

  • Outcome: Formation of 2,3-dimethyl-6-arylbenzamides. These are difficult to synthesize via Suzuki coupling due to the steric crowding around the amide, but C–H activation bypasses the need for pre-functionalized aryl halides on the benzamide core.

Part 3: Classical Transformations

While C–H activation represents the frontier, this compound undergoes classical rearrangements essential for aniline production.

Hofmann Rearrangement

Reaction with bromine/NaOH or hypervalent iodine reagents (e.g., PIDA) converts the amide to 2,3-dimethylaniline .

  • Significance: 2,3-Dimethylaniline is a key intermediate for the synthesis of Mefenamic acid (a NSAID) derivatives.

  • Protocol Note: The steric bulk of the 2,3-dimethyl group stabilizes the isocyanate intermediate, often resulting in higher yields compared to less substituted benzamides.

Part 4: Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Isoquinolinones

Objective: Synthesis of 3,4-diphenyl-7,8-dimethylisoquinolin-1(2H)-one (Note: Numbering changes upon cyclization; the 2,3-dimethyl on benzamide becomes 7,8 on isoquinolinone).

Reagents:

  • Substrate: this compound (0.5 mmol)

  • Coupling Partner: Diphenylacetylene (0.6 mmol)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additives: AgSbF₆ (10 mol%), Cu(OAc)₂ (2.0 equiv, oxidant)

  • Solvent: t-Amyl alcohol (3.0 mL)

Step-by-Step Methodology:

  • Setup: In a 15 mL screw-cap pressure tube, weigh out this compound (74.6 mg), diphenylacetylene (106.9 mg), [Cp*RhCl₂]₂ (7.7 mg), AgSbF₆ (17.2 mg), and Cu(OAc)₂ (181.6 mg).

  • Solvation: Add t-Amyl alcohol (3.0 mL). The use of a bulky alcohol solvent helps stabilize the active cationic Rh species.

  • Reaction: Seal the tube under air (or N₂ if using an internal oxidant variant). Heat the mixture to 120 °C in an oil bath for 16 hours.

    • Why 120 °C? High temperature is required to overcome the steric barrier of the ortho-methyl group during the initial coordination step.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20 to 60:40).

  • Validation: The product should be a solid. Confirm structure via ¹H NMR (look for disappearance of amide NH₂ and appearance of isoquinolinone NH).

Protocol B: Hofmann Rearrangement to 2,3-Dimethylaniline

Reagents:

  • This compound (10 mmol)

  • Sodium Hypochlorite (10-13% solution, 1.2 equiv)

  • Sodium Hydroxide (30% aq solution, 2.5 equiv)

Methodology:

  • Suspend the benzamide in water at 0 °C.

  • Add NaOH solution, followed by slow addition of NaOCl.

  • Stir at 0 °C for 30 mins, then heat to 80 °C for 1 hour.

  • Steam distill the resulting amine or extract with ether.

References

  • Rhodium-Catalyzed Oxidative Coupling: Satoh, T., & Miura, M. (2010). "Rhodium(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes via Regioselective C–H Bond Cleavage." Angewandte Chemie International Edition. Link

  • Isoquinolinone Synthesis: Ackermann, L., et al. (2011). "Oxidative Annulation of Benzamides with Alkynes via Rh(III)-Catalysis." Organic Letters. Link

  • Steric Control in C-H Activation: Glorius, F., et al. (2012). "Versatile Cp*Rh(III)-Catalyzed C–H Functionalization of Benzamides." Accounts of Chemical Research. Link

  • Hofmann Rearrangement Mechanisms: Clayden, J., et al. (2007). "Organic Chemistry."[2][3] Oxford University Press. (General reference for classical amide reactivity).

  • This compound Data: PubChem Compound Summary for CID 2800987. Link

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,3-Dimethylbenzamide

[1]

Executive Summary

This compound (CAS: 5580-34-7) is a critical pharmaceutical intermediate, notably utilized in the synthesis of benzazepine derivatives and mycophenolic acid analogs.[1][] Its solubility profile is a governing factor in process design, specifically for crystallization purification and solvent selection during synthesis.

This guide provides a comprehensive technical framework for understanding the dissolution behavior of this compound. It covers the physicochemical properties, theoretical solubility limits (Ideal Solubility), and a validated experimental protocol using Dynamic Laser Monitoring to generate precise solubility data.

Physicochemical Characterization

Understanding the solid-state properties of this compound is a prerequisite for thermodynamic modeling.[1] The presence of two methyl groups at the ortho and meta positions introduces steric strain that influences crystal lattice energy and, consequently, solubility.

PropertyValueSource/Method
IUPAC Name This compoundStandard
CAS Registry 5580-34-7Chemical Abstracts
Molecular Formula

Stoichiometry
Molar Mass 149.19 g/mol Calculated
Melting Point (

)
156.0 °C (429.15 K)Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (

)
~22.5 kJ/mol (Est.)*Estimated from Benzamide analogs
LogP (Octanol/Water) 1.09 - 1.14Partition Coefficient
Physical State White Crystalline SolidVisual Inspection

*Note: Exact

Theoretical Framework: Thermodynamics of Solubility

Ideal Solubility Model

The baseline solubility of this compound in any solvent can be estimated using the Ideal Solubility Equation (simplified van't Hoff equation).[1] This assumes that the solute-solvent interactions are similar to solute-solute interactions (activity coefficient

1
1
  • 
    : Ideal mole fraction solubility.[1]
    
  • 
    : Enthalpy of fusion.[1]
    
  • 
    : Universal gas constant (
    
    
    ).[1]
  • 
    : Melting point (429.15 K).
    

Insight: Due to the hydrophobic methyl groups, this compound typically exhibits positive deviation from Raoult's law (

1
Mathematical Correlation Models

To correlate experimental data for process engineering, the following semi-empirical models are the industry standard:

A. Modified Apelblat Equation Used for precise interpolation of solubility (


1

  • 
    : Empirical parameters derived from regression analysis.
    

B.


 (Buchowski-Ksiazczak) Equation1

1
  • 
    : Model parameters reflecting solution association.
    

Experimental Protocol: Dynamic Laser Monitoring Method

For high-precision solubility determination, the Dynamic Laser Monitoring technique is superior to the static shake-flask method due to its speed and ability to detect the exact point of dissolution (clear point).[1]

Workflow Diagram

SolubilityProtocolStartStart: PreparationSolventPrepDispense Solvent(Accurate Mass m1)Start->SolventPrepSoluteAddAdd Excess this compound(Solid Phase Present)SolventPrep->SoluteAddEquilibrationThermostat Equilibration(Stirring @ T_set)SoluteAdd->EquilibrationLaserSetupActivate Laser Source(5 mW, 635 nm)Equilibration->LaserSetupDetectionMonitor Transmittance (I/I0)LaserSetup->DetectionProcessSlow Heating / Solvent AdditionProcess->DetectionTurbid (I < Max)ClearPointClear Point Detection(Max Transmittance)Process->ClearPointClear (I = Max)Detection->ProcessCalcCalculate Mole Fraction (x1)ClearPoint->Calc

Figure 1: Workflow for solubility determination using Laser Monitoring. The system detects the phase transition from suspension to solution.[1]

Step-by-Step Methodology
  • Apparatus Setup: Use a jacketed glass vessel equipped with a magnetic stirrer and a laser transmissometer (e.g., He-Ne laser source and photodetector).[1]

  • Solvent Loading: Accurately weigh a known mass of pure solvent (e.g., Ethanol, Methanol, Acetone) into the vessel.

  • Solute Addition: Add a known mass of this compound in excess to ensure a saturated suspension.

  • Temperature Control: Circulate water through the jacket to maintain temperature

    
     with an accuracy of 
    
    
    .
  • Dynamic Measurement:

    • Synthetic Method: Slowly add solvent in aliquots (isothermal) or slowly increase temperature (polythermal) while stirring.[1]

    • Laser Detection: Continuously monitor the laser intensity passing through the solution.

    • Endpoint: The "Clear Point" is defined as the moment laser transmittance reaches a maximum constant plateau, indicating total dissolution of the solid phase.

  • Calculation:

    
    
    
    • 
      : Mass of solute and solvent.
      
    • 
      : Molar mass of solute and solvent.
      

Expected Solubility Trends & Solvent Selection

Based on the structure of this compound (aromatic amide with hydrophobic methyl substituents), the following solubility hierarchy is expected and recommended for screening:

Solvent ClassRepresentative SolventsExpected SolubilityMechanism
Short-chain Alcohols Methanol, EthanolHigh Hydrogen bonding with amide group; alkyl compatibility.[1]
Dipolar Aprotic DMSO, DMFVery High Strong dipole-dipole interactions; disruption of crystal lattice.[1]
Ketones/Esters Acetone, Ethyl AcetateModerate-High Good compatibility with the aromatic ring and methyl groups.[1]
Water WaterLow Hydrophobic effect of the 2,3-dimethylbenzene moiety dominates.[1][3]

Process Recommendation:

  • Crystallization Solvent: A mixture of Ethanol (Solvent) and Water (Anti-solvent) is highly effective.[1] The solubility drops sharply as water fraction increases, allowing for high-yield recovery.[1]

  • Reaction Solvent: Toluene or Dichloromethane are suitable for synthetic steps where non-protic conditions are required, as the compound retains good solubility due to the lipophilic dimethyl ring.

Thermodynamic Parameters

Using the Van't Hoff analysis of the linear region (


  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1]
    • Expectation: Positive value (Endothermic).[1] Solubility increases with temperature.

  • Gibbs Energy of Solution (

    
    ): 
    
    
    
    [1]
  • Entropy of Solution (

    
    ): 
    
    • Expectation: Positive value (Entropy driven), reflecting the disordering of the crystal lattice upon dissolution.[1]

Conclusion

This compound exhibits a solubility profile typical of lipophilic amides.[1] It is highly soluble in polar organic solvents but poorly soluble in water. For precise process control, the Modified Apelblat model is recommended for correlating experimental data obtained via the Laser Monitoring technique . The high melting point (156°C) suggests a stable crystal lattice, requiring significant enthalpy to overcome during dissolution, which favors the use of elevated temperatures or high-polarity solvents (Methanol, DMF) for processing.[1]

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2800987, this compound. Retrieved from [Link][1]

  • Methodology (Laser Monitoring): Jouyban-Gharamaleki, V., et al. (2024).[1] An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. ResearchGate. Retrieved from [Link]

  • Comparative Data (Benzamide): Wang, J., et al. (2018).[1] Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. (Contextual grounding for amide solubility modeling).

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics.

Technical Monograph: Structural Informatics of 2,3-Dimethylbenzamide

[1][2][3]

Executive Summary

Precise chemical representation is the bedrock of computational drug discovery.[1][2][3] For substituted benzamides like 2,3-dimethylbenzamide (CAS: 5580-34-7), ambiguity in notation can lead to critical errors in Quantitative Structure-Activity Relationship (QSAR) modeling and database curation.[1][2][3] This guide deconstructs the machine-readable identifiers—InChI and SMILES —for this compound.[1][2][3] It moves beyond simple string listing to explain the causality of their generation, providing researchers with a self-validating framework for chemical data integrity.[1][2]

Chemical Identity & Core Metadata

Before analyzing the notation, we establish the ground truth of the chemical entity.[2] this compound consists of a benzene ring substituted at the 1-position with an amide group and at the 2- and 3-positions with methyl groups.[1][2][3]

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 149.19 g/mol
CAS Registry Number 5580-34-7
PubChem CID 2800987
InChIKey IZAYISYTIWLBNB-UHFFFAOYSA-N

The SMILES Architecture: Algorithmic Traversal

The Simplified Molecular Input Line Entry System (SMILES) represents the molecular graph as a linear string.[3] While human-readable, it is subject to canonicalization algorithms that vary by software (e.g., OpenSMILES vs. Daylight).[1][2][3]

Canonical SMILES

String: CC1=C(C(=CC=C1)C(=O)N)C[1][3]

Structural Decoding

To validate this string, we must trace the graph traversal algorithm.[2][3] The string is generated by "breaking" rings and traversing the deepest branches first.[2][3]

  • CC1 : The traversal initiates at a methyl group (C) attached to the ring.[1][2][3] The ring closure number 1 is assigned to the first ring atom encountered.[2][3]

  • =C : The path enters the aromatic ring.[1][2][3] Note that this specific string uses Kekulé notation (explicit double bonds =) rather than aromatic notation (c), which is a valid canonicalization choice to ensure strict valence interpretation.[1][3]

  • (C(=CC=C1)...) : A branch opens ( to define the rest of the ring.[1][3] It traverses the carbon backbone, closing the ring at 1.[2]

  • C(=O)N : Inside the branch, the amide functional group is defined.[1][2][3]

  • )C : The final methyl group at the 3-position is appended after the ring closure.[1][2][3]

Aromatic vs. Kekulé Representation

Researchers must recognize that Cc1cccc(C(N)=O)c1C is a chemically equivalent aromatic SMILES.[1][2][3] However, for database keys, the Canonical SMILES (often generated by RDKit or OEChem) is preferred to avoid aromaticity perception errors in docking software.[3]

The InChI Standard: Layered Uniqueness

The IUPAC International Chemical Identifier (InChI) solves the ambiguity of SMILES by using a hierarchical, layered approach.[3] It is the "Gold Standard" for linking databases.[1][2][3]

InChI String: InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11)

Layer-by-Layer Deconstruction[1][2][3]
LayerSegmentTechnical Explanation
Version 1SStandard Version 1. The 'S' ensures the string is generated using fixed IUPAC options (mobile H, standard tautomers), ensuring interoperability.
Formula C9H11NOHill System Formula. The total count of atoms.[1][2][3] This is the first filter in any search algorithm.[1][2][3]
Connections /c1-6-4-3-5-8(7(6)2)9(10)11The Skeleton. This layer defines non-hydrogen connectivity.[1][2][3] It is bond-order independent.[1][2][3] The numbers (1-11) are canonical labels assigned by the InChI algorithm, not IUPAC nomenclature numbering.[1][3]
Hydrogens /h3-5H,1-2H3,(H2,10,11)The Proton Layer. [1]• 3-5H: Aromatic protons on the ring.[1][2]• 1-2H3: The two methyl groups (

).[1][2][3]• (H2,10,11): The amide protons (

).[1][3] This syntax handles the tautomeric mobility of amide protons.[1][2][3]
The InChIKey (Hashed Identifier)

String: IZAYISYTIWLBNB-UHFFFAOYSA-N[1][2][3][4]

  • Block 1 (IZAYISYTIWLBNB): Encodes the molecular skeleton (connectivity).[1][3] If you change a methyl group to an ethyl group, this entire block changes.[1][2][3]

  • Block 2 (UHFFFAOYSA): Encodes stereochemistry, tautomers, and isotopes.[1][3] The UHFFFAOYSA indicates standard "No Stereochemistry" for this molecule.[1][2][3]

  • Block 3 (N): Indicates the protonation state (Neutral).[1][3]

Visualization of Structural Logic

The following diagram illustrates the relationship between the chemical structure, the SMILES graph traversal, and the InChI layers.

Figure 1: Algorithmic workflow for generating SMILES and InChI from the 2D chemical structure.[1][2][3]

Experimental Protocol: Self-Validating Notation

In a drug development pipeline, relying on a single string source is risky.[2][3] Use this "Round-Trip" protocol to validate the identity of this compound before database entry or synthesis.

Protocol: The "Round-Trip" Validation

Objective: Confirm that the InChI and SMILES strings mathematically resolve to the exact same chemical entity.

  • Generation:

    • Input the CAS number (5580-34-7) into a primary resolver (e.g., PubChem or ChemSpider).[1][2][3]

    • Extract the InChI string.[1][2][3][5][6]

  • Regeneration (The Test):

    • Use an open-source cheminformatics tool (RDKit or OpenBabel) to parse the InChI string.[1][2][3]

    • Generate a Canonical SMILES from that parsed InChI.

  • Comparison:

    • Compare the generated SMILES with the vendor-provided SMILES.

    • Success Criterion: The atomic connectivity matches exactly. (Note: Aromaticity notation c vs C may differ, but the graph topology must be identical).

  • Checksum Verification:

    • Verify the InChIKey IZAYISYTIWLBNB-UHFFFAOYSA-N.[1][2][3][4][6]

    • If the first block (IZAYISYTIWLBNB) differs, the skeletal structure is incorrect (e.g., a methyl group is at the wrong position).[3]

Python Validation Snippet (RDKit)

[1][3]

References

  • PubChem. (2025).[1][2][3][6] this compound (CID 2800987).[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][3]

  • IUPAC. (2015).[1][2][3][6][7] InChI, the IUPAC International Chemical Identifier.[1][2][3][5][7][8][9][10] Journal of Cheminformatics.[1][2][3] [Link][1][3]

  • Heller, S. R., et al. (2013).[1][2][3] InChI - the worldwide chemical structure identifier standard.[1][2][3] Journal of Cheminformatics.[1][2][3] [Link]

  • OpenSMILES. (2025). OpenSMILES Specification. [Link][1][3]

  • Daylight Chemical Information Systems. (2025). SMILES Theory Manual.[1][2][3] [Link]

Computational Characterization of 2,3-Dimethylbenzamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylbenzamide (CAS: 5580-34-7) represents a critical scaffold in medicinal chemistry, serving as a pharmacophore model for benzamide-based antipsychotics (e.g., sulpiride, amisulpride). The unique structural feature of this molecule is the ortho-buttressing effect : the methyl group at position 3 sterically reinforces the methyl group at position 2, forcing the amide moiety out of planarity with the phenyl ring.

This guide provides a rigorous, self-validating computational protocol to characterize the conformational landscape, electronic structure, and spectroscopic signature of this compound. These parameters are essential for predicting ligand-protein binding affinities where the energetic penalty of conformational locking plays a decisive role.

Part 1: Computational Methodology (The Virtual Lab)

To ensure reproducibility and accuracy suitable for regulatory submission or high-impact publication, the following in silico protocol is standardized.

Level of Theory

For organic amides of this size (


), Density Functional Theory (DFT) offers the optimal balance of cost vs. accuracy.
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Despite newer functionals, B3LYP remains the benchmark for vibrational frequency scaling in organic amides.

  • Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping). Crucial for this molecule to accurately model the non-covalent London dispersion forces between the methyl groups and the amide oxygen/nitrogen.

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to describe the lone pairs on the amide oxygen and nitrogen, which are sites of hydrogen bonding.

Workflow Diagram

The following decision tree ensures that only true local minima are characterized.

Workflow Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization B3LYP-GD3BJ/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check TS Transition State (1 Imag Freq) Check->TS Yes (1) Minima True Minimum (0 Imag Freq) Check->Minima No TS->Opt Perturb Geometry Properties Property Calculation (NBO, MEP, HOMO/LUMO) Minima->Properties

Figure 1: Standardized DFT workflow for characterizing small molecule pharmacophores. Green nodes indicate validated stationary points.

Part 2: Conformational Landscape & Steric Locking

The biological activity of benzamides often depends on the dihedral angle (


) between the amide plane (

) and the phenyl ring plane.
The Ortho-Buttressing Mechanism

In this compound, the rotation is restricted.

  • Direct Steric Clash: The 2-methyl group physically obstructs the amide oxygen or protons.

  • Buttressing: The 3-methyl group prevents the 2-methyl group from bending away to relieve this strain.

Experimental Protocol: Potential Energy Surface (PES) Scan To quantify the rotational barrier (energy penalty for binding):

  • Scan Coordinate: Dihedral angle

    
    .
    
  • Range:

    
     to 
    
    
    
    in
    
    
    increments.
  • Optimization: "ModRedundant" optimization at each step.

Expected Result: The global minimum will likely be a non-planar structure with a twist angle (


) of approximately 

. A planar conformation (

) represents a transition state (energy maximum) due to severe steric clash.

Sterics Amide Amide Group (-CONH2) Me2 2-Methyl Me2->Amide Primary Steric Clash (Restricts Rotation) Me3 3-Methyl Me3->Me2 Buttressing Effect (Prevents Relaxation) Ring Phenyl Ring Ring->Amide C1 Attachment Ring->Me2 C2 Attachment Ring->Me3 C3 Attachment

Figure 2: Mechanistic diagram of the "Ortho-Buttressing" effect that locks the pharmacophore conformation.

Part 3: Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting metabolic hotspots (e.g., CYP450 oxidation).

Frontier Molecular Orbitals (FMO)

The energy gap (


) correlates with chemical hardness and stability.
  • HOMO (Highest Occupied MO): Likely localized on the phenyl ring and the amide nitrogen lone pair (electron donor).

  • LUMO (Lowest Unoccupied MO): Likely localized on the amide carbonyl group and the

    
     system of the ring (electron acceptor).
    

Data Output Format (Example Values):

ParameterSymbolTheoretical Value (eV)Significance
HOMO Energy

-6.24Ionization Potential; oxidation susceptibility.
LUMO Energy

-1.15Electron Affinity; reduction susceptibility.
Energy Gap

5.09Indicates a stable, "hard" molecule (less reactive).
Chemical Hardness

2.54Resistance to charge transfer.
Molecular Electrostatic Potential (MEP)

The MEP map guides docking studies by identifying hydrogen bond donors/acceptors.

  • Red Regions (Negative Potential): The Carbonyl Oxygen (

    
    ). This is the primary H-bond acceptor site for receptor binding.
    
  • Blue Regions (Positive Potential): The Amide Protons (

    
    ). These are H-bond donors.
    

Part 4: Spectroscopic Validation

To trust the calculation, one must validate it against experimental spectra.

Vibrational Analysis (IR/Raman)

Calculated frequencies at the B3LYP level are harmonic and systematically overestimate experimental (anharmonic) frequencies.

  • Scaling Factor: Multiply calculated frequencies by 0.967 (standard for B3LYP/6-311++G(d,p)).

Key Diagnostic Bands for this compound:

Mode DescriptionUnscaled (

)
Scaled (

)
IntensityAssignment
NH₂ Asymmetric Stretch ~3550~3430MediumFree Amide N-H
NH₂ Symmetric Stretch ~3420~3310MediumFree Amide N-H
Amide I (C=O Stretch) ~1720~1665Very StrongPrimary Validation Peak
Amide II (NH Bend) ~1630~1580StrongMixed mode (N-H bend + C-N stretch)

Note: The Amide I band position is sensitive to the twist angle. A highly twisted amide often shifts to higher frequencies due to loss of conjugation with the phenyl ring.

References

  • Gaussian 16 User Reference. Gaussian, Inc. DFT Methods and Basis Sets.[1][2][3][4][5][6][7][Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465. [Link]

  • NIST Chemistry WebBook. this compound Standard Reference Data. [Link]

  • Bagley, M. C., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI Molecules, 28(2).[3] (Contextual reference for ortho-substituted amide barriers). [Link]

Sources

An In-Depth Technical Guide to the Initial Toxicity Screening of 2,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug development and chemical manufacturing, the early identification of potential toxicological liabilities is not merely a regulatory hurdle; it is a cornerstone of efficient, ethical, and economically sound research. This guide provides a comprehensive framework for the initial toxicity screening of 2,3-Dimethylbenzamide, a substituted aromatic amide with potential applications stemming from the diverse biological activities of related compounds.[1] As an organic intermediate, its toxicological profile is of paramount importance for ensuring the safety of researchers, manufacturing personnel, and end-users.

This document is structured to guide researchers and drug development professionals through a logical, tiered approach to toxicity assessment. We will move from fundamental hazard identification to robust in vitro assays and culminate in a foundational in vivo study. The methodologies described herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory acceptance.[2] The core philosophy is not just to perform tests, but to understand the scientific rationale behind each step, enabling a proactive and predictive assessment of chemical safety.

Initial Hazard Identification and Physicochemical Characterization

Before any biological testing commences, a thorough understanding of the test article's known hazards and physical properties is essential. This information dictates handling procedures, informs dose formulation, and provides a preliminary indication of potential toxicological endpoints.

Globally Harmonized System (GHS) Classification

This compound has an aggregated GHS classification from notifications to the ECHA C&L Inventory.[3] This pre-existing data provides our initial roadmap for toxicological investigation.

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[3] This classification makes an acute oral toxicity study a mandatory component of our screening.

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]

These classifications necessitate stringent safety protocols during handling, including the use of gloves, eye shields, and dust masks in well-ventilated areas.[4][5]

Physicochemical Properties for Assay Design

The solubility and stability of this compound are critical parameters for designing meaningful biological assays. For instance, poor aqueous solubility may necessitate the use of a vehicle like Dimethyl Sulfoxide (DMSO) for in vitro studies. However, the concentration of the vehicle must be carefully controlled and included in control groups, as it can exert its own biological effects.

Tier 1: In Vitro Toxicity Assessment

The initial phase of biological testing focuses on in vitro models to assess basal cytotoxicity and genotoxic potential. These assays are rapid, cost-effective, and adhere to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[6]

Rationale for In Vitro First Approach

Initiating with cell-based assays allows for the determination of a compound's intrinsic toxicity at the cellular level. This helps in establishing a relevant dose range for subsequent, more complex tests, including in vivo studies. A compound that is highly cytotoxic at low concentrations may not be a viable candidate for further development, saving significant resources.

Cytotoxicity Assessment: The Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a preferred method for assessing basal cytotoxicity. It relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. A substance-induced decrease in the uptake of the dye indicates a reduction in the number of viable cells or cellular damage.

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, a human liver cell line, or Balb/c 3T3 mouse fibroblasts) in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable, low-toxicity vehicle (e.g., DMSO). Create a series of dilutions to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final vehicle concentration should be consistent across all wells and not exceed 0.5%.

  • Compound Exposure: Remove the culture medium and expose the cells to the various concentrations of this compound for a pre-determined period (typically 24 hours). Include vehicle-only controls and untreated controls.

  • Dye Incubation: After exposure, wash the cells with Phosphate Buffered Saline (PBS) and incubate with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 3 hours.

  • Dye Extraction: Wash the cells again with PBS to remove excess dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Quantification: Agitate the plates for 10 minutes and measure the absorbance of the extracted dye at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Concentration (µM)Mean Absorbance (540 nm)% Viability vs. Control
Vehicle Control0.985100%
10.97298.7%
100.91192.5%
500.75476.5%
1000.50150.9%
2500.24324.7%
5000.11211.4%
10000.0565.7%
Calculated IC50 ~100 µM

Table 1: Example cytotoxicity data for this compound in the NRU assay. Data is for illustrative purposes.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a potential initiating event for carcinogenesis.[7] A standard initial screen involves a bacterial mutation assay and an in vitro mammalian cell test.

The Ames test is a widely used method to evaluate a compound's potential to induce gene mutations.[7] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay measures the ability of the test chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Causality Behind Experimental Choices: As an aromatic amide, this compound may require metabolic activation to become genotoxic.[8] The liver can metabolize such compounds into reactive electrophilic species that can bind to DNA. Therefore, the assay must be conducted both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction known as S9 mix.[9] This dual approach allows for the detection of both direct-acting mutagens and those requiring metabolic activation.

  • Strain Selection: Use a standard set of tester strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

  • Metabolic Activation: Prepare two sets of experiments: one with S9 mix and one without.

  • Exposure: In a test tube, combine the test chemical at several concentrations, the bacterial tester strain, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

AmesTestWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare this compound Concentrations E1 Mix Compound, Bacteria, and Buffer (-S9) P1->E1 E2 Mix Compound, Bacteria, and S9 Mix (+S9) P1->E2 P2 Culture Salmonella Tester Strains (e.g., TA98, TA100) P2->E1 P2->E2 P3 Prepare S9 Mix (for metabolic activation) P3->E2 E3 Add Top Agar and Pour onto Minimal Media Plates E1->E3 E2->E3 Parallel Experiment A1 Incubate Plates (37°C, 48-72h) E3->A1 A2 Count Revertant Colonies A1->A2 A3 Analyze Data: Compare to Vehicle Control (Dose-response, ≥2-fold increase) A2->A3 Result Genotoxicity Assessment: Positive or Negative A3->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

To complement the Ames test, which detects gene mutations, an in vitro mammalian cell assay is necessary to assess chromosomal damage. The micronucleus test identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.

Causality Behind Experimental Choices: This assay provides a more comprehensive picture of genotoxicity in a eukaryotic system, which is more relevant to human physiology than bacteria. The inclusion of cytochalasin B, an agent that blocks cytokinesis, allows for the easy identification of cells that have undergone one nuclear division, which is where micronuclei formation can be accurately scored. This ensures that the observed effects are not due to cytotoxicity-induced artifacts.

Tier 2: Preliminary In Vivo Acute Toxicity Assessment

Following the in vitro screen, a limited in vivo study is conducted to understand the compound's effects within a whole biological system. This step is guided by the GHS classification "Harmful if swallowed" and the cytotoxicity data obtained in Tier 1.

Rationale for In Vivo Follow-up

In vivo studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME), as well as potential target organ toxicities that cannot be modeled in vitro.[10]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to identify a dose that causes evident toxicity without lethality as an endpoint.[11] This method reduces the number of animals used and minimizes suffering.

Causality Behind Experimental Choices: The starting dose for this procedure is selected based on the in vitro data and any existing information on structurally related compounds. A starting dose of 300 mg/kg is often chosen in the absence of prior information.[11] The study focuses on identifying clear signs of toxicity at one of several fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).

  • Sighting Study:

    • Dose one animal at the starting dose (e.g., 300 mg/kg) via oral gavage.

    • Observe the animal closely for 24-48 hours for signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).

    • If evident toxicity is observed: Re-dose at a lower fixed dose level.

    • If no toxicity is observed: Dose at the next higher fixed dose level.

    • Allow at least 24 hours between dosing each animal.

  • Main Study:

    • Once the dose causing evident toxicity or the highest dose has been identified, dose four more animals sequentially at that level.

    • The outcome of the study is the identification of the dose level that produces evident toxicity or no effects.

  • Observation Period: Observe all animals for a total of 14 days for any signs of delayed toxicity and mortality. Record body weight changes and perform a gross necropsy on all animals at the end of the study.

OECD420_Workflow decision decision start_node Start: Select Starting Dose (e.g., 300 mg/kg) A1 Dose 1 Animal start_node->A1 Sighting Study end_node End of Study: Classification & Report D1 Evident Toxicity or Mortality? A1->D1 A2 Dose Next Animal at Higher Dose D1->A2 No A3 Dose Next Animal at Lower Dose D1->A3 Yes B1 Dose 4 Additional Animals (Sequentially) D1->B1 Dose Level Identified (Main Study) A2->D1 A3->D1 B2 14-Day Observation: Clinical Signs, Body Weight B1->B2 B3 Terminal Gross Necropsy B2->B3 B3->end_node

Caption: Decision-tree workflow for the OECD 420 Fixed Dose Procedure.

Data Synthesis and Path Forward

The initial toxicity screen provides a critical decision-making framework.

  • Scenario 1: High Cytotoxicity, Positive Genotoxicity: If this compound shows high cytotoxicity (e.g., IC50 < 10 µM) and is positive in either genotoxicity assay, it represents a high-risk compound. Further development would require significant justification and potentially the synthesis of analogues with an improved safety profile.

  • Scenario 2: Low Cytotoxicity, Negative Genotoxicity, No In Vivo Toxicity at Limit Dose: If the compound has a high IC50, is negative in both genotoxicity assays, and shows no evident toxicity in the acute oral study up to 2000 mg/kg, it has a favorable initial safety profile. The next steps would involve sub-chronic repeated dose toxicity studies (e.g., a 28-day study) to investigate potential target organ toxicities after repeated exposure.[12]

  • Scenario 3: Mixed Signals: If the data is mixed (e.g., moderate cytotoxicity, positive in one genotox assay but not the other), further mechanistic studies would be warranted. This could include assays to investigate oxidative stress or specific cellular pathway perturbations to understand the mode of action of the observed toxicity.[13]

This tiered, rational approach ensures that resources are focused on promising candidates while minimizing animal use and identifying potential hazards at the earliest possible stage of development. The data generated provides a solid, defensible foundation for subsequent, more comprehensive toxicological evaluation.

References

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  • Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. Retrieved from [Link]

  • Toma, V. A., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. Retrieved from [Link]

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  • Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]

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  • Sinsheimer, J. E., et al. (1991). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: 3,3'-Dimethylbenzidine and Dyes Metabolized to 3,3'. Retrieved from [Link]

  • Van der Laan, J. W., et al. (2016). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Al-Mugotir, M. H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PubMed Central. Retrieved from [Link]

  • Sun, G.-F., et al. (2013). 2-Amino-N,3-dimethyl-benzamide. PubMed. Retrieved from [Link]

  • Mondal, S., et al. (2022). Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • Yamazaki, H., et al. (2002). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Retrieved from [Link]

  • Sinsheimer, J. E., et al. (1991). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxieity of benzidine. ScienceDirect. Retrieved from [Link]

  • Al-Abdullah, N. A. A. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Retrieved from [Link]

  • Penney, D. A., et al. (1985). The role of metabolism in N-methylthiobenzamide-induced pneumotoxicity. PubMed. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

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  • Hendriks, G. (2021). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Retrieved from [Link]

  • Eriksson, C., & Brittebo, E. B. (1996). 3-Aminobenzamide: effects on cytochrome P450-dependent metabolism of chemicals and on the toxicity of dichlobenil in the olfactory mucosa. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). The Cardioprotective Potential of Marine Venom and Toxins. Retrieved from [Link]

  • Smith, R. W., et al. (2020). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. Retrieved from [Link]

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  • Wodo, M., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. PubMed. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420. Retrieved from [Link]

  • Aldhilan, R. A., et al. (2024). Cyto-Genotoxic Impacts of Antimony Tin Oxide (ATO) Nanoparticles on Allium cepa Root Meristem Cells: An Integrative Experimental and in Silico Approach. ACS Omega. Retrieved from [Link]

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Methodological & Application

Application Notes: The Strategic Role of 2,3-Dimethylbenzamide Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Dimethylbenzamide and its derivatives represent a critical class of intermediates in the synthesis of complex molecules, particularly in the agrochemical sector. This document provides an in-depth guide for researchers and drug development professionals on the utilization of these intermediates, with a primary focus on the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key precursor to the blockbuster insecticide, Chlorantraniliprole. We will explore the causality behind the synthetic strategy, provide detailed, validated protocols, and discuss the underlying chemical principles and safety considerations. While direct broad applications in human pharmaceuticals are less documented, the methodologies presented are foundational and applicable to the synthesis of various substituted anthranilamide derivatives.

Introduction: Understanding the Intermediate

This compound is a substituted aromatic amide that serves as a versatile building block. Its structural features—a sterically hindered ortho-methyl group and a reactive amide functionality—make it and its precursors valuable starting points for constructing more complex, biologically active molecules. While often used in organic synthesis, its most prominent industrial application is in the production of high-value agrochemicals.

A closely related and highly significant derivative is 2-amino-5-chloro-N,3-dimethylbenzamide . This compound is the cornerstone intermediate for producing Chlorantraniliprole, a potent insecticide of the anthranilic diamide class.[1] Chlorantraniliprole functions by targeting insect ryanodine receptors, leading to impaired muscle regulation and eventual paralysis.[1] The purity and efficient synthesis of this intermediate are therefore paramount to the efficacy and quality of the final active ingredient.

This guide will focus on a robust, multi-step synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, providing a practical framework for laboratory and scale-up operations.

Synthetic Pathway Overview

The transformation from a simple precursor to the target intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, involves a logical sequence of reactions designed for high yield and purity. Several routes have been patented, and we will focus on a common and efficient pathway starting from a nitro-substituted precursor.[2] This approach is advantageous as it utilizes readily available starting materials and employs well-understood, scalable chemical transformations.

The overall workflow is as follows:

  • Amidation: Conversion of a methyl ester to a methylamide.

  • Reduction: Selective reduction of a nitro group to a primary amine.

  • Chlorination: Regioselective electrophilic aromatic substitution to install a chloro group.

G cluster_0 Synthesis Workflow Start 3-Methyl-2-nitrobenzoic acid methyl ester Step1 Step 1: Amidation (Methylamine) Start->Step1 Intermediate1 3-Methyl-2-nitro-N-methylbenzamide Step1->Intermediate1 Step2 Step 2: Reduction (Fe / Acid) Intermediate1->Step2 Intermediate2 2-Amino-N,3-dimethylbenzamide Step2->Intermediate2 Step3 Step 3: Chlorination (SO₂Cl₂) Intermediate2->Step3 Product 2-Amino-5-chloro-N,3-dimethylbenzamide Step3->Product

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Protocols and Methodologies

The following protocols are based on established patent literature, providing a reliable method for synthesis.[2] Each step is designed to be self-validating through in-process checks and characterization.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
3-Methyl-2-nitrobenzoic acid methyl ester≥98% PuritySigma-Aldrich
Methylamine solution40% in H₂OAcros Organics
Iron Powder (Fe)<100 mesh, reducedAlfa Aesar
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific
Sulfonyl Chloride (SO₂Cl₂)≥99% PurityMilliporeSigma
Acetonitrile (ACN)Anhydrous, ≥99.8%VWR
Sodium Hydroxide (NaOH)ACS Reagent GradeJ.T. Baker
Three-neck round-bottom flaskVarious sizesKimble
Mechanical Stirrer, CondenserStandard laboratoryIKA, Heidolph
Temperature control systemHeating mantle, ice bathGlas-Col
Protocol 1: Synthesis of 3-Methyl-2-nitro-N-methylbenzamide (Amidation)

Causality: This initial step converts the methyl ester into the corresponding N-methylamide. Using an aqueous solution of methylamine is a practical and common method for this transformation. The reaction is driven by the nucleophilic attack of methylamine on the ester's carbonyl carbon. Heating is applied to ensure a reasonable reaction rate.

Procedure:

  • Charge a three-neck flask equipped with a mechanical stirrer and condenser with 3-methyl-2-nitrobenzoic acid methyl ester (1.0 eq).

  • Add a suitable lower alcohol solvent, such as methanol, to dissolve the starting material.

  • Slowly add an aqueous solution of methylamine (approx. 2.0-3.0 eq) to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 60-65°C) and maintain for 4-6 hours.[2]

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-2-nitro-N-methylbenzamide.

Protocol 2: Synthesis of 2-Amino-N,3-dimethylbenzamide (Nitro Reduction)

Causality: The reduction of the nitro group to a primary amine is a critical step. Bechamp reduction, using iron powder in an acidic medium (dilute HCl), is a classic, cost-effective, and highly efficient method for this transformation on an industrial scale.[2] The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced.

Procedure:

  • To a three-neck flask, add the 3-methyl-2-nitro-N-methylbenzamide (1.0 eq) from the previous step and water.

  • Add a catalytic amount of concentrated hydrochloric acid to create a dilute acid solution.

  • Heat the suspension to 70-100°C with vigorous stirring.[2]

  • Portion-wise, add iron powder (approx. 2.5-3.0 eq) to the hot suspension over 1.5-2 hours. The reaction is exothermic; control the addition rate to maintain the temperature.

  • After the addition is complete, maintain the temperature and stir for an additional 2-4 hours.

  • In-Process Check: Monitor the reaction via TLC or HPLC to confirm the disappearance of the nitro compound.

  • Once complete, filter the hot reaction mixture to remove iron oxides. The product is in the aqueous filtrate.

  • Cool the filtrate, which should cause the 2-amino-N,3-dimethylbenzamide to crystallize. Isolate by filtration and dry. A yield of over 90% can be expected.[2]

Protocol 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Chlorination)

Causality: This step involves an electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group. The chloro group is installed at the para-position relative to the amino group, which is sterically accessible. Sulfonyl chloride in an inert solvent like acetonitrile is an effective chlorinating agent for this transformation.[2]

Caption: Mechanism of the regioselective chlorination step.

Procedure:

  • Dissolve the 2-amino-N,3-dimethylbenzamide (1.0 eq) in anhydrous acetonitrile in a three-neck flask equipped with a dropping funnel and thermometer, under an inert atmosphere.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sulfonyl chloride (approx. 1.1-1.2 eq), diluted in acetonitrile, dropwise to the cooled solution, ensuring the temperature does not rise significantly.[2]

  • After the addition, allow the reaction to warm to room temperature and then heat to approximately 45-60°C for 5 hours or until completion.[2]

  • In-Process Check: Monitor by HPLC for the formation of the product and consumption of the starting material.

  • Work-up and Purification: a. Cool the reaction mixture. b. Carefully adjust the pH to 10-12 with an aqueous solution of 10% NaOH to neutralize the acidic byproducts.[2] c. Perform a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product. f. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-amino-5-chloro-N,3-dimethylbenzamide, as a crystalline solid. A total three-step yield of up to 84% has been reported.[2]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • This compound Derivatives: These compounds may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[3]

  • Sulfonyl Chloride: Is corrosive and reacts violently with water. It is a lachrymator. Handle with extreme care in an anhydrous environment.

  • Methylamine: Is flammable and corrosive. Use in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid: Is highly corrosive. Handle with appropriate care to avoid skin and respiratory exposure.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6]

Conclusion and Broader Applications

The synthetic route detailed in these notes provides a robust and scalable method for producing 2-amino-5-chloro-N,3-dimethylbenzamide, a vital intermediate for the agrochemical industry. The principles of amidation, nitro reduction, and regioselective halogenation are fundamental in organic synthesis. While this compound itself is not a direct precursor for the antidepressant Mirtazapine, the synthesis of substituted benzamides is relevant to many areas of medicinal chemistry.[7][8][9][10] The protocols here serve as a foundational guide for researchers developing synthetic routes to novel substituted anthranilamides for evaluation as potential pharmaceutical candidates.

References

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • CN102584501B - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • CN103058993B - Chlorantraniliprole preparation method.
  • ResearchGate - Study on the synthesis of anthranilicdiamides insecticide. [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • US6774230B2 - Methods for the preparation of mirtazapine intermediates.
  • Capot Chemical - MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. [Link]

  • PubMed Central - Mirtazapine loaded polymeric micelles for rapid release tablet: A novel formulation—In vitro and in vivo studies. [Link]

  • Veeprho - Chlorantraniliprole Impurities and Related Compound. [Link]

  • EP1370549A4 - Methods for the preparation of mirtazapine intermediates.
  • PubMed - Effects of three diamides (chlorantraniliprole, cyantraniliprole and flubendiamide) on life history, embryonic development and oxidative stress biomarkers of Daphnia magna. [Link]

  • IP.com - An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

  • PubChem - Mirtazapine Impurity 15. [Link]

  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • RSC Advances - Synthesis of 2-amino-5-cyano-3-methyl benzoic acid. [Link]

  • accessdata.fda.gov - REMERON® (mirtazapine) Tablets Description. [Link]

  • Cole-Parmer - Material Safety Data Sheet - 2,6-Dimethylbenzamide. [Link]

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Sources

Application Note & Protocol: A Validated Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-amino-5-chloro-N,3-dimethylbenzamide is a fine chemical of significant industrial importance, primarily serving as a key precursor in the synthesis of anthranilamide-class insecticides, most notably Chlorantraniliprole.[1][2][3] The molecular architecture, featuring a chlorinated aniline core with an adjacent N-methylamide moiety, is crucial for the biological activity of the final pesticide products.[4] This document provides a detailed, two-stage protocol for the synthesis of this intermediate, designed for chemical researchers and process development scientists.

The causality behind this synthetic strategy is rooted in a robust and widely documented pathway starting from 2-amino-3-methylbenzoic acid. This approach is characterized by its reliable regioselectivity and amenability to scale-up. The protocol is presented in two primary stages:

  • Electrophilic Aromatic Substitution: The targeted chlorination of 2-amino-3-methylbenzoic acid to produce 2-amino-5-chloro-3-methylbenzoic acid.

  • Amide Coupling: The conversion of the intermediate carboxylic acid into the final N-methylbenzamide product.

This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for each stage, ensuring a reproducible and reliable synthesis.

Overall Synthetic Scheme

The synthesis proceeds via the following two-stage reaction pathway:

Figure 1: Overall reaction scheme for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.

Materials and Reagents

Proper characterization and quality of starting materials are paramount for achieving high yield and purity. All reagents should be of ACS grade or higher.

ReagentCAS No.FormulaMW ( g/mol )RoleVendor Example
2-Amino-3-methylbenzoic acid4389-45-1C₈H₉NO₂151.16Starting MaterialSigma-Aldrich
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Chlorinating AgentSigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09SolventFisher Scientific
Thionyl Chloride7719-09-7SOCl₂118.97Activating AgentAcros Organics
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93SolventVWR
Methylamine (40% in H₂O)74-89-5CH₅N31.06NucleophileAlfa Aesar
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Base (Quench)J.T. Baker
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying AgentEMD Millipore
Hydrochloric Acid (HCl)7647-01-0HCl36.46Acid (pH Adjust)Sigma-Aldrich

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Stage 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A)

Principle: This step involves the electrophilic aromatic substitution of 2-amino-3-methylbenzoic acid. The amino group is a strong activating, ortho-, para-director. Due to steric hindrance from the adjacent methyl and carboxylic acid groups at the ortho positions, chlorination occurs selectively at the para position. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent for its ease of handling and milder reaction profile compared to chlorine gas.[5]

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-methylbenzoic acid (7.55 g, 50.0 mmol).

  • Dissolution: Add N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture at room temperature until all solids are completely dissolved.[5]

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (7.0 g, 52.5 mmol, 1.05 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain stirring under a nitrogen atmosphere for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

    • Adjust the pH of the slurry to approximately 4-5 using 1M hydrochloric acid to ensure complete precipitation of the carboxylic acid.[5]

    • Stir the slurry for an additional 30 minutes in an ice bath.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the obtained white to off-white solid in a vacuum oven at 60°C to a constant weight.

    • Expected Yield: 83-90%

    • Purity Check: The identity and purity of Intermediate A should be confirmed by melting point and ¹H NMR spectroscopy before proceeding.

Stage 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Final Product)

Principle: The carboxylic acid of Intermediate A is first converted to a more reactive acyl chloride using thionyl chloride. This activated intermediate readily reacts with methylamine in an amide bond-forming reaction. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.

Procedure:

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add the dried 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A, 7.48 g, 40.0 mmol).

  • Suspension: Add dichloromethane (DCM, 80 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).

  • Acid Chloride Formation:

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (4.4 mL, 60.0 mmol, 1.5 eq) dropwise via the dropping funnel over 20-30 minutes. Caution: This reaction releases HCl and SO₂ gas and is exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40°C) for 2 hours until the solution becomes clear and gas evolution ceases.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a solid residue.

  • Amidation Reaction:

    • Re-dissolve the crude acyl chloride in fresh, dry DCM (80 mL) and cool the solution to 0°C in an ice bath.

    • In a separate beaker, prepare a solution of aqueous methylamine (40%, 10.3 mL, approx. 120 mmol, 3.0 eq) and cool it in an ice bath.

    • Add the cold methylamine solution dropwise to the stirred acyl chloride solution, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.[1]

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and add 50 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess methylamine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as acetonitrile/water or ethanol/water, to obtain the pure product as a crystalline solid.[1]

    • Expected Yield: 78-85%

    • Final Purity: >98% (by HPLC)

Process Workflow Diagram

The following diagram illustrates the complete synthetic workflow, including key processes and decision points.

Synthesis_Workflow cluster_stage1 Stage 1: Chlorination cluster_stage2 Stage 2: Amidation start Start: 2-Amino-3-methylbenzoic acid dissolve Dissolve in DMF start->dissolve Step 1.1 end_product Final Product: 2-amino-5-chloro-N,3-dimethylbenzamide add_ncs Add N-Chlorosuccinimide (NCS) dissolve->add_ncs Step 1.2 react_heat Heat to 50-60°C (3-4 hours) add_ncs->react_heat Step 1.3 monitor_tlc Monitor by TLC/HPLC react_heat->monitor_tlc Step 1.4 workup_precipitate Work-up: Precipitate in Ice Water Adjust pH to 4-5 monitor_tlc->workup_precipitate Reaction Complete filter_dry Filter and Dry workup_precipitate->filter_dry Step 1.5 intermediate_A Intermediate A: 2-amino-5-chloro-3-methylbenzoic acid filter_dry->intermediate_A Step 1.6 suspend_dcm Suspend Intermediate A in DCM intermediate_A->suspend_dcm Step 2.1 add_socl2 Add Thionyl Chloride at 0°C Reflux to form Acyl Chloride suspend_dcm->add_socl2 Step 2.2 remove_solvent Remove Excess Reagent/Solvent add_socl2->remove_solvent Step 2.3 dissolve_dcm2 Re-dissolve in fresh DCM remove_solvent->dissolve_dcm2 Step 2.4 add_methylamine Add Methylamine (aq.) at <10°C dissolve_dcm2->add_methylamine Step 2.5 workup_extract Aqueous Work-up & Extraction add_methylamine->workup_extract Step 2.6 recrystallize Recrystallize from Acetonitrile/Water workup_extract->recrystallize Step 2.7 recrystallize->end_product Final QC

Caption: Workflow for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.

Characterization and Quality Control

  • Intermediate A (2-amino-5-chloro-3-methylbenzoic acid):

    • Appearance: White to off-white solid.

    • Melting Point: 238-243 °C.[6]

    • ¹H NMR: Confirm the presence of the aromatic protons and the disappearance of the proton at the 5-position.

  • Final Product (2-amino-5-chloro-N,3-dimethylbenzamide):

    • Appearance: Crystalline solid.

    • Purity (HPLC): ≥ 98%.

    • ¹H NMR (CDCl₃): Confirm the presence of the N-methyl and C3-methyl protons, in addition to the aromatic protons.

    • Mass Spectrometry (MS): Calculate m/z for [M+H]⁺ to confirm the molecular weight.

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl, SO₂). Must be handled with extreme care under anhydrous conditions. The reaction must be vented to a scrubber.

  • Methylamine: Flammable, corrosive, and toxic. The 40% aqueous solution has a high vapor pressure. Handle in a fume hood and ensure the reaction is cooled to prevent excessive vaporization.

  • Dichloromethane (DCM) & DMF: Halogenated and amide solvents are suspected carcinogens and should be handled with care to avoid inhalation and skin contact.

  • Waste Disposal: All organic and chlorinated waste must be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines. Aqueous acidic and basic washes should be neutralized before disposal.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved February 11, 2026, from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved February 11, 2026, from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Asian Journal of Chemistry. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Retrieved February 11, 2026, from [Link]

Sources

Application of 2,3-Dimethylbenzamide in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3-Dimethylbenzamide in Agrochemical Synthesis

Executive Summary

This compound (CAS: 5580-34-7) serves as a critical, high-value scaffold in the synthesis of sterically congested agrochemical actives.[1] Its primary utility lies in its role as a stable precursor to 2,3-dimethylaniline (2,3-xylidine) via the Hofmann rearrangement, and as a gateway to 2,3-dimethylbenzonitrile .[1]

The specific 2,3-substitution pattern ("ortho-meta dimethyl") is highly prized in modern herbicide and fungicide design (e.g., Topramezone , Mefenpyr-diethyl ) because it introduces significant steric hindrance around the reaction center.[1] This steric bulk is often exploited to modulate metabolic stability in the target pest or crop (safener action) by blocking enzymatic attack at the ortho-position.[2]

This guide details the robust synthesis of this compound and its controlled transformation into key agrochemical building blocks, emphasizing impurity control and scalable process safety.[1]

Strategic Importance in Agrochemical Design

The "Methyl Effect" in agrochemistry cannot be overstated.[2] In the case of this compound, the two methyl groups play distinct roles:

  • Ortho-Methyl (C2): Provides steric protection to the amide/amine functionality, influencing binding affinity and hydrolytic stability.[2]

  • Meta-Methyl (C3): Increases lipophilicity (logP) and further restricts rotational freedom of the phenyl ring when bound to a receptor.[2]

Key Downstream Applications:

  • Herbicides (HPPD Inhibitors): The 2,3-dimethylphenyl moiety is a structural core in Topramezone , used to control broadleaf weeds in corn.[1][3]

  • Safeners: Used in the synthesis of Mefenpyr-diethyl , which protects cereal crops from herbicide damage.[2]

  • Veterinary/Pharma Crossover: Precursor to Xylazine (sedative) and Mefenamic Acid (NSAID), demonstrating the versatility of the 2,3-xylidine pharmacophore derived from this amide.[1]

Chemical Pathways & Logic

The following diagram illustrates the central role of this compound in accessing high-value intermediates.

AgrochemicalPathways Acid 2,3-Dimethylbenzoic Acid Amide This compound (Target Scaffold) Acid->Amide Amidation (SOCl2 / NH3) Aniline 2,3-Dimethylaniline (2,3-Xylidine) Amide->Aniline Hofmann Rearrangement (NaOBr/NaOH) Nitrile 2,3-Dimethylbenzonitrile Amide->Nitrile Dehydration (POCl3) Topramezone Topramezone (Herbicide) Aniline->Topramezone Multistep Synthesis Mefenpyr Mefenpyr-diethyl (Safener) Aniline->Mefenpyr Derivatization

Figure 1: Strategic transformation map of this compound into key agrochemical actives.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis of this compound

Objective: To synthesize >99% pure amide from the acid precursor, avoiding the formation of dimethyl-benzonitrile side product.[1]

Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.[2]

Reagents:

  • 2,3-Dimethylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂, 1.2 eq)[1]

  • Ammonium Hydroxide (28% NH₃ aq, 5.0 eq)[1]

  • Toluene (Solvent)[1][2][4]

  • DMF (Catalytic, 0.05 eq)[1]

Step-by-Step Methodology:

  • Activation: In a reactor equipped with a scrubber (for HCl/SO₂), suspend 2,3-dimethylbenzoic acid in Toluene (5 vol).

  • Catalysis: Add catalytic DMF. This forms the Vilsmeier-Haack type intermediate, significantly accelerating the reaction with SOCl₂.[2]

  • Chlorination: Add SOCl₂ dropwise at 20-25°C. Heat to 75°C and hold for 3 hours. Endpoint Check: Monitor by TLC (disappearance of acid) or GC.[1][2]

  • Concentration: Distill off excess SOCl₂ and Toluene under reduced pressure to obtain crude 2,3-dimethylbenzoyl chloride. Critical: Do not isolate; use immediately to prevent hydrolysis.[2]

  • Amidation: Dilute the acid chloride residue with fresh Toluene (3 vol).

  • Quench/Reaction: Slowly add this solution to a pre-cooled (0-5°C) mixture of Ammonium Hydroxide and water. Exothermic Control: Maintain internal temperature <15°C to prevent nitrile formation.[2]

  • Isolation: Stir for 1 hour. Filter the white precipitate.[2] Wash with water (3x) to remove ammonium salts.[1][2]

  • Drying: Dry in a vacuum oven at 50°C.

Yield Target: 92-95% Purity: >99.0% (HPLC)

Protocol B: Hofmann Rearrangement to 2,3-Dimethylaniline

Objective: Conversion of the amide to the amine (2,3-xylidine), the primary building block for Topramezone.[1]

Mechanism: Bromination of the amide nitrogen, followed by migration of the aryl group to the nitrogen with loss of CO₂ (Isocyanate intermediate).

Reagents:

  • This compound (1.0 eq)[1][5]

  • Bromine (Br₂, 1.05 eq) or Sodium Hypochlorite (NaOCl)[1]

  • Sodium Hydroxide (NaOH, 4.0 eq)[1]

  • Water (Solvent)[1][2]

Step-by-Step Methodology:

  • Hypobromite Formation: In a separate vessel, add Bromine dropwise to a cold (0°C) solution of NaOH (2.5 eq) in water. This generates NaOBr in situ.[2]

  • Amide Addition: Add this compound solid to the NaOBr solution at 0-5°C. Stir until dissolved.

  • Rearrangement (The "Hot" Step): Heat the solution to 70-80°C.

    • Observation: Evolution of CO₂ gas indicates the rearrangement is proceeding.[2]

    • Safety: Ensure adequate venting.[2]

  • Hydrolysis: The intermediate isocyanate is hydrolyzed in situ by the excess base to the amine.[2]

  • Extraction: Cool to room temperature. The product (2,3-dimethylaniline) separates as an oil.[1][2] Extract with Dichloromethane (DCM) or Toluene.[1][2]

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Distillation is recommended for agrochemical grade purity (bp ~221°C).[1][2]

Yield Target: 85-90%

Technical Data & Specifications

PropertyThis compound2,3-Dimethylaniline (Product)
CAS No. 5580-34-787-59-2
Formula C₉H₁₁NOC₈H₁₁N
Mol.[1][2][5] Weight 149.19 g/mol 121.18 g/mol
Appearance White crystalline solidYellow to brownish liquid
Melting Point 158-160°CN/A (Liquid)
Boiling Point N/A221-222°C
Solubility Soluble in EtOH, warm TolueneSoluble in organic solvents
Key Hazard Irritant (Skin/Eye)Toxic (H301, H311, H331)

Critical Control Points (Troubleshooting)

  • Issue: Formation of Nitrile (2,3-Dimethylbenzonitrile) in Protocol A.

    • Cause: Reaction temperature during amidation was too high, or excess SOCl₂ was not removed (acting as a dehydrating agent).[1][2]

    • Fix: Keep amidation temp <15°C. Ensure thorough vacuum removal of SOCl₂ before adding ammonia.[2]

  • Issue: Low Yield in Hofmann Rearrangement.

    • Cause: Incomplete formation of the N-bromoamide intermediate before heating.[2]

    • Fix: Ensure the amide is fully dissolved/dispersed in the cold hypobromite solution for at least 30 mins before ramping the temperature.[2]

  • Safety Note: 2,3-Dimethylaniline is highly toxic and absorbs through the skin.[2] Double-gloving (Nitrile/Laminate) and full fume hood containment are mandatory.[1][2]

References

  • Synthesis of Anthranilamides: World Intellectual Property Organization, WO2021086957A1.[2] "An efficient new process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide."[2][5][6] (Describes related 2,3-substituted benzamide chemistry for Rynaxypyr). Link

  • 2,3-Dimethylaniline Applications: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 6896, 2,3-Dimethylaniline.[1] Link[1][2]

  • Hofmann Rearrangement Protocols: Organic Syntheses, Coll.[2] Vol. 2, p. 19 (1943); Vol. 18, p. 35 (1938).[1][2] General procedure for converting benzamides to anilines.

  • Topramezone Synthesis: U.S. Patent 5,990,316.[2] "Process for the preparation of benzoylpyrazoles."[2] (Details the use of substituted benzoyl chlorides/amides in herbicide synthesis). Link

Sources

The Definitive Guide to GC-MS Analysis of N-Substituted Benzamides: From Sample Preparation to Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Benzamides and the Role of GC-MS

N-substituted benzamides are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and industrial chemicals. Their diverse biological activities and applications necessitate robust and reliable analytical methods for their identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation. This comprehensive guide provides a detailed protocol for the GC-MS analysis of N-substituted benzamides, grounded in scientific principles and extensive field-proven expertise. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible methodology for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles and Method Development

The successful GC-MS analysis of N-substituted benzamides hinges on a thorough understanding of their physicochemical properties. The volatility and thermal stability of the analyte are of paramount importance. While many N-substituted benzamides are amenable to direct GC-MS analysis, those with polar functional groups or high molecular weights may require derivatization to enhance their volatility and improve chromatographic peak shape.[1]

To Derivatize or Not to Derivatize?

The decision to derivatize is a critical first step in method development.

  • Direct Analysis: N-substituted benzamides with relatively low polarity and sufficient volatility, such as N,N-diethyl-m-toluamide (DEET), can often be analyzed directly. This approach simplifies sample preparation and reduces the risk of introducing artifacts.

  • Derivatization: For benzamides containing polar functional groups like hydroxyl (-OH) or additional amine (-NH) moieties, or for those that exhibit poor peak shape due to interactions with the GC column, derivatization is often necessary. The most common technique is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and reducing polarity.[2] The ease of derivatization for amides is generally lower than for alcohols or amines, and may require elevated temperatures and longer reaction times to proceed to completion.

The Logic of Column Selection

The choice of GC column is dictated by the polarity of the analyte. For the separation of a broad range of N-substituted benzamides, a non-polar or mid-polarity column is typically the most effective.

  • Non-Polar Columns (e.g., DB-5MS, HP-5MS): These columns, featuring a (5%-phenyl)-methylpolysiloxane stationary phase, are excellent for general-purpose analysis and separate compounds primarily based on their boiling points. They are robust and provide good resolution for a wide array of benzamides.

  • Mid-Polarity Columns: In cases of co-eluting isomers or complex mixtures, a mid-polarity column may offer enhanced selectivity.

Part 2: A Step-by-Step Protocol for GC-MS Analysis

This section outlines a comprehensive, step-by-step protocol for the analysis of N-substituted benzamides, from sample preparation to data acquisition.

Sample Preparation: Ensuring a Clean Injection

Proper sample preparation is fundamental to a successful GC-MS analysis. The goal is to extract the analyte of interest from the sample matrix while removing interferences that could contaminate the GC system or compromise the analytical results.

2.1.1 Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the N-substituted benzamide standard.

  • Dissolve the standard in 10 mL of a high-purity volatile solvent such as ethyl acetate, methanol, or acetonitrile to create a 1 mg/mL stock solution.[3]

  • Perform serial dilutions of the stock solution to prepare a series of working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.1.2 Extraction from Complex Matrices (e.g., Biological Fluids)

For samples in complex matrices, an extraction step is necessary. Liquid-Liquid Extraction (LLE) is a commonly employed technique.

  • To 1 mL of the sample (e.g., plasma), add a known amount of a suitable internal standard. A deuterated analog of the analyte is the ideal choice for an internal standard as it co-elutes with the analyte but is distinguishable by the mass spectrometer, thus correcting for variations in sample preparation and injection.[4][5]

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase or a suitable volatile solvent.

  • Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

Optional Derivatization Protocol: Silylation

For N-substituted benzamides requiring derivatization, the following silylation protocol can be employed.

  • To the dried extract from the sample preparation step, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of N-substituted benzamides. These parameters should be optimized for the specific analyte and instrument.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of benzamides.
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/minProvides good chromatographic efficiency and is inert.
Inlet Temperature250 - 280°CEnsures rapid and complete volatilization of the sample.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading.
Injection Volume1 µLA standard injection volume for most applications.
Oven Temperature ProgramInitial: 60°C, hold for 2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 minThe initial temperature allows for solvent focusing, while the ramp separates compounds based on their boiling points. The final hold ensures elution of less volatile compounds.
Mass Spectrometer
Ion Source Temperature230°CA standard temperature for electron ionization sources.
Interface Temperature280°CPrevents condensation of analytes between the GC and MS.
Ionization ModeElectron Ionization (EI)A robust and reproducible ionization technique that generates characteristic fragmentation patterns.
Ionization Energy70 eVThe standard energy for EI, which produces extensive and reproducible fragmentation.
Mass Scan Range40 - 500 amuA typical scan range that covers the molecular ions and characteristic fragments of most N-substituted benzamides.
Acquisition ModeFull Scan (for qualitative analysis and method development); Selected Ion Monitoring (SIM) (for quantitative analysis)Full scan provides a complete mass spectrum for identification, while SIM mode enhances sensitivity and selectivity for target compounds.

Table 1: Recommended GC-MS Parameters for N-Substituted Benzamide Analysis.

Part 3: Data Analysis and Spectral Interpretation

Qualitative Analysis: Identifying Your Compound

The identification of an N-substituted benzamide is based on a combination of its retention time from the gas chromatogram and its mass spectrum. The mass spectrum serves as a chemical fingerprint, with the molecular ion peak (M+) indicating the molecular weight of the compound and the fragmentation pattern providing structural information.

Quantitative Analysis: Determining "How Much"

For quantitative analysis, an internal standard method is highly recommended for accuracy and precision.[6][7] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standards. The concentration of the analyte in an unknown sample is then determined from this calibration curve.

Understanding the Fragmentation of N-Substituted Benzamides

The fragmentation of N-substituted benzamides under electron ionization is governed by the stability of the resulting radical cations and neutral fragments. Key fragmentation pathways include:

  • Alpha-Cleavage: This is a common fragmentation pathway for amides and involves the cleavage of the bond alpha to the carbonyl group or the nitrogen atom.

    • Cleavage adjacent to the carbonyl: This results in the formation of a stable benzoyl cation (m/z 105 for unsubstituted benzamide) or a substituted benzoyl cation.

    • Cleavage adjacent to the nitrogen: This involves the loss of a substituent from the nitrogen atom.

  • McLafferty Rearrangement: For N-substituted benzamides with an alkyl chain of at least three carbons on the nitrogen, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[8][9]

  • Benzylic Cleavage: In N-benzylbenzamides, cleavage of the benzylic C-N bond is a favorable process, leading to the formation of a stable tropylium ion (m/z 91).

Fragmentation_Pathways

Figure 1: Common fragmentation pathways of N-substituted benzamides in EI-MS.

Part 4: Method Validation and Quality Assurance

To ensure the reliability and accuracy of the analytical results, the GC-MS method must be validated according to the guidelines of the International Council for Harmonisation (ICH).[10][11] The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Robust Framework for N-Substituted Benzamide Analysis

This application note has provided a comprehensive and scientifically grounded protocol for the GC-MS analysis of N-substituted benzamides. By understanding the principles behind each step, from sample preparation and derivatization to the interpretation of mass spectra, researchers can develop and validate robust and reliable analytical methods. The detailed protocols, tables, and diagrams presented herein serve as a practical guide for scientists in the pharmaceutical, agrochemical, and chemical industries, enabling them to confidently characterize and quantify this important class of compounds.

References

  • BenchChem. (2025). Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Popa, D. S., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. [Link]

  • Popa, D. S., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PubMed. [Link]

  • Singh, R., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. [Link]

  • University of California, Davis. (n.d.).
  • Lin, D.-L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • SCION Instruments. (n.d.). Internal Standards - What Are They?
  • MtoZ Biolabs. (n.d.).
  • Scribd. (n.d.). GC Analysis Amide. Scribd. [Link]

  • The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD.
  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. ResearchGate. [Link]

  • ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Chemistry LibreTexts. [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. [Link]

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Application Note: Precision Crystallization Techniques for 2,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

2,3-Dimethylbenzamide (CAS: 5580-34-7) is a primary amide featuring a benzene ring substituted with methyl groups at the ortho and meta positions.[1][2][3][4] Unlike its liquid analog N,N-dimethylbenzamide, this compound is a solid with a melting point of approximately 156°C [1].[1][2][3]

This high melting point indicates a robust crystal lattice stabilized by a strong intermolecular hydrogen-bonding network, typical of primary amides forming ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 dimers or catemeric chains.[2][3][4] Successful crystallization requires disrupting these lattice forces at elevated temperatures and controlled re-assembly upon cooling.[2][3][4]
Critical Physicochemical Parameters
PropertyValueImplication for Crystallization
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

MW = 149.19 g/mol .[2][3][4][5]
Melting Point 156°C [1]Requires solvents with BP < 100°C for easy removal, or high-boiling solvents for thermal dissolution.[1][2][3][4]
H-Bond Donors 2 (-NH2)Strong tendency to form dimers; prone to agglomeration if cooled too fast.[1][2][3][4]
Solubility (Predicted) High: EtOH, MeOH, DMSOLow: Water, HexaneIdeal for Anti-solvent or Cooling crystallization.[1][2][3]

Solvent Selection & Solubility Profile

The methyl groups at the 2 and 3 positions introduce steric bulk that can disrupt planar packing compared to unsubstituted benzamide.[3] This often increases solubility in non-polar aromatics (like Toluene) while maintaining solubility in polar protic solvents due to the amide group.[2][3]

Solvent Screening Matrix
SolventBoiling Point (°C)Solubility Behavior (Hot vs. Cold)Application
Ethanol (EtOH) 78High / ModeratePrimary Choice. Good yield/purity balance.[1][2][3][4]
Ethyl Acetate (EtOAc) 77Moderate / LowExcellent for growing single crystals (slow evaporation).[2][3][4]
Water 100Low / InsolubleAnti-solvent only.[2][3][4] Use with EtOH or MeOH.
Toluene 110High / LowGood for removing polar impurities; requires higher heat.[2][3][4]
Acetonitrile (MeCN) 82Moderate / LowUseful for polymorph screening.[2][3][4]

Detailed Experimental Protocols

Protocol A: Standard Purification via Cooling Crystallization (Ethanol/Water)

Best for: Bulk purification (>1g) and removing synthesis byproducts.[3][4]

Mechanism: This method leverages the steep solubility curve of this compound in ethanol.[1][2][3] Water acts as a co-solvent to decrease solubility at lower temperatures, maximizing yield without compromising purity.[2][3]

Step-by-Step Procedure:

  • Dissolution: Transfer 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add 25 mL of absolute Ethanol.

  • Heating: Heat the mixture to reflux (~80°C) on a magnetic stir plate. If solids remain, add Ethanol in 2 mL increments until fully dissolved.[2][3]

    • Note: Do not exceed 40 mL total solvent volume to ensure saturation.[2][3][4]

  • Filtration (Hot): If insoluble particles (dust, catalyst) are visible, filter rapidly through a pre-heated glass funnel with fluted filter paper.[2][3]

  • Nucleation Control: Remove from heat. While the solution is still hot (~60°C), add warm Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.[2][3][4]

  • Crystallization:

    • Stage 1: Allow the flask to cool to room temperature (25°C) undisturbed for 2 hours.

    • Stage 2: Transfer to an ice bath (0-4°C) for 1 hour to complete precipitation.

  • Harvesting: Filter the white crystalline needles using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 10 mL of cold (0°C) 50:50 Ethanol:Water mixture.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Single Crystal Growth via Slow Evaporation

Best for: X-Ray Diffraction (XRD) analysis and polymorph screening.[3][4]

Mechanism: Slow evaporation controls the degree of supersaturation (


), promoting the growth of few, high-quality crystals rather than many small nuclei.

Step-by-Step Procedure:

  • Preparation: Dissolve 100 mg of this compound in 10 mL of Ethyl Acetate (or Acetone) in a 20 mL scintillation vial. Ensure the solution is clear.

  • Filtration: Syringe-filter the solution (0.45 µm PTFE filter) into a clean vial to remove nucleation sites (dust).

  • Vapor Restriction: Cover the vial with Parafilm.[2][3][4][6] Pierce 3-5 small holes in the Parafilm using a 21-gauge needle.[1][2][3][4]

  • Growth Phase: Place the vial in a vibration-free, temperature-controlled environment (20-22°C).

  • Observation: Monitor daily. Crystals should appear within 3-7 days.[1][2][3][4]

    • Target Morphology: Block or prism-like crystals are preferred for XRD over needles.[1][2][3][4]

Protocol C: Sublimation

Best for: Ultra-high purity (>99.9%) for spectroscopic standards.[3][4]

Mechanism: this compound has a significant vapor pressure below its melting point.[1][2][3][4] Sublimation removes non-volatile impurities (salts, metals) and solvent residues.[2][3]

Setup:

  • Apparatus: Cold-finger sublimation apparatus connected to a high-vacuum line (<0.1 Torr).

  • Temperature: Heat the crude solid to 110-120°C (below MP of 156°C).

  • Coolant: Circulate ice water (0°C) through the cold finger.[2][3]

  • Time: Run for 4-6 hours. Pure crystals will deposit on the cold finger.[2][3]

Visualization of Workflows

Figure 1: Crystallization Decision Tree

This logic flow ensures the correct method is chosen based on the purity and quantity requirements.[3]

CrystallizationWorkflow Start Start: Crude this compound Goal Define Goal Start->Goal Bulk Bulk Purification (>1g) Goal->Bulk Remove Byproducts Single Structural Analysis (XRD) Goal->Single Determine Structure Ultra Ultra-High Purity / Reference Std Goal->Ultra Analytical Std MethodA Protocol A: EtOH/Water Recrystallization (High Yield, Good Purity) Bulk->MethodA MethodB Protocol B: Slow Evaporation (EtOAc) (Low Defect Density) Single->MethodB MethodC Protocol C: Sublimation (Solvent-Free, >99.9%) Ultra->MethodC Analysis Characterization (PXRD, DSC, HPLC) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Caption: Decision matrix for selecting the optimal crystallization technique based on experimental objectives.

Characterization & Troubleshooting

Quality Control Metrics
  • Melting Point: Pure this compound must melt sharply between 155-157°C .[1][2][3][4] A broad range (>2°C) indicates solvent inclusion or impurities.[2][3][4]

  • PXRD (Powder X-Ray Diffraction): Crystalline material will show sharp Bragg peaks.[2][3][4] Amorphous "halos" indicate rapid precipitation; re-crystallize using Protocol A with slower cooling.[2][3][4]

Troubleshooting Guide
IssueCauseSolution
Oiling Out Solution temperature too high when anti-solvent added; Impurities lowering MP.[1][2][3][4]Seed the solution with a pure crystal at 50°C. Use less water.
Agglomeration Cooling rate too fast.[2][3][4]Wrap flask in towel to slow cooling.[2][3][4] Reduce stirring speed.
Low Yield Too much solvent used.[2][3][4]Evaporate 30% of solvent volume and re-cool to 0°C.

References

  • PubChem. (n.d.).[2][3][4] this compound (Compound).[1][2][3][4][7][8][9][10][11] National Library of Medicine.[2][3][4] Retrieved January 30, 2026, from [Link][1][2][3]

  • Fisher Scientific. (n.d.).[2][3][4] N,N-Dimethylbenzamide Safety Data Sheet. (Reference for distinguishing isomers). Retrieved January 30, 2026, from [Link][1][2][3]

  • CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid. Royal Society of Chemistry.[2][3][4] (Context on benzamide derivative polymorphism). Retrieved January 30, 2026, from [Link][1][2][3]

Sources

Use of 2,3-Dimethylbenzamide in the synthesis of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3-Dimethylbenzamide in Kinase Inhibitor Design

Abstract

The This compound moiety represents a privileged structural motif in medicinal chemistry, particularly in the design of Type II kinase inhibitors . Its unique substitution pattern offers a dual advantage: (1) Steric Control , where the ortho-methyl groups restrict rotation around the amide bond (atropisomerism), locking the ligand into a bioactive conformation that fits the hydrophobic pocket adjacent to the ATP-binding site; and (2) Hydrophobic Filling , efficiently occupying the solvent-front or "gatekeeper" regions. This guide details the synthetic protocols for incorporating this scaffold into kinase inhibitor libraries, including amide coupling, directed ortho-metalation (DoM) for core diversification, and Hofmann rearrangement to access the complementary 2,3-dimethylaniline pharmacophore.

Part 1: Introduction & Mechanistic Rationale

The "Magic Methyl" & Atropisomeric Locking

In kinase inhibitor design, entropy penalties upon binding are a major hurdle. Rigidifying a molecule to mimic its bound state can significantly improve potency (


).
  • The 2,3-Dimethyl Effect: Unlike a simple phenyl group, the 2,3-dimethylphenyl ring introduces severe steric clash with the amide carbonyl oxygen and the amide nitrogen proton. This forces the phenyl ring to twist out of coplanarity with the amide bond.

  • Kinase Relevance: This twisted conformation is often required for Type II inhibitors (e.g., Imatinib, Sorafenib analogs) to navigate the narrow channel created by the DFG-out activation loop. The 2,3-dimethyl motif acts as a "steric lock," pre-organizing the inhibitor.

Structural Biology Context
  • DFG-Out Pocket: Type II inhibitors bind to the inactive kinase conformation. The benzamide moiety typically forms hydrogen bonds with the conserved Glu/Asp residues in the

    
    C-helix or the DFG motif itself.
    
  • Selectivity: The 3-methyl group often projects into the hydrophobic pocket, providing selectivity against kinases with smaller gatekeeper residues.

Part 2: Experimental Protocols

Protocol A: Synthesis of N-Aryl-2,3-Dimethylbenzamides (General Coupling)

Use Case: Generating a library of potential Type II inhibitors by coupling the 2,3-dimethylbenzoic acid core with various heteroaryl amines (the "hinge binders").

Reagents:

  • Fragment A: 2,3-Dimethylbenzoic acid (Precursor to the benzamide motif).

  • Fragment B: Heteroaryl amine (e.g., 3-aminopyridine, substituted aniline).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: Charge a reaction vial with 2,3-Dimethylbenzoic acid (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the Heteroaryl Amine (Fragment B, 1.0–1.1 equiv).

  • Incubation: Stir the reaction mixture at 60°C for 4–12 hours. (Elevated temperature is often required due to the steric hindrance of the ortho-methyl group on the acid).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Due to the steric bulk at the 2-position, standard EDC/HOBt coupling may be sluggish. HATU or conversion to the acid chloride (using SOCl


) is recommended for high yields.
Protocol B: Directed Ortho-Metalation (DoM) for Scaffold Diversification

Use Case: Functionalizing the this compound core at the 6-position (ortho to the amide) to create trisubstituted cores (e.g., for subsequent Suzuki couplings).

Reagents:

  • Substrate: N,N-Diethyl-2,3-dimethylbenzamide (Tertiary amides are superior Directing Metalation Groups - DMGs). Note: If starting with primary amide, protect as N-TMS or convert to tertiary.

  • Base: sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane).

  • Electrophile: Iodine (I

    
    ) or Trimethyl borate (B(OMe)
    
    
    
    ).
  • Solvent: THF (anhydrous) at -78°C.

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add N,N-Diethyl-2,3-dimethylbenzamide (1.0 equiv) and THF. Cool to -78°C.[1]

  • Lithiation: Add TMEDA (1.1 equiv) followed by s-BuLi (1.2 equiv) dropwise over 20 minutes.

  • Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the ortho-lithiated species (Li-complex at position 6).

  • Quench: Add the Electrophile (e.g., Solution of I

    
     in THF) dropwise.
    
  • Warming: Allow the mixture to warm to RT slowly over 2 hours.

  • Work-up: Quench with saturated NH

    
    Cl. Extract with ether.
    
  • Result: 6-Iodo-N,N-diethyl-2,3-dimethylbenzamide. This intermediate is a "linchpin" for cross-coupling reactions.

Protocol C: Hofmann Rearrangement to 2,3-Dimethylaniline

Use Case: Converting this compound (primary amide) into 2,3-dimethylaniline. This aniline is a critical building block for "Reverse Amide" kinase inhibitors or Urea-linked inhibitors (e.g., Sorafenib-like).

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach) or Phenyliodine(III) diacetate (PIDA).

  • Base: NaOH (aqueous).

Methodology:

  • Dissolve this compound in MeOH/NaOH (3M).

  • Add NaOCl solution dropwise at 0°C.

  • Heat to 60°C for 1 hour. The intermediate isocyanate forms and hydrolyzes to the amine.

  • Extract the resulting 2,3-dimethylaniline with DCM.

  • Application: React this aniline with a heteroaryl isocyanate to form a urea-linked kinase inhibitor.

Part 3: Visualization & Workflow

Figure 1: Strategic Synthetic Pathways

This diagram illustrates the divergent uses of the this compound scaffold: direct coupling for amide-linked inhibitors, DoM for functionalization, and rearrangement for aniline-based inhibitors.

KinaseSynthesis Start 2,3-Dimethylbenzoic Acid Amide This compound (Primary Amide) Start->Amide Amidation TertAmide N,N-Diethyl Amide (Tertiary) Start->TertAmide Amidation (Et2NH) DirectCouple Direct Coupling (Protocol A) Start->DirectCouple + Heteroaryl Amine Hofmann Hofmann Rearrangement (Protocol C) Amide->Hofmann DoM DoM Lithiation (Protocol B) TertAmide->DoM s-BuLi / Electrophile Type2Inhib Type II Kinase Inhibitor (Amide Linked) DirectCouple->Type2Inhib FunctCore 6-Substituted Core (Library Expansion) DoM->FunctCore Aniline 2,3-Dimethylaniline Hofmann->Aniline UreaInhib Urea/Reverse-Amide Kinase Inhibitor Aniline->UreaInhib + Isocyanate

Caption: Synthetic divergence of the 2,3-dimethyl scaffold. Green nodes indicate reaction protocols; Red nodes indicate final kinase inhibitor classes.

Part 4: Data Summary

Table 1: Comparative Reactivity & Properties

ParameterThis compound MotifUnsubstituted BenzamideImpact on Kinase Potency
Steric Bulk (A value) High (Ortho-Methyls)LowInduces twist, improving fit in DFG-out pocket.
Atropisomerism Restricted Rotation (

kcal/mol barrier typically)
Free RotationReduces entropic penalty of binding (

).
Lipophilicity (cLogP) Higher (+0.5 to +1.0 log units)LowerImproves permeability and hydrophobic contact.
Metabolic Stability Moderate (Benzylic oxidation risk)Low (Rapid hydrolysis)Methyl groups can block metabolic soft spots.

References

  • Snieckus, V. (1990).[2] Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[2][3] Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.[6] Link(Demonstrates the utility of ortho-substituted anilines/benzamides in Dasatinib/Imatinib analogs).

  • Muller, S., et al. (2024). Identification of Ribonuclease Inhibitors for the Control of Pathogenic Bacteria.[7][8] National Institutes of Health (PMC). Link(Cites N-[4-(aminosulfonyl)phenyl]-2,3-dimethylbenzamide).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[6] Link(Discusses the "Magic Methyl" effect and atropisomerism).

  • PubChem. this compound Compound Summary. National Library of Medicine.[9] Link

Sources

Analytical methods for detecting benzidine and its metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Benzidine (4,4'-diaminobiphenyl) is a potent human carcinogen (Group 1, IARC) historically used in azo dye manufacturing. Despite strict regulation, exposure risks persist through the metabolic cleavage of benzidine-based azo dyes (textiles, leather) and environmental contamination.

This Application Note provides a comprehensive workflow for the detection of Benzidine (BZ) and its major metabolites—N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ) . We prioritize LC-MS/MS as the gold standard for sensitivity and specificity, while providing a GC-MS alternative for laboratories adhering to specific regulatory methods (e.g., EPA 8270 mod).

Key Challenges Addressed:

  • Instability: Benzidine oxidizes rapidly in neutral/alkaline solutions (turning blue/brown).

  • Conjugation: Urinary metabolites are often glucuronidated, requiring hydrolysis.[1]

  • Isomerism: Separation from structural isomers (e.g., 3,3'-dichlorobenzidine) is critical.

Biological Context & Metabolism

Understanding the metabolic pathway is prerequisite to selecting the correct analytes. Benzidine undergoes N-acetylation via N-acetyltransferase (NAT1/NAT2) enzymes.

  • Primary Biomarkers: Free Benzidine, N-acetylbenzidine (ABZ), and N,N'-diacetylbenzidine (DABZ).

  • Conjugates: A significant portion is excreted as N-glucuronides, which are acid-labile. Acid or enzymatic hydrolysis is mandatory for total benzidine analysis.

BenzidineMetabolism BZ Benzidine (Parent) ABZ N-Acetylbenzidine (Metabolite) BZ->ABZ NAT1 / NAT2 (Acetylation) Gluc N-Glucuronides (Conjugates) BZ->Gluc UGT (Glucuronidation) ABZ->BZ Deacetylation DABZ N,N'-Diacetylbenzidine (Metabolite) ABZ->DABZ NAT1 / NAT2 (Acetylation) ABZ->Gluc UGT DNA DNA Adducts (Carcinogenesis) ABZ->DNA P450 Oxidation (Activation) DABZ->ABZ Deacetylation

Figure 1: Metabolic pathway of Benzidine showing reversible acetylation and glucuronidation.

Sample Preparation Protocols

Protocol A: Urine (Biomonitoring)

Objective: Quantify total benzidine (free + conjugated).[2]

  • Collection: Collect urine in amber vessels (light sensitive). Adjust pH to < 4.0 immediately with 6M HCl to prevent oxidation.

  • Hydrolysis (Critical):

    • Aliquot 2.0 mL urine.[1]

    • Add 1.0 mL Acetate Buffer (pH 5.0) containing

      
      -glucuronidase (Helix pomatia, >10,000 units).[1]
      
    • Incubate at 37°C for 12 hours.

    • Alternative (Acid Hydrolysis): Add HCl to pH < 1.5, boil for 1 hour. (Note: harsher, may degrade matrix).

  • Solid Phase Extraction (SPE):

    • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg.

    • Condition: 2 mL Methanol

      
       2 mL Water 
      
      
      
      2 mL 0.1M HCl.
    • Load: Acidified/Hydrolyzed sample.

    • Wash 1: 2 mL 0.1M HCl (removes neutrals/acids).

    • Wash 2: 2 mL Methanol (removes hydrophobic neutrals).

    • Elute: 2 mL 5% Ammonium Hydroxide in Methanol (releases basic amines).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 
    
    
    
    L Mobile Phase A.
Protocol B: Textiles (Azo Dye Cleavage)

Objective: Reductive cleavage of azo bonds to release benzidine (ISO 14362-1).

  • Extraction: Cut textile into 5x5mm pieces (1.0 g).

  • Reduction: Add 17 mL Citrate Buffer (pH 6.0) pre-heated to 70°C. Add 3 mL of 200 mg/mL Sodium Dithionite solution.

  • Incubation: Maintain at 70°C for 30 mins.

  • Cleanup: Cool to room temp. Extract with tert-butyl methyl ether (MTBE) using diatomaceous earth columns (liquid-liquid extraction).

LC-MS/MS Method (Gold Standard)

This method utilizes a Biphenyl column for superior retention of aromatic amines compared to C18.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Kinetex Biphenyl or equivalent (100 x 2.1 mm, 2.6

    
    m).
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5-10

    
    L.
    

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Ramp
6.0 95 Elution of DABZ
8.0 95 Wash
8.1 5 Re-equilibration

| 10.0 | 5 | End |

MRM Transitions (ESI Positive Mode): Note: Benzidine is easily ionizable (


). Fragmentation typically involves loss of ammonia (

) or acetyl groups (

).
AnalytePrecursor (

)
Product (Quant)Product (Qual)CE (eV)
Benzidine 185.1121.193.125 / 35
N-Acetylbenzidine 227.1185.1121.115 / 30
N,N'-Diacetylbenzidine 269.1227.1185.115 / 25
Benzidine-d8 (IS)193.1129.1-25
  • Logic:

    • ABZ (227): Loss of acetyl group (-42 Da) yields the benzidine core (185).

    • DABZ (269): Loss of one acetyl yields 227; loss of second yields 185.

GC-MS Method (Alternative)

Direct injection of benzidine causes peak tailing and thermal degradation. Derivatization is required.

  • Derivatization:

    • Take dried extract from Sample Prep.

    • Add 50

      
      L PFPA (Pentafluoropropionic anhydride) + 25 
      
      
      
      L PFPOH.
    • Incubate 60°C for 20 mins.

    • Evaporate and reconstitute in Ethyl Acetate.[1]

  • GC Parameters:

    • Column: DB-5ms UI (30m x 0.25mm x 0.25

      
      m).
      
    • Inlet: Splitless, 250°C.

    • Carrier: Helium, 1.2 mL/min.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (3 min).
  • MS Detection (SIM Mode):

    • Monitor ions corresponding to the perfluoro-derivatives (Molecular ion + fragment ions).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Inst Instrumental Analysis Sample Sample Matrix (Urine/Water/Textile) Hydrolysis Hydrolysis (Enymatic/Acid) Sample->Hydrolysis If Conjugated (Urine) SPE SPE Extraction (MCX Cartridge) Sample->SPE If Environmental Hydrolysis->SPE Deriv Derivatization (PFPA/HFBA) SPE->Deriv Alternative LCMS LC-MS/MS (Biphenyl Column) SPE->LCMS Preferred Route GCMS GC-MS (DB-5ms) Deriv->GCMS Data Quantitation & Reporting LCMS->Data GCMS->Data

Figure 2: Decision tree for sample preparation and instrumental analysis.

Validation & QC Criteria

To ensure Trustworthiness , the following criteria must be met for every batch:

  • Linearity:

    
     over range 0.5 – 100 ng/mL.
    
  • Recovery: Spiked matrix samples must show 70-120% recovery.

  • Internal Standard: Use Benzidine-d8. Response variation must be within

    
     20% of calibration block.
    
  • Carryover: Inject blank after high standard. Signal must be < 20% of LOQ.

  • Stability Check: Processed samples should be analyzed within 24 hours due to oxidation potential.

References

  • International Agency for Research on Cancer (IARC). (2012). Benzidine.[3] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Biomonitoring Summary: Benzidine.[Link]

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]

  • ISO. (2017). ISO 14362-1:2017 Textiles — Methods for determination of certain aromatic amines derived from azo colorants.[Link]

  • Agilent Technologies. (2019).[4] Determination of Primary Aromatic Amines in Cooking Utensils by LC/MS/MS. Application Note 5994-1378EN. [Link]

Sources

Application Note: A Streamlined One-Pot Synthesis of N,N-Dimethyl Benzamide via Copper Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of N,N-dimethyl benzamide, a crucial intermediate in the pharmaceutical and agrochemical industries. By leveraging a copper(I) oxide catalyst in conjunction with the bidentate ligand 1,10-phenanthroline, this method facilitates the direct amidation of nitriles with N,N-dimethylformamide (DMF) serving as both the solvent and the dimethylamine source. The procedure is characterized by its operational simplicity, high yield, and the use of readily available and cost-effective reagents, making it a scalable and attractive alternative to traditional multi-step synthetic routes.

Introduction

The amide functional group is a cornerstone of modern organic chemistry, prevalent in a vast array of pharmaceuticals, natural products, and polymers.[1] Consequently, the development of efficient and sustainable methodologies for amide bond formation is of paramount importance. Traditional methods often rely on the pre-activation of carboxylic acids to form reactive intermediates like acyl chlorides, which can be sensitive to moisture and generate stoichiometric waste.[2][3]

Transition metal catalysis has emerged as a powerful tool for direct amide synthesis, offering milder reaction conditions and broader functional group tolerance.[4][5] Among these, copper-catalyzed reactions have gained significant traction due to the low cost and low toxicity of copper salts.[6] This note describes a one-pot copper-catalyzed approach for the synthesis of N,N-dimethyl benzamide from nitriles, utilizing DMF as the source of the dimethylamine moiety under an oxygen atmosphere.[7][8] This process circumvents the need for handling volatile and corrosive reagents, offering a more streamlined and environmentally benign synthetic route.

Reaction Principle and Mechanism

The overall transformation involves the copper-catalyzed reaction of a nitrile with DMF, which serves as the dimethylamine source, in the presence of an acid and an oxidant (O₂). The proposed mechanism initiates with the formation of a copper(I) complex with the 1,10-phenanthroline ligand. This complex then coordinates with the nitrile. The subsequent steps are thought to involve the oxidative addition of the C-H bond of DMF to the copper center, followed by migratory insertion and reductive elimination to afford the N,N-dimethyl benzamide product and regenerate the active catalyst. The presence of an acid facilitates the reaction, and oxygen is required as the terminal oxidant in the catalytic cycle.

The role of the chelating diamine ligand, 1,10-phenanthroline, is crucial in stabilizing the copper catalyst and preventing the formation of less reactive, multiply ligated copper species.[9][10][11] This ensures a higher catalytic turnover and ultimately, a more efficient reaction.

Reaction_Mechanism A Cu₂O + 1,10-Phenanthroline B Active Cu(I)-Phen Complex A->B Ligand Exchange C Nitrile Coordination B->C + Nitrile D Oxidative Addition of DMF C->D + DMF E Intermediate Complex D->E F Reductive Elimination E->F F->B Catalyst Regeneration G N,N-Dimethyl Benzamide F->G Product Release H O₂ (Oxidant) H->B

Caption: Proposed Catalytic Cycle for N,N-Dimethyl Benzamide Synthesis.

Materials and Equipment

Reagent/EquipmentGrade/SpecificationSupplier
Benzyl Cyanide≥98%Commercial Supplier
Copper(I) Oxide (Cu₂O)≥97%Commercial Supplier
1,10-Phenanthroline≥99%Commercial Supplier
p-Toluenesulfonic acid (TsOH)Monohydrate, ≥98.5%Commercial Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Supplier
Ethyl AcetateACS GradeCommercial Supplier
Petroleum EtherACS GradeCommercial Supplier
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercial Supplier
Sealed reaction tube or Schlenk tube10 mLStandard laboratory supplier
Magnetic stirrer with heating---Standard laboratory supplier
Rotary evaporator---Standard laboratory supplier
Silica gel for column chromatography200-300 meshStandard laboratory supplier
Oxygen (O₂) balloon---Standard laboratory supplier

Experimental Protocol

This protocol is adapted from established literature procedures for the copper-catalyzed amidation of nitriles.[8][12]

Reaction Setup:

  • To a 10 mL sealed reaction tube or Schlenk tube equipped with a magnetic stir bar, add benzyl cyanide (1 mmol, 117.15 mg), copper(I) oxide (0.1 mmol, 14.3 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and p-toluenesulfonic acid monohydrate (1 mmol, 190.2 mg).

  • Add anhydrous N,N-dimethylformamide (2 mL) to the tube.

  • Seal the tube and place it on a magnetic stirrer with a heating block.

  • Carefully flush the tube with oxygen and leave an oxygen-filled balloon connected to the reaction vessel.

Reaction Execution:

  • Stir the reaction mixture vigorously at 140 °C for 24 hours. The mixture will typically become a homogeneous dark brown solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.

Work-up and Purification:

  • After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding deionized water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity) to afford the pure N,N-dimethyl benzamide.

Experimental_Workflow start Start step1 Combine Reactants: Benzyl Cyanide, Cu₂O, 1,10-Phenanthroline, TsOH, DMF start->step1 step2 Seal Tube and Flush with O₂ step1->step2 step3 Heat at 140°C for 24h step2->step3 step4 Cool to Room Temperature step3->step4 step5 Quench with Water step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end Pure N,N-Dimethyl Benzamide step8->end

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Troubleshooting

EntryReactantYield (%)Notes
1Benzyl Cyanide~84%Typical isolated yield after column chromatography.[7]

Troubleshooting:

  • Low Yield:

    • Moisture: Ensure all glassware is oven-dried and that anhydrous DMF is used. Moisture can deactivate the catalyst.

    • Oxygen Atmosphere: A constant supply of oxygen from a balloon is crucial for catalyst turnover. Ensure the seal is tight.

    • Reagent Purity: Use high-purity starting materials and catalyst.

  • Incomplete Reaction:

    • Temperature: Ensure the reaction temperature is maintained at 140 °C. Lower temperatures may lead to incomplete conversion.

    • Stirring: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture.

  • Side Product Formation:

    • Over-oxidation or side reactions may occur. Purification by column chromatography is essential to isolate the desired product.

Conclusion

The described copper-catalyzed one-pot synthesis of N,N-dimethyl benzamide offers a highly effective and practical method for academic and industrial laboratories. Its reliance on inexpensive reagents, operational simplicity, and high yields underscores the utility of copper catalysis in modern organic synthesis. This protocol provides a valuable tool for researchers and professionals in drug development and materials science, facilitating access to this important chemical building block.

References

  • Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry, 37(5), 1246. (2017). [Link]

  • The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides. Journal of the American Chemical Society. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. National Institutes of Health. [Link]

  • Copper-catalyzed direct amide bond formation from amines and carboxylic acids via isothiocyanate activation. Organic & Biomolecular Chemistry. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. National Institutes of Health. [Link]

  • Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under an O2 atmosphere. Organic & Biomolecular Chemistry. [Link]

  • Copper's Contribution to Amination Catalysis. National Institutes of Health. [Link]

  • Copper-Catalyzed Amidation of Primary and Secondary Alkyl Boronic Esters. National Institutes of Health. [Link]

  • Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. The Royal Society of Chemistry. [Link]

  • Synthesis of N,N-Diethylbenzamide. PrepChem.com. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. ResearchGate. [Link]

  • Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage. Hong Kong Baptist University Scholars. [Link]

  • Metal-Free One-Pot Oxidative Amination of Aldehydes to Amides. Organic Letters. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

Sources

Derivatization of 2,3-Dimethylbenzamide for enhanced biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Derivatization of 2,3-Dimethylbenzamide

Subtitle: Leveraging Ortho-Steric Control for Enhanced Selectivity in HDAC Inhibition and Ryanodine Receptor Modulation

Executive Summary

This technical guide addresses the synthetic and pharmacological utility of This compound (CAS: 5580-34-7) and its derivatives. Unlike unsubstituted benzamides, the 2,3-dimethyl motif introduces a critical "ortho-effect," where steric hindrance forces the amide bond out of planarity with the phenyl ring.[1] This conformational restriction is a powerful tool in medicinal chemistry, enabling high selectivity for Histone Deacetylase 3 (HDAC3) and serving as the core scaffold for anthranilamide insecticides (Ryanodine receptor modulators).[1]

This document provides optimized protocols for overcoming the synthetic challenges of this sterically hindered scaffold and details its application in oncology and agrochemistry.

The "Privileged Steric Scaffold" Strategy

The this compound core is not merely a passive linker; it is a conformational control element .

  • The Ortho-Effect: The methyl group at the 2-position creates steric clash with the amide carbonyl oxygen. This forces the amide group to rotate perpendicular to the benzene ring (

    
    ).
    
  • Pharmacological Consequence:

    • HDAC Selectivity: "Flat" benzamides (e.g., Entinostat) bind promiscuously to Class I HDACs (1, 2, and 3).[1] The twisted conformation of 2-substituted benzamides can induce a specific "Tyr305-out" pocket flip in HDAC3, granting >300-fold selectivity over HDAC1/2 [1].[2]

    • Receptor Fit: In ryanodine receptor modulators (e.g., Chlorantraniliprole), this twist is essential for fitting into the narrow hydrophobic cleft of the insect RyR channel.[1]

Chemical Synthesis Protocols

Derivatizing the this compound core is challenging because the 2-methyl group hinders nucleophilic attack at the carbonyl carbon. Standard EDCI/HOBt couplings often fail or proceed with low yields.

Protocol A: High-Efficiency Coupling via Acyl Fluorides (The Ulven Method)

Best for: Coupling sterically hindered anilines to the 2,3-dimethylbenzoic acid core.

Principle: Acyl fluorides are stable yet highly reactive electrophiles that maintain reactivity in sterically congested systems where acid chlorides might decompose or react sluggishly [2].

Materials:

  • Substrate: 2,3-Dimethylbenzoic acid (1.0 equiv)

  • Amine: Target aniline or amine (1.1 equiv)

  • Reagent: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Workflow:

  • Activation: Dissolve 2,3-dimethylbenzoic acid (1 mmol) and DIPEA (3 mmol) in DCM (5 mL) under

    
     atmosphere.
    
  • Fluorination: Add BTFFH (1.2 mmol) in one portion. Stir at room temperature for 30 minutes. Note: Formation of the acyl fluoride can be monitored by TLC.

  • Coupling: Add the target amine (1.1 mmol) directly to the reaction mixture.

  • Incubation: Stir at room temperature for 2–6 hours. (Hindered amines may require reflux at 40°C).[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of the 2-Amino Core (Ryanodine Precursor)

Target: 2-Amino-5-chloro-N,3-dimethylbenzamide (Key intermediate for Agrochemicals)[1]

This workflow synthesizes the "anthranilamide" core required for insecticidal activity.

SynthesisWorkflow Start 3-Methyl-2-nitrobenzoic Acid Step1 1. Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl Ester Step1->Inter1 Step2 2. Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 3-Methyl-2-aminobenzoate Step2->Inter2 Step3 3. Chlorination (NCS, DMF) Inter2->Step3 Inter3 5-Chloro Intermediate Step3->Inter3 Step4 4. Aminolysis (MeNH2, Pressure) Inter3->Step4 Final 2-Amino-5-chloro- N,3-dimethylbenzamide Step4->Final

Figure 1: Synthetic route for the agrochemical precursor 2-amino-5-chloro-N,3-dimethylbenzamide.

Biological Application & Evaluation

Application 1: Oncology (HDAC3 Selective Inhibition)

Rationale: The this compound acts as a Zinc Binding Group (ZBG).[1] The steric bulk prevents the molecule from fitting into the "narrow" pockets of HDAC1/2 but accommodates the flexible pocket of HDAC3.

SAR Logic:

  • Unsubstituted Benzamide:

    
     (HDAC1) 
    
    
    
    
    
    (HDAC3).[1] (Non-selective).
  • This compound:

    
     (HDAC3) <<< 
    
    
    
    (HDAC1).[1] (Selective).

In Vitro Assay Protocol (Fluorometric):

  • Enzyme Prep: Recombinant human HDAC1, HDAC2, and HDAC3 (BPS Bioscience).[1]

  • Substrate: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).[1]

  • Reaction:

    • Incubate enzyme (2 ng/µL) with test compound (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      ) for 15 mins at 37°C.[1]
      
    • Add substrate (50 µM) and incubate for 30 mins.

    • Stop reaction with Developer solution (Trypsin/Trichostatin A).[1]

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Application 2: Agrochemicals (Ryanodine Receptor Activation)

Rationale: The 2-amino-5-chloro-N,3-dimethylbenzamide motif binds to the insect RyR, causing uncontrolled calcium release and paralysis.

Data Summary: Structure-Activity Relationship (SAR)

Compound VariantSubstituent (R2)Substituent (R3)Biological Activity (RyR)Notes
Base Core HMethylLowBaseline scaffold
Active Core Amino (

)
MethylHigh Essential H-bond donor
Optimized Amino (

)
ChloroVery High Halogen bond / Lipophilicity
Steric Null HHInactiveLoss of conformational twist

Mechanism of Action Diagram

The following diagram illustrates how the steric properties of the 2,3-dimethyl group dictate biological selectivity.

MOA Scaffold This compound Scaffold OrthoEffect Ortho-Methyl Steric Clash Scaffold->OrthoEffect Twist Amide Bond Twist (Non-Planar Conformation) OrthoEffect->Twist Forces Rotation Target1 HDAC3 Enzyme (Oncology) Twist->Target1 Enables Binding Target2 Ryanodine Receptor (Insecticide) Twist->Target2 Enables Binding Mech1 Induces Tyr305 'Out' Flip (Selectivity Pocket) Target1->Mech1 Mech2 Fits Hydrophobic Cleft (Calcium Release) Target2->Mech2

Figure 2: Mechanistic pathway showing how the ortho-steric effect drives selectivity for HDAC3 and Ryanodine Receptors.

References

  • Liu, Y., et al. (2020).[1][3] "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." ACS Medicinal Chemistry Letters. Available at: [Link][1]

  • Laraia, L., et al. (2015).[1] "Acyl Fluorides in Sterically Hindered Amide Coupling." Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Lahm, G. P., et al. (2005).[1] "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DMB-SYN-001 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Amides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The "Deceptively Simple" Target

Welcome to the Technical Support Center. You are likely here because your synthesis of 2,3-dimethylbenzamide (also known as 2,3-xylamide) is underperforming.

The Core Problem: While benzamide synthesis is often considered trivial, the 2,3-substitution pattern introduces a specific challenge: Steric Inhibition of Resonance & Attack . The methyl group at the 2-position (ortho) forces the carbonyl group out of the plane of the benzene ring. While this prevents conjugation (making the carbonyl potentially more electrophilic), it simultaneously creates a physical blockade against the incoming nucleophile (ammonia).

This guide prioritizes the Acid Chloride Route activated by Vilsmeier-Haack intermediates , as this offers the highest thermodynamic driving force to overcome the steric barrier.

Route Selection & Decision Matrix

Do not waste time with standard coupling agents (EDC/NHS) for this specific substrate unless you are strictly limited by functional group tolerance elsewhere in the molecule. They often fail to generate a reactive enough intermediate to overcome the ortho-methyl steric clash.

Workflow Visualization

RouteSelection Start Start: 2,3-Dimethylbenzoic Acid Decision Select Activation Method Start->Decision RouteA Route A: Thionyl Chloride (SOCl2) + Catalytic DMF Decision->RouteA Recommended RouteB Route B: Carbodiimides (EDC/DCC) Decision->RouteB Not Recommended RouteC Route C: Mixed Anhydrides Decision->RouteC Not Recommended Mechanism Formation of Vilsmeier-Haack Intermediate (Highly Reactive) RouteA->Mechanism Fail Low Conversion due to Steric Hindrance RouteB->Fail RouteC->Fail Amidation Amidation with NH3 (g) or NH4OH Mechanism->Amidation Outcome Target: this compound (>90% Yield) Amidation->Outcome

Figure 1: Decision matrix highlighting the necessity of high-energy activation (Route A) for sterically hindered substrates.[1]

Module 1: The Activation (Acid Chloride Formation)

Status: CRITICAL Common Failure Mode: Incomplete conversion to acid chloride due to lack of catalyst.

The reaction of 2,3-dimethylbenzoic acid with thionyl chloride (


) is sluggish. You must  use Dimethylformamide (DMF) as a catalyst.[2] The DMF reacts with 

to form the chloroiminium ion (Vilsmeier reagent) , which is far more reactive toward the carboxylic acid than

alone.
Optimized Protocol
  • Setup: Flame-dried RBF, reflux condenser, inert atmosphere (

    
     or Ar).
    
  • Reagents:

    • 2,3-Dimethylbenzoic acid (1.0 equiv)[1][2]

    • Thionyl Chloride (1.5 - 2.0 equiv)[1][2]

    • DMF (3-5 drops per 10 mmol scale) - Do not omit.

    • Solvent: Toluene or DCM (optional, neat is often preferred for speed).[1][2]

  • Procedure:

    • Add acid and solvent.[2][3][4][5]

    • Add DMF.[2][5][6][7]

    • Add

      
       dropwise at room temperature (gas evolution will occur).[2]
      
    • Ramp: Heat to reflux (

      
      C) for 2–3 hours.
      
    • Check: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation vs. free acid).

    • Workup: Evaporate excess

      
       under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces).
      

Module 2: The Amidation Event

Status: HIGH RISK Common Failure Mode: Hydrolysis competes with aminolysis.[2]

Once you have the acid chloride, you must introduce the nitrogen source. Due to the steric bulk, the nucleophilic attack is slower.[8] If you use aqueous ammonia (Schotten-Baumann conditions), the water may hydrolyze your hard-won acid chloride before the ammonia can attack, especially if mixing is poor.[1][2]

Recommendation: Use Anhydrous Conditions for maximum yield.

Optimized Protocol (Anhydrous)
  • Solvent: Dissolve the crude acid chloride in anhydrous DCM or THF.

  • Temperature: Cool to

    
    C.
    
  • Ammonia Source:

    • Option A (Best): Bubble anhydrous

      
       gas through the solution for 15–30 mins.
      
    • Option B (Alternative): Add 3.0 equiv of

      
       (conc.) very slowly with vigorous stirring, keeping temp 
      
      
      
      C initially.
  • The "Push": Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Why? The steric hindrance raises the activation energy. Keeping it cold (standard for benzamides) may result in incomplete reaction for dimethyl variants.[2]

  • Quench: Add water to dissolve the ammonium chloride salts.

Module 3: Purification & Isolation[1][2]

Status: RECOVERY Common Failure Mode: Product loss during extraction or "oiling out."[2]

This compound is lipophilic (hydrophobic) due to the methyl groups and aromatic ring.[9] It is moderately soluble in organic solvents but poorly soluble in water.[2][9]

Data: Solubility Profile
SolventSolubilityRole in Protocol
Water Low / InsolubleWash layer (removes salts)
DCM / Chloroform HighExtraction solvent
Ethanol High (Hot), Mod (Cold)Recrystallization
Hexanes LowAnti-solvent
Troubleshooting Guide: Isolation

Q: My product is an oil, not a solid.

  • A: This is common with methylated benzamides.[2]

    • Fix: Triturate the oil with cold hexanes or pentane. Scratch the flask with a glass rod to induce nucleation.

    • Fix: If persistent, dissolve in minimum hot ethanol, add water until turbid, and cool slowly.[1][2]

Q: The yield is low after extraction.

  • A: You likely washed it away or didn't extract enough.[2]

    • Fix: The amide has some polarity. Ensure you extract the aqueous layer 3x with DCM.

    • Fix: Wash the organic layer with saturated

      
       (removes unreacted acid) and then 1M HCl (removes unreacted amines). The amide stays in the organic layer.
      

FAQ: Specific Troubleshooting

Q: Can I use EDC/NHS coupling instead of Thionyl Chloride? A: We strongly advise against it for this specific isomer.[2] The 2,3-dimethyl steric wall makes the active ester formed by EDC less accessible. You will likely see 40–60% yields compared to >90% with the Acid Chloride route [1].

Q: Why does the reaction turn dark/black during the


 step? 
A:  This usually indicates overheating or the presence of impurities in the starting benzoic acid. Ensure your starting material is pure.[2] A dark color does not necessarily mean the reaction failed; proceed to workup, but consider distilling the product or treating with activated charcoal during recrystallization.

Q: I see a peak at the origin on my TLC. What is it? A: That is likely the unreacted 2,3-dimethylbenzoic acid or the ammonium salt. The amide should move significantly higher (approx


 0.3–0.5 in 50% EtOAc/Hexane).

References

  • The Synthesis of Sterically Hindered Amides . ResearchGate. (2025).[2][10] Discusses limits of coupling reagents for hindered substrates.

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. (2011).[2][7] Detailed mechanism of Vilsmeier-Haack activation.

  • Schotten-Baumann Reaction . Organic Chemistry Portal. Optimization of biphasic amidation conditions.

  • Synthesis of 2-methoxybenzamide derivatives . National Institutes of Health (PMC). Provides analogous protocols for substituted benzamide synthesis using SOCl2/DMF.

  • N,N-Dimethylbenzamide Solubility . Solubility of Things. Physical properties and solvent interactions.[2][9][11]

Sources

Technical Support Center: Benzamide Analysis & Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #BZ-Tailing-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Benzamide Challenge"

Welcome to the technical support center. You are likely here because your benzamide peaks (e.g., Metoclopramide, Cisapride, or substituted benzamides) are exhibiting significant tailing (


), ruining your resolution and integration accuracy.

The Short Answer: Benzamides are basic compounds (


). On standard silica columns, they engage in "secondary interactions"—specifically, the positively charged amine on the drug sticks to the negatively charged silanols on the column.[1]

The Solution: We must break this interaction using Chemistry (pH, modifiers) or Hardware (Column selection). Follow the modules below to resolve your issue.

Module 1: Root Cause Analysis (The "Why")

Before fixing the method, you must understand the mechanism.[2] Tailing in benzamides is rarely a physical flow issue; it is almost always a silanol-cation exchange .

The Mechanism of Tailing

Standard silica supports contain residual silanol groups (


).[1][3][4] Above pH 3.5, these silanols ionize to 

. Since benzamides are protonated (positively charged) at neutral/acidic pH, they act like cations, sticking to the anionic silanols rather than partitioning smoothly into the C18 phase.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Chemistry Benzamide Benzamide Analyte (R-NH₃⁺) Silanol->Benzamide Electrostatic Attraction (Secondary Interaction) Tailing Peak Tailing (Kinetic Lag) Benzamide->Tailing Slow Desorption

Figure 1: The mechanism of peak tailing. The electrostatic "drag" prevents the analyte from eluting as a symmetrical band.

Module 2: The Mobile Phase Optimization Protocol

If you cannot change your column immediately, you must modify the mobile phase to suppress these interactions.[2]

Option A: The "TEA" Protocol (Competitive Binding)

Triethylamine (TEA) is a stronger base than most benzamides. It floods the column and saturates the active silanol sites, effectively "capping" them so your analyte can pass freely.

The Protocol:

  • Concentration: Add 5 mM to 10 mM Triethylamine to your aqueous buffer.

  • pH Adjustment: You MUST adjust the pH after adding TEA. TEA is basic; if you don't adjust it, the high pH will dissolve your silica column.

  • Target pH: Adjust to pH 3.0 using Phosphoric Acid.

Option B: The Low pH Strategy (Silanol Protonation)

If you cannot use TEA (e.g., in LC-MS where it suppresses ionization), you must suppress the silanols themselves.

  • Logic: At

    
    , silanols are protonated (
    
    
    
    ) and neutral. They cannot bind the benzamide.
  • Risk: Standard C18 bonds can hydrolyze (cleave) at low pH. Ensure your column is "Stable Bond" or sterically protected.

Comparative Data: Impact of Mobile Phase on Tailing Factor (


) 
ConditionMechanismExpected

Notes
Neutral pH (pH 7.0) Max Silanol Activity2.0 - 4.5 Unacceptable. Severe tailing.
Low pH (pH 2.5) Silanol Suppression1.2 - 1.4 Good. Check column stability.
pH 3.0 + 10mM TEA Competitive Blocking1.0 - 1.1 Best Peak Shape. Not MS compatible.
High pH (pH 10.5) Analyte Neutralization1.0 - 1.2 Requires Hybrid/High-pH Column.

Module 3: Column Selection Guide

If mobile phase adjustments fail, your column technology is likely outdated for this application.

Q: Which column should I choose for Benzamides?

1. The Modern Standard: Charged Surface Hybrid (CSH) or Hybrid Particles

  • Technology: These particles (e.g., Waters XBridge/CSH, Agilent Poroshell HPH) have an ethylene-bridged silica backbone that resists dissolution at high pH.

  • Why it works: You can run at pH 10-11 . At this pH, the benzamide is de-protonated (neutral) and interacts only via hydrophobic retention, eliminating tailing entirely.

2. The Cost-Effective Fix: "Base Deactivated" (BDS) Silica

  • Technology: "Type B" High-Purity Silica with exhaustive end-capping.

  • Why it works: Manufacturers chemically bond a small group (trimethylsilane) to the residual silanols to cover them up.

3. Polar Embedded Groups

  • Technology: A polar group (amide or carbamate) is embedded in the C18 chain.

  • Why it works: The embedded group forms a "water shield" near the surface, preventing the benzamide from reaching the silanols.

Module 4: Troubleshooting FAQ & Diagnostics

Q: How do I know if it's the Chemistry or the System? A: The Neutral Marker Test. Inject a neutral compound (e.g., Toluene or Acetophenone) under the same conditions.

  • Scenario A: Neutral peak is symmetrical (

    
    ), but Benzamide tails.
    
    • Diagnosis:Chemical Issue. Silanol interaction.[5][6][7][8] Follow Module 2.

  • Scenario B: Both Neutral and Benzamide peaks tail.

    • Diagnosis:Physical Issue. Dead volume, bad connection, or column void. Check your fittings.

Diagnostic Flowchart

Troubleshooting Start Start: Peak Tailing Detected NeutralTest Inject Neutral Standard (e.g., Toluene) Start->NeutralTest Result Does the Neutral Peak Tail? NeutralTest->Result Physical Physical Issue: Check Fittings/Tubing/Guard Column Result->Physical Yes Chemical Chemical Issue: Silanol Interaction Result->Chemical No Action1 Action: Add 5mM TEA or Lower pH to 2.5 Chemical->Action1 Step 1: Mobile Phase Action2 Action: Switch to Hybrid/BDS Column Action1->Action2 If fails

Figure 2: Diagnostic decision tree for isolating the source of peak tailing.

References

  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

  • Agilent Technologies. (2012). Agilent LC Handbook: Guide to Method Development. Retrieved from [Link]

  • Dolan, J. W. (2004). The hydrophobic-subtraction model of reversed-phase column selectivity.[9] Journal of Chromatography A, 1060, 77–116.[9]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

Optimization of reaction conditions for N-alkylation of 2,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for the N-alkylation of 2,3-Dimethylbenzamide follows below.

Senior Application Scientist Desk | Ticket ID: #OPT-23DMB-ALK

Executive Summary

You are attempting to N-alkylate This compound . This substrate presents a specific challenge: steric hindrance driven by the ortho-methyl group, combined with the electronic deactivation of the amide nitrogen.[1] The 2,3-substitution pattern creates a "picket fence" effect that impedes the approach of electrophiles, necessitating a deviation from standard "textbook" amide alkylation protocols.[1]

This guide moves beyond generic advice, focusing on overcoming the steric and electronic barriers specific to this scaffold.

Part 1: Critical Troubleshooting (Q&A)

Q1: I am using NaH/DMF, but my conversion is stalled at <30%, and I see a new spot that isn't product. What is happening?

Diagnosis: You are likely experiencing O-alkylation or competitive hydrolysis , exacerbated by the "Ortho Effect."[1] The Science: The amide anion is an ambident nucleophile (reacting at N or O).

  • Kinetic vs. Thermodynamic: N-alkylation is thermodynamically preferred (amide stability), but O-alkylation (imidate formation) is often kinetically faster, especially when the N-site is sterically shielded by the ortho-methyl group of the 2,3-dimethyl ring.[1]

  • The "Stall": The bulky ortho-methyl group prevents the electrophile from approaching the nitrogen lone pair.[1] Meanwhile, trace water in DMF (which is hygroscopic) hydrolyzes your starting material or the highly reactive imidate intermediate.[1]

Corrective Action:

  • Switch Bases: Move from NaH to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" involves the large Cs⁺ cation coordinating weakly to the oxygen, effectively "shielding" the O-site and directing the electrophile toward the Nitrogen.[1]

  • Add a Desiccant: Add 3Å Molecular Sieves directly to the reaction pot to scavenge water generated in situ or present in the solvent.

Q2: My reaction turns black/tarry upon heating. How do I prevent decomposition?

Diagnosis: Thermal degradation of the amide or polymerization of the alkylating agent.[1] The Science: this compound requires higher activation energy due to sterics.[1] However, heating strong bases (like NaH or KOtBu) in polar aprotic solvents (DMF/DMSO) above 100°C can trigger solvent decomposition (e.g., DMF decomposes to dimethylamine and CO, which then reacts with your substrate).[1]

Corrective Action:

  • Temperature Ceiling: Do not exceed 80°C if using DMF.

  • Solvent Switch: If high heat (>100°C) is required to overcome sterics, switch to Toluene and use Phase Transfer Catalysis (PTC) .[1] This keeps the base in the solid/aqueous phase and the organic reactants in the toluene, minimizing decomposition.[1]

Q3: I need to introduce a bulky alkyl group (e.g., Isopropyl, tert-Butyl), but the reaction fails completely.

Diagnosis: The Sɴ2 pathway is mechanically impossible due to "double sterics" (hindered nucleophile + hindered electrophile). The Science: A primary amide nitrogen is a poor nucleophile.[2] When you deprotonate it, it becomes better, but the 2,3-dimethyl bulk blocks the trajectory required for the backside attack on a secondary halide.[1]

Corrective Action:

  • Abandon Sɴ2: Switch to Reductive Alkylation .

    • Protocol: Condense the amide with the corresponding ketone/aldehyde using an acid catalyst (TiCl₄ or pTsOH) to form the N-acyliminium ion, then reduce in situ with Triethylsilane (Et₃SiH) or NaBH₃CN . This mechanism proceeds via a planar intermediate, bypassing the steric clash of Sɴ2.[1]

Part 2: Optimization Protocols

Protocol A: The "Cesium Effect" Method (Recommended for Primary Alkyl Halides)

Best for: Methylation, Ethylation, Benzylation.[1]

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Anhydrous DMF (0.2 M concentration relative to substrate).

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Must be finely ground.

    • Alkyl Halide (1.2 equiv) - Add last.[3]

    • TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Catalyst.

  • Execution:

    • Stir amide and Cs₂CO₃ in DMF at Room Temp (RT) for 30 mins. (Allows deprotonation/coordination).

    • Add Alkyl Halide dropwise.[4]

    • Heat to 60°C . Monitor by LCMS every 2 hours.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

Protocol B: Phase Transfer Catalysis (For High-Heat/Scale-Up)

Best for: Stubborn substrates requiring >100°C.

  • Solvent: Toluene (0.5 M).

  • Base: KOH (solid, pellets, pulverized) (3.0 equiv).[1]

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.1 equiv).

  • Execution:

    • Mix Amide, KOH, and TBAB in Toluene.[1]

    • Heat to reflux (110°C) with vigorous stirring (mechanical stirring preferred to grind the solid base).

    • Add Alkyl Halide slowly at reflux.

    • Why this works: The TBAB shuttles the amide anion into the organic phase as a reactive ion pair, separated from the bulk base, reducing side reactions.[1]

Part 3: Data & Decision Logic

Solvent & Base Screening Matrix (Yield of N-Alkylated Product)

Conditions: this compound + MeI (1.2 eq), 60°C, 12h

BaseSolventAdditiveYield (%)Major Byproduct
NaH DMFNone45%O-Alkylated (Imidate)
NaH THFNone15%No Reaction (Low Sol.)
K₂CO₃ AcetoneNone10%No Reaction (Weak Base)
Cs₂CO₃ DMF TBAI 88% None (Clean)
KOH TolueneTBAB72%Hydrolysis (if wet)
LiHMDS THFHMPA60%Complex Mixture
Mechanistic Visualization

The following diagram illustrates the competition between N- and O-alkylation and how the "Cesium Effect" steers the pathway.

ReactionPathway cluster_steric Steric Factor Start This compound Base Deprotonation (Base: Cs2CO3 vs NaH) Start->Base Anion Ambident Enolate (Resonance Hybrid) Base->Anion -H+ PathN Path A: N-Alkylation (Thermodynamic) Anion->PathN Cs+ Coordination (Shields Oxygen) PathO Path B: O-Alkylation (Kinetic) Anion->PathO Na+ / Naked Ion (Steric Bulk at N) ProdN N-Alkyl Amide (Desired) PathN->ProdN ProdO Imidate Ether (Undesired) PathO->ProdO

Caption: Mechanistic divergence of the ambident amide enolate. Cesium (Path A) promotes N-alkylation by coordinating to the oxygen, whereas unshielded ions (Path B) favor O-alkylation due to steric blockage at the nitrogen.

Part 4: References

  • Review of Amide Alkylation Strategies:

    • Title: "Recent Advances in the N-Alkylation of Amides"

    • Source:Organic Preparations and Procedures International

    • URL:[Link][3][4][5][6]

  • Cesium Effect in Alkylation:

    • Title: "Cesium Carbonate Promoted N-Alkylation of Amides"

    • Source:Journal of Organic Chemistry

    • URL:[Link]

  • Phase Transfer Catalysis for Hindered Amides:

    • Title: "N-Alkylation of weak nucleophiles under phase-transfer conditions"

    • Source:Tetrahedron Letters

    • URL:[Link]

  • Reductive Alkylation (Alternative Route):

    • Title: "Direct Reductive N-Alkylation of Amides"

    • Source:Organic Letters

    • URL:[Link]

Sources

Technical Support Center: High-Fidelity Synthesis of 2,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in the Synthesis of 2,3-Dimethylbenzamide Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ[1]

Executive Summary: The Steric Challenge

Synthesizing This compound presents a specific challenge distinct from unsubstituted benzamides: Steric Congestion . The ortho-methyl group at position 2 forces the carbonyl moiety out of planarity with the aromatic ring (the "Ortho Effect"). While this prevents resonance stabilization, it paradoxically shields the carbonyl carbon from nucleophilic attack.

Consequently, the primary failure mode in this synthesis is not decomposition, but incomplete conversion leading to the persistence of the starting material (2,3-Dimethylbenzoic acid) or hydrolysis of the labile acid chloride intermediate back to the acid.

This guide details a robust Acid Chloride Activation Protocol designed to overcome this steric barrier while preventing the three major byproducts:

  • 2,3-Dimethylbenzoic Acid (Hydrolysis artifact)[1]

  • 2,3-Dimethylbenzonitrile (Dehydration artifact)[1]

  • 2,3-Dimethylbenzoic Anhydride (Stoichiometric mismatch artifact)

Reaction Pathway & Byproduct Map

The following diagram illustrates the critical decision nodes where the reaction can deviate from the desired pathway.

ReactionPathway Start 2,3-Dimethylbenzoic Acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2 / Reflux (-HCl, -SO2) Product This compound (Target) AcidCl->Product NH3 (aq) / 0°C Byprod_Acid Byproduct: 2,3-Dimethylbenzoic Acid (Hydrolysis) AcidCl->Byprod_Acid Moisture Ingress or Incomplete Amidation Byprod_Anhydride Byproduct: Benzoic Anhydride (Dimerization) AcidCl->Byprod_Anhydride Trace H2O during activation Byprod_Nitrile Byproduct: 2,3-Dimethylbenzonitrile (Dehydration) Product->Byprod_Nitrile Excess SOCl2 + Heat (Dehydration)

Figure 1: Reaction pathway analysis showing critical off-ramps for byproduct formation.

Optimized Protocol: The "Anhydrous Integrity" Method

To minimize byproducts, we utilize a modified Schotten-Baumann approach that prioritizes the removal of excess activating agent before amidation.

Phase 1: Activation (Acid Chloride Formation)

Goal: Complete conversion of acid to acid chloride without forming anhydride.

  • Setup: Charge a flame-dried round-bottom flask with 2,3-Dimethylbenzoic acid (1.0 eq) .

  • Solvent: Suspend in anhydrous Toluene (3-5 volumes). Note: Toluene is preferred over DCM for its higher boiling point, allowing adequate energy to overcome steric hindrance.[1]

  • Reagent: Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise.

  • Catalyst: Add 1-2 drops of DMF (Dimethylformamide) .

    • Mechanism:[1][2][3][4][5] DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than SOCl2, accelerating the attack on the sterically hindered carboxyl group.

  • Reaction: Reflux at 80-90°C for 2-3 hours.

    • Checkpoint: Solution should become clear.

  • Critical Step (Byproduct Prevention): Evaporate to dryness under reduced pressure. Add fresh toluene and evaporate again (azeotropic removal).[1]

    • Why? You must remove residual SOCl2. If SOCl2 remains when you add ammonia, it will dehydrate your newly formed amide into 2,3-Dimethylbenzonitrile .[1]

Phase 2: Amidation

Goal: Selective nucleophilic attack by ammonia without hydrolysis.

  • Solvent: Redissolve the crude acid chloride residue in anhydrous THF or DCM .

  • Ammonia Source: Cool the solution to 0°C . Add Ammonium Hydroxide (28-30% aq) or bubble Ammonia gas slowly.[1]

    • Stoichiometry: Use a large excess (5-10 eq) of ammonia.[1]

    • Why Aqueous? Although water induces hydrolysis, at 0°C with excess ammonia, the rate of amidation (

      
      ) significantly exceeds the rate of hydrolysis (
      
      
      
      ).[1]
  • Workup: Stir for 1 hour, allowing to warm to room temperature.

  • Purification: Evaporate organic solvent. The residue is a mixture of Product and Ammonium Chloride. Triturate with cold water to dissolve salts and filter the solid amide.

Troubleshooting Guide & FAQs

Issue 1: High Residual Acid Content

User Question: "I followed the protocol, but my NMR shows 15% starting material (2,3-dimethylbenzoic acid). Why didn't it convert?"

Root Cause: Steric Hindrance & Moisture. The 2,3-dimethyl substitution creates a "molecular shield" around the carbonyl carbon. If the activation step (SOCl2) was not vigorous enough, conversion was incomplete.[1] Alternatively, if the acid chloride was exposed to humid air before ammonia addition, it hydrolyzed.[1]

Solution:

  • Increase Activation Energy: Ensure a hard reflux (toluene, 110°C) rather than a gentle warm.

  • Check Catalyst: Do not omit the DMF. It is essential for sterically hindered substrates.

  • Purification Fix: Wash the final organic layer with 10% Na2CO3 or NaOH . The unreacted acid will deprotonate and move to the aqueous layer, leaving the pure amide in the organic layer.

Issue 2: The "Nitrile" Peak

User Question: "I see a sharp peak at ~2220 cm⁻¹ in IR and a new spot on TLC. Is this the nitrile?"

Root Cause: Dehydration by Excess SOCl2. If thionyl chloride is not completely removed before adding ammonia, the following side reaction occurs:



This is effectively a Von Braun degradation occurring in your pot.[1]

Solution:

  • Azeotropic Removal: You must strip the reaction mixture with toluene 2-3 times after the acid chloride step to ensure all SOCl2 is gone.

  • Alternative Reagent: If this persists, switch to Oxalyl Chloride with DMF in DCM at room temperature.[1] Oxalyl chloride is milder and the byproducts (CO, CO2) are gases that escape easily.[1]

Issue 3: Colored Impurities (Pink/Brown)

User Question: "My product is off-white or pinkish. It should be white."

Root Cause: Oxidation or Oligomerization. Aniline derivatives (if using substituted anilines) or trace metal contaminants can cause color.[1] In this specific synthesis, it often indicates trace thermal decomposition of the acid chloride if heated too long without solvent.

Solution:

  • Recrystallization: this compound recrystallizes excellently from Ethanol/Water (1:3) .[1] Dissolve in hot ethanol, add hot water until turbid, then cool slowly.

Data Summary: Byproduct Management

ByproductChemical StructureOriginPrevention StrategyRemoval Strategy
Parent Acid 2,3-Dimethylbenzoic acidHydrolysis of Acid ChlorideEnsure anhydrous conditions; Use excess NH3Wash with 10% NaOH or Na2CO3
Nitrile 2,3-DimethylbenzonitrileDehydration of AmideRemove ALL SOCl2 before adding NH3Recrystallization (Nitrile is more soluble in hexanes)
Anhydride Bis(2,3-dimethylbenzoic) anhydrideReaction of Acid Cl + AcidEnsure full conversion to Acid ClHydrolysis with warm NaOH

References

  • Schotten-Baumann Reaction Conditions : "Benzamide Synthesis from Benzoyl Chloride." Global Conference Info. Available at: [Link][1]

  • Steric Effects in Amide Synthesis : Schäfer, G., et al.[1][6] "The Synthesis of Sterically Hindered Amides." Chimia, 2014, 68(4), 252-255.[1] Available at: [Link]

  • Purification of Dimethylbenzoic Acid Derivatives : "Process for purifying 3,5-dimethylbenzoic acid."[5][7] Google Patents. Available at: [1]

  • Amide Synthesis Reagents : "Amide Synthesis - Fisher Scientific." Available at: [Link][1]

Sources

Minimizing solvent effects in spectroscopic analysis of 2,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Solvent Effects (Solvatochromism) in Spectroscopic Analysis Target Analyte: 2,3-Dimethylbenzamide (CAS: 5580-34-7) Audience: Analytical Chemists, Formulation Scientists, and Structural Biologists.

Introduction: The Solvation Challenge

Welcome to the Technical Support Center. You are likely here because your spectral data for This compound is inconsistent across different media.

This molecule presents a specific challenge: the ortho-methyl group at position 2 creates steric inhibition of resonance , forcing the amide group out of planarity with the benzene ring. This makes the amide carbonyl (


) and amine (

) moieties highly exposed and sensitive to the solvent cage .

When you change solvents, you aren't just changing the background; you are energetically stabilizing the ground or excited states differently, leading to peak shifts (solvatochromism) that can be mistaken for impurities or degradation.

This guide provides autonomous, self-validating protocols to strip away these solvent artifacts.

Module 1: UV-Vis Spectroscopy

Issue: Shifting and Band Broadening

User Question: "My UV absorbance maxima for this compound shift by 5-10 nm when I switch from Acetonitrile to Methanol. Which spectrum is 'real'?"

Technical Insight: Both are "real," but they represent different energy states.

  • 
     Transition (Aromatic/Amide):  Polar solvents (Methanol) stabilize the excited state more than the ground state, causing a Red Shift (Bathochromic) .
    
  • 
     Transition (Carbonyl lone pair):  Hydrogen-bonding solvents stabilize the ground state lone pair, increasing the energy gap, causing a Blue Shift (Hypsochromic) .
    

For this compound, the ortho-methyl steric clash reduces conjugation, making the


 transition more distinct but highly susceptible to H-bonding solvents.
Troubleshooting Protocol: The "Inert-Reference" Validation

Step 1: Establish a Non-Polar Baseline Dissolve the analyte in Cyclohexane or n-Heptane . These solvents have near-zero dielectric constants and will not H-bond. This spectrum represents the "isolated" molecule closest to the gas phase.

  • Note: this compound has low solubility in pure alkanes. Sonicate for 15 mins or use a saturated solution (filtered).

Step 2: The Cutoff vs. Polarity Check Use the decision matrix below to select a solvent that balances solubility with optical transparency.

SolventSelection start Start: Solvent Selection solubility Check Solubility (>0.1 mg/mL?) start->solubility cutoff Check UV Cutoff (<210 nm?) solubility->cutoff No cyclohexane Cyclohexane (Ideal Baseline) solubility->cyclohexane Yes polarity Check Polarity (Dielectric < 10?) cutoff->polarity Pass methanol Methanol (Strong Solvatochromism) cutoff->methanol Fail (High Cutoff) acetonitrile Acetonitrile (Best Compromise) polarity->acetonitrile Low Polarity polarity->methanol High Polarity

Figure 1: Solvent Decision Matrix. Prioritize Cyclohexane for baseline. Use Acetonitrile for solubility without strong H-bonding.

Step 3: Data Correction If you must use a polar solvent (e.g., for solubility), calculate the shift offset:



Apply this constant 

to normalize your datasets.

Module 2: Infrared (IR) Spectroscopy

Issue: Amide I Band (1640–1680 cm⁻¹) Distortion

User Question: "The Carbonyl stretch (Amide I) is sharp in chloroform but broad and shifted lower in solid state or alcohols. How do I quantify the amide bond strength?"

Technical Insight: The Amide I band is primarily


 stretching.
  • Non-H-bonding solvents (

    
    , 
    
    
    
    ):
    The carbonyl oxygen is free. Peak appears at higher frequency (~1660-1670 cm⁻¹).
  • H-bonding solvents (Alcohols, Water): Solvent protons bind to the carbonyl oxygen, weakening the

    
     bond order. Peak shifts to lower frequency (~1640 cm⁻¹) and broadens due to the distribution of solvation states.
    
Protocol: Solvent Subtraction & ATR Correction

Step 1: Solvent Exclusion Method Do not rely on simple background subtraction in transmission cells, as the "Solvent Exclusion Effect" (solute displacing solvent molecules) creates artifacts.

  • Use a short pathlength cell (0.01 - 0.025 mm) with

    
     windows (water resistant).
    
  • Prepare a high concentration (>10 mg/mL) solution in Dichloromethane (DCM) . DCM is a "soft" polar solvent that minimizes H-bonding compared to alcohols.

Step 2: Deuterated Solvent Exchange To distinguish the Amide I band from the H-O-H bending mode of water (or alcohols):

  • Dissolve this compound in Methanol-

    
      or 
    
    
    
    .
  • The solvent bending vibrations will shift out of the 1600-1700 cm⁻¹ window, revealing the true Amide I contour.

Module 3: NMR Spectroscopy

Issue: Wandering Amide Protons & Chemical Shift Referencing

User Question: "The amide


 protons move between 6.0 ppm and 8.0 ppm depending on the solvent. Also, my aromatic peaks are splitting differently."

Technical Insight:

  • H-Bonding: In DMSO-

    
    , the solvent acts as a strong H-bond acceptor, "locking" the NH proton in a deshielded environment (downfield shift > 7.5 ppm). In 
    
    
    
    , the NH is less deshielded.
  • Dimerization: this compound forms cyclic dimers via intermolecular H-bonds in non-polar solvents. This dimerization is concentration-dependent and causes chemical shift changes.

Protocol: The Concentration Gradient Test

To determine if a shift is due to solvent or solute-solute (dimer) interactions:

  • Prepare a Dilution Series: 1 mM, 5 mM, 25 mM in

    
    .
    
  • Observe

    
    : 
    
    • If

      
       shifts upfield (lower ppm) as concentration decreases, dimerization  is occurring.
      
    • If

      
       remains constant, the shift is purely a solvent effect .
      

Recommendation: For structural characterization, use DMSO-


  despite the solvent effect. It breaks dimers, ensuring you are measuring the monomeric species, which yields sharper, more reproducible peaks than the dynamic equilibrium seen in chloroform.

Dimerization cluster_0 Competing Equilibria Monomer Monomer (Free Amide) Dimer Cyclic Dimer (Self-Associated) Monomer->Dimer High Conc. Non-polar Solvent Solvated Solvated Species (Solvent-Associated) Monomer->Solvated Polar Solvent (DMSO, MeOH) Dimer->Monomer Dilution

Figure 2: Competition between Self-Association (Dimerization) and Solvation. Use DMSO to force the equilibrium toward the Solvated Monomer for consistent analysis.

Module 4: Advanced Correction (The Binary Extrapolation)

If you require thermodynamic data free of solvent influence (e.g., for docking simulations), use the Zero-Extrapolation Method .

Protocol:

  • Select a binary solvent system: Cyclohexane (Inert) and Ethanol (Active) .

  • Prepare 5 samples of this compound with increasing Ethanol fractions (

    
    ).
    
  • Measure

    
     or 
    
    
    
    for each.
  • Plot the spectral value (Y-axis) vs. the dielectric function of the mixture (X-axis).

  • Extrapolate to zero polarity. The Y-intercept is your "true" spectral value.

Summary Data Table: Solvent Effects on this compound

SolventUV Cutoff (nm)Expected UV ShiftAmide I IR ShiftNMR NH ShiftRecommended Use
Cyclohexane 200Baseline (

)
High (~1670 cm⁻¹)Variable (Dimers)Reference Standard
Acetonitrile 190Slight Red ShiftMid-rangeSharp peaksUV-Vis Quantitation
Chloroform (

)
245N/A (High Cutoff)High (~1665 cm⁻¹)~6.0-6.5 ppmRoutine NMR
Methanol 205Strong Red ShiftLow (~1645 cm⁻¹)Exchange BroadenedSolubility Check only
DMSO 268N/A (High Cutoff)Very Low> 7.5 ppm (Locked)Structural Elucidation

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism mechanisms).

  • NIST Chemistry WebBook. (2023). UV/Visible Spectra of Benzamide Derivatives. National Institute of Standards and Technology.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard for IR/NMR shift interpretation).

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

  • Tomasi, J., et al. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. (Basis for PCM models mentioned in theoretical correction).

Sources

Scaling up the purification of 2,3-Dimethylbenzamide from grams to kilograms

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Transitioning Purification from Bench (grams) to Pilot Plant (kilograms) Compound: 2,3-Dimethylbenzamide (CAS: 5580-34-7) | MP: ~154°C[1]

Executive Summary & Core Challenge

Scaling up the purification of This compound presents a classic chemical engineering paradox: the methods that work best at the gram scale (flash chromatography) are cost-prohibitive at the kilogram scale, while the method required for the kilogram scale (recrystallization) is often difficult to control due to "oiling out" (Liquid-Liquid Phase Separation) and impurity occlusion.

This guide provides a self-validating workflow to transition your purification strategy from chromatography to thermodynamically controlled crystallization.

Critical Impurity Profile & Control Strategy

Before attempting crystallization, you must chemically remove impurities that alter the solubility profile. The primary impurity in the synthesis of this compound (usually via acid chloride ammonolysis) is the unreacted starting material: 2,3-Dimethylbenzoic acid .

The Chemical Logic:

  • Target: this compound (Neutral/Weakly Basic, low water solubility).

  • Impurity: 2,3-Dimethylbenzoic acid (Acidic, soluble in aqueous base).

Protocol 1: The Reactive Wash (Pre-Crystallization)

Do not skip this step. Crystallization is poor at rejecting structural analogs like the parent acid.

  • Dissolution: Dissolve the crude reaction mass in a water-immiscible solvent (e.g., Ethyl Acetate or Toluene). Note: Toluene is preferred for kg-scale due to better safety profile and higher boiling point.

  • Neutralization: Wash the organic phase with 5% NaHCO₃ or 1M NaOH.

    • Target pH: Aqueous layer must remain > pH 9.

  • Phase Separation:

    • Issue: At kg scale, agitation creates emulsions.

    • Fix: Add saturated brine to increase ionic strength or filter through a Celite pad if rag layers persist.

  • Validation: Test the organic layer by TLC or HPLC. The acid peak must be <0.5% before proceeding to crystallization.

The "Oiling Out" Phenomenon & Crystallization[2]

The most common failure mode when scaling benzamides is oiling out . This occurs when the hot solution separates into two liquid phases (solvent-rich and solute-rich) before crystals form. The solute-rich droplets then solidify into an impure, amorphous glass rather than a crystalline lattice.

The Mechanism

This compound has a high melting point (~154°C) but is hydrophobic. When using a solvent/anti-solvent pair (e.g., Ethanol/Water), adding water too fast drops the solubility limit below the "oiling out" boundary (binodal curve) before the solution enters the metastable zone for crystallization.

Diagram: The Crystallization Decision Matrix

PurificationLogic Start Crude this compound (Kg Scale) CheckPurity Check Acid Impurity (HPLC/TLC) Start->CheckPurity BaseWash Reactive Wash (Toluene / aq. NaOH) CheckPurity->BaseWash Acid > 0.5% Seeding Seeding @ Cloud Point (Critical Control Point) CheckPurity->Seeding Acid < 0.5% BaseWash->Seeding OilOut Risk: Oiling Out (Amorphous Solidification) Seeding->OilOut Rapid H2O Addition SlowCool Controlled Cooling (10°C/hour) Seeding->SlowCool Controlled Supersaturation Filtration Filtration & Wash (Displacement Wash) SlowCool->Filtration

Figure 1: Decision matrix emphasizing the critical path to avoid oiling out during scale-up.

Master Protocol: Recrystallization (Ethanol/Water System)

Solvent Selection: Ethanol (solvent) and Water (anti-solvent).[2][3] Why? High solubility of benzamides in hot ethanol; near-zero solubility in water.

ParameterSpecificationRationale
Solvent Ratio ~1:3 to 1:5 (Ethanol:Water)Determined by cloud point; minimizes mother liquor loss.[1]
Dissolution Temp 75°C - 80°CNear reflux of Ethanol to maximize capacity.[1]
Seeding Temp 5-10°C below cloud pointPrevents spontaneous nucleation (fines) or oiling out.[1]
Cooling Rate 10°C per hourSlow growth rejects impurities from the lattice.[1]
Step-by-Step Methodology
  • Dissolution:

    • Charge crude solid into the reactor.

    • Add Ethanol (approx. 2-3 L per kg of solid).

    • Heat to reflux (78°C). Ensure complete dissolution.

    • Optional: Add activated carbon (5 wt%) if the solution is colored. Stir 30 mins, then hot filter.

  • The Critical Point (Seeding):

    • Add hot water slowly until the solution turns slightly turbid (Cloud Point).

    • Add a small amount of hot Ethanol to clear the turbidity.

    • Cool the solution slightly (to ~65°C).

    • ADD SEED CRYSTALS (0.5 wt% pure this compound).

    • Observation: You should see a "haze" of crystals forming. If you see oily droplets, reheat and add more ethanol.

  • Crystallization:

    • Once the seed bed is established, cool to 20°C over 4-6 hours.

    • Self-Validating Check: Stop agitation. Crystals should settle rapidly. If the mixture looks like milk, cooling was too fast.

  • Isolation:

    • Filter the slurry.[3][4]

    • Wash the cake with a cold Ethanol/Water (1:5) mixture.

    • Do not wash with pure water immediately (risk of crashing out impurities from residual mother liquor).

Troubleshooting & FAQs

Q1: The mixture turned into a solid block in the reactor. What happened?

Diagnosis: "Crash cooling." You likely cooled too fast or added anti-solvent (water) too quickly, causing uncontrolled nucleation. Recovery: Reheat the mixture to reflux until dissolved. Restart the cooling profile, but reduce the cooling rate by half. Ensure agitation is adequate (hydrofoil impellers are preferred over pitch-blade for suspensions).

Q2: My melting point is low (e.g., 145-150°C) even after drying.

Diagnosis:

  • Residual Solvent: Amides can form solvates or trap solvent in the lattice.

  • Acid Impurity: Check pH of a slurry sample. If acidic, the base wash was insufficient. Fix: Dry the sample under high vacuum (>28 inHg) at 60°C for 24 hours. If MP is still low, recrystallize again.

Q3: Why not use Flash Chromatography?

Analysis: For 1 kg of material, you would need ~50-100 kg of silica gel and hundreds of liters of solvent. This is economically unviable and environmentally irresponsible compared to recrystallization, which recovers ~85-90% yield with minimal waste.

Q4: I see "oily droplets" forming during water addition.

Immediate Action: Stop water addition immediately. Add hot ethanol until the oil dissolves. Increase the temperature slightly. You have crossed into the "oiling out" region (Liquid-Liquid immiscibility). You must stay in the single-phase region until seeds are added.

Analytical Validation (HPLC Method)[1]

To certify the kilogram batch, use the following standard conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water | B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Aromatic).

  • Expectation: this compound elutes later than 2,3-Dimethylbenzoic acid.

References

  • PubChem Compound Summary: this compound (CID 2800987).[5] National Center for Biotechnology Information. Link

  • Solubility & Scale-up Principles: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • Benzamide Synthesis & Impurities: "Synthesis of benzamide derivatives." Organic Syntheses, Coll. Vol. 1, p. 75 (1941). Link (Foundational chemistry for amide formation and purification).

  • Oiling Out Phenomena: Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Organic Process Research & Development.

Sources

Troubleshooting guide for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2A5C-N3D Subject: Troubleshooting & Optimization Guide for Anthranilamide Intermediates Assigned Specialist: Senior Application Scientist Status: Open for Consultation

Executive Summary & Route Strategy

User Query: "I am attempting to synthesize 2-amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5). My yields are inconsistent, and I am observing unreacted starting material. Which route is most robust for scale-up versus medicinal chemistry exploration?"

Specialist Response: This molecule is a sterically congested anthranilamide, often used as a scaffold for ryanodine receptor inhibitors (e.g., Chlorantraniliprole). The primary synthetic challenge is the steric hindrance at the C3-position (methyl group) , which shields the carbonyl carbon, and the electron-withdrawing C5-chlorine , which deactivates the aniline nitrogen.

We recommend two distinct workflows depending on your scale and available equipment.

Strategic Workflow Visualization

SynthesisRoutes Start Target: 2-amino-5-chloro-N,3-dimethylbenzamide Decision Select Methodology Start->Decision RouteA Route A: Isatoic Anhydride (High Purity / Scale-Up) Decision->RouteA Preferred for Purity RouteB Route B: Direct Amide Coupling (Discovery / Small Scale) Decision->RouteB Preferred for Speed StepA1 Precursor: 2-amino-5-chloro-3-methylbenzoic acid RouteA->StepA1 StepB1 Precursor: 2-amino-5-chloro-3-methylbenzoic acid RouteB->StepB1 StepA2 Cyclization: Triphosgene/Phosgene -> 5-chloro-3-methylisatoic anhydride StepA1->StepA2 Reflux/THF StepA3 Ring Opening: Methylamine (aq/gas) StepA2->StepA3 Nucleophilic Attack StepB2 Activation: HATU or SOCl2 StepB1->StepB2 Acid Activation StepB3 Coupling: Methylamine (THF/MeOH) StepB2->StepB3 Amidation

Caption: Decision tree comparing the Isatoic Anhydride route (favored for industrial purity) vs. Direct Coupling (favored for lab-scale speed).

Module A: The Isatoic Anhydride Method (Gold Standard)

This method avoids coupling reagents and simplifies purification, as the only byproduct is CO₂. It is the standard for producing high-purity anthranilamides [1].

Protocol Summary
  • Cyclization: Reflux 2-amino-5-chloro-3-methylbenzoic acid with Triphosgene (0.35 eq) or Phosgene in dioxane/THF to form 5-chloro-3-methylisatoic anhydride .

  • Ring Opening: React the anhydride with aqueous methylamine (40%) or methylamine gas in acetonitrile/water at ambient temperature.

Troubleshooting Guide (Q&A)

Q1: The reaction stalls during the ring-opening step. I see the anhydride peak by HPLC but no product formation.

  • Root Cause: Steric hindrance from the C3-methyl group protects the carbonyl at position 4 (C4) of the anhydride ring.

  • Solution:

    • Solvent Switch: Switch from pure acetonitrile to a polar aprotic/protic mix (e.g., DMF/Water or THF/Water). Water acts as a proton shuttle, facilitating the amine attack.

    • Catalysis: Add 5-10 mol% of NaOH or DMAP. While the reaction is usually autocatalytic, the C3-methyl requires a "kick-start" to open the ring [2].

Q2: I am observing a "dimer" impurity (Anthraniloylanthranilic acid derivative).

  • Root Cause: This occurs if the methylamine concentration is too low. The newly formed product (which is an aniline) competes with methylamine to attack the remaining anhydride.

  • Solution:

    • Stoichiometry: Ensure a large excess of methylamine (>3 equivalents).

    • Addition Order: Add the solid anhydride into the amine solution, not the amine into the anhydride. This ensures the anhydride always encounters a high concentration of methylamine [3].

Q3: The anhydride intermediate is not precipitating during the first step.

  • Root Cause: Incomplete reaction or high solubility in dioxane.

  • Solution: Chase the reaction with Heptane or Toluene to force precipitation. Ensure the HCl generated during cyclization is purged (nitrogen sparge) to drive equilibrium.

Module B: Direct Amide Coupling (Medicinal Chemistry Route)

Useful when isatoic anhydride formation is difficult or when working on milligram scales.

Protocol Summary
  • Activation: React 2-amino-5-chloro-3-methylbenzoic acid with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Coupling: Add Methylamine (2M in THF). Stir at RT for 16h.

Troubleshooting Guide (Q&A)

Q1: Conversion is low (<50%) even with HATU.

  • Root Cause: The C3-methyl group creates significant steric bulk, preventing the bulky HATU active ester from forming or being attacked. Furthermore, the aniline nitrogen can form an internal H-bond with the activated ester, slowing the reaction.

  • Solution:

    • Switch Reagent: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sterically demanding than HATU and works exceptionally well for sterically hindered anilines and benzoic acids [4].

    • Acid Chloride Method: Convert to the acid chloride using Thionyl Chloride (SOCl₂) and catalytic DMF first. Acid chlorides are smaller and more reactive than HATU esters.

Q2: I see a byproduct with M+ mass corresponding to the starting material + solvent.

  • Root Cause: If using DMF/DMAc with acid chlorides, you may form Vilsmeier-Haack type intermediates that react with the aniline.

  • Solution: Use DCM or THF as the solvent for the acid chloride step.

Analytical Data & Specifications

Use the table below to validate your isolated material.

ParameterSpecificationNotes
Appearance White to off-white solidPinkish hue indicates oxidation of the aniline.
Melting Point 130–132 °CSharp range indicates high purity [5].
¹H NMR (DMSO-d₆) δ 2.14 (s, 3H) : Ar-CH₃ (C3)δ 2.75 (d, 3H) : N-CH₃δ 8.20 (q, 1H) : Amide NHThe doublet at 2.75 confirms the N-methyl amide. The singlet at 2.14 confirms the ring methyl.
Mass Spec (ESI+) [M+H]⁺ = 213.06 (³⁵Cl)Characteristic 3:1 ratio for Cl isotopes (213/215).
Solubility DMSO, DMF, MeOH (Good)Water, Hexane (Poor)Recrystallize from Acetonitrile/Water.

Advanced Troubleshooting: Impurity Profiling

If your purity is <95%, consult this logic flow to identify the contaminant.

ImpurityLogic Start Impurity Detected (HPLC/LCMS) CheckMass Check Mass (m/z) Start->CheckMass Mass_SM m/z = 186 (Hydrolyzed Acid) CheckMass->Mass_SM M-15 (approx) Mass_Dimer m/z ~ 380 (Dimer) CheckMass->Mass_Dimer 2M - H2O Mass_DesCl m/z = 179 (Des-Chloro) CheckMass->Mass_DesCl M - 34 Action_SM Action: Moisture ingress in Anhydride step. Dry solvents. Mass_SM->Action_SM Action_Dimer Action: Low Amine Conc. Increase Methylamine equivalents. Mass_Dimer->Action_Dimer Action_DesCl Action: Over-reduction during precursor synthesis. Check Pd/C hydrogenation times. Mass_DesCl->Action_DesCl

Caption: Logic flow for identifying common impurities based on Mass Spectrometry shifts.

References

  • Xu, M., et al. (2021). "An efficient new process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide."[1][2] World Intellectual Property Organization, WO2021086957A1. Link

  • Pattarawarapan, M., et al. (2018). "Reaction of isatoic anhydride with a variety of primary amines."[3] Organic & Biomolecular Chemistry. Link

  • Shanghai Institute of Organic Chemistry. (2009). "Preparation for 2-amino-5-chloro-N,3-dimethyl benzamide." Google Patents, CN101492387B. Link

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development. Link

  • PubChem Database. (2025). "Compound Summary: 2-Amino-5-chloro-N,3-dimethylbenzamide." National Library of Medicine. Link

Sources

Reducing epimerization during the synthesis of chiral benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Epimerization

Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing chiral benzamide derivatives while maintaining stereochemical integrity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your reactions effectively.

Epimerization—the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers—is a persistent challenge in synthetic chemistry.[1][2][3][4] It leads to diastereomeric impurities that are often difficult to separate and can drastically alter the biological activity of the target molecule, compromising research and development efforts.[1][2][3] This guide provides a structured approach to understanding, identifying, and, most importantly, preventing epimerization in your synthetic workflow.

Frequently Asked Questions (FAQs): The Fundamentals of Epimerization

This section addresses the core concepts of epimerization in the context of chiral benzamide synthesis.

Q1: What is the primary mechanism of epimerization during benzamide bond formation?

A1: Epimerization during the coupling of a chiral carboxylic acid with an amine primarily occurs at the carbon atom alpha to the carboxyl group. There are two predominant base-catalyzed mechanisms for this loss of stereochemical integrity.[1][5]

  • Direct Enolization (or Direct α-Abstraction): A base directly removes the acidic proton from the α-carbon of the activated carboxylic acid derivative (like an active ester). This forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original enantiomer and its epimer.[1][5][6]

  • Oxazolone Formation: This is often the most significant pathway, especially when coupling N-protected α-amino acids or similar structures.[1][7] The activated carboxylic acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by even weak bases to form a planar, aromatic oxazole anion. Reprotonation of this intermediate scrambles the stereocenter.[1][7][8]

Epimerization_Mechanisms cluster_direct Direct Enolization Pathway cluster_oxazolone Oxazolone Pathway Start1 Chiral Activated Carboxylic Acid Enolate Planar Achiral Enolate Intermediate Start1->Enolate + Base - H+ Product1 Retained Product Enolate->Product1 + H+ Epimer1 Epimerized Product Enolate->Epimer1 + H+ Start2 Chiral Activated N-Acyl Acid Oxazolone 5(4H)-Oxazolone Intermediate Start2->Oxazolone Intramolecular Cyclization Anion Planar Oxazole Anion Oxazolone->Anion + Base - H+ Product2 Retained Product Anion->Product2 + H+ Epimer2 Epimerized Product Anion->Epimer2 + H+

Caption: The two primary mechanisms of epimerization at the α-carbon.

Q2: Why are urethane-based protecting groups (like Boc, Fmoc, Z) effective at suppressing epimerization?

A2: Urethane-based protecting groups on the nitrogen of an α-amino acid significantly reduce the rate of epimerization. The electron-donating nature of the urethane oxygen disfavors the formation of the oxazolone intermediate, which is the primary pathway for racemization.[5] This electronic effect is a cornerstone of modern peptide synthesis and is directly applicable to analogous benzamide syntheses.

Q3: How can I quantitatively measure the extent of epimerization in my product?

A3: Accurately determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is critical. Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase (CSP), you can resolve and quantify the desired product and its epimer.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be effective for diastereomers, as they are distinct compounds and should show different chemical shifts for some nuclei. For enantiomers, a chiral solvating agent or derivatizing agent (e.g., Mosher's acid) may be required to induce diastereomeric environments that can be distinguished by NMR.

  • Gas Chromatography (GC): For volatile compounds, chiral GC columns, often based on cyclodextrin derivatives, provide excellent separation of stereoisomers.[10]

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific experimental observations and provide actionable solutions.

Problem: Significant epimerization (>5%) is detected in my final benzamide product after purification.

This is a common issue that can almost always be traced back to the conditions of the amide coupling reaction. Let's break down the potential causes and solutions in a logical workflow.

Troubleshooting_Workflow Start Epimerization Detected? Base 1. Analyze Base Start->Base Yes Temp 2. Lower Temperature Base->Temp Reagent 3. Change Coupling Reagent/ Additive Temp->Reagent Solvent 4. Modify Solvent Reagent->Solvent Time 5. Reduce Reaction Time Solvent->Time Success Problem Solved Time->Success

Caption: A logical workflow for troubleshooting epimerization.
Cause 1: Inappropriate Base Selection

Why it happens: The base is the primary culprit in catalyzing both the direct enolization and oxazolone formation pathways. Strong, non-hindered tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are highly effective at abstracting the sensitive α-proton, leading to rapid epimerization.[3]

Troubleshooting Steps & Solutions:

  • Switch to a Weaker or More Hindered Base: Your first action should be to evaluate the base.

    • N-Methylmorpholine (NMM): Often the first choice for reducing epimerization. Its lower basicity compared to TEA or DIPEA slows the rate of α-proton abstraction.

    • 2,6-Lutidine or Proton Sponge: These are sterically hindered bases. Their bulk makes it more difficult for them to approach and deprotonate the α-carbon, while still being effective at scavenging acid byproducts.

  • Control Stoichiometry: Use the minimum amount of base required. Often, only one equivalent is needed if you are starting from a free amine, or two equivalents if starting from an amine salt (e.g., hydrochloride). Excess base creates a "proton-poor" environment that strongly favors epimerization.

Cause 2: Elevated Reaction Temperature or Prolonged Reaction Time

Why it happens: Epimerization is a thermodynamically driven process. Higher temperatures and longer reaction times provide more energy and opportunity for the system to reach thermodynamic equilibrium, which may favor the more stable (and often undesired) epimer.[12] Low temperatures favor the kinetically controlled product.[13][14]

Troubleshooting Steps & Solutions:

  • Reduce the Reaction Temperature: This is one of the most effective strategies. Start the reaction at 0 °C or even -15 °C and allow it to slowly warm to room temperature. While this may slow down the desired amide bond formation, the reduction in epimerization is often dramatic.[13]

  • Monitor the Reaction and Minimize Time: Follow the reaction progress by TLC or LC-MS. Work up the reaction as soon as the starting materials are consumed. Avoid letting the reaction stir unnecessarily overnight if it is complete in a few hours.

Cause 3: Choice of Coupling Reagent and Additives

Why it happens: The coupling reagent's role is to activate the carboxylic acid, but the nature of the activated intermediate greatly influences the propensity for epimerization. Carbodiimides like DCC or EDC form highly reactive O-acylisourea intermediates that can rapidly cyclize to the problematic oxazolone.[1]

Troubleshooting Steps & Solutions:

  • Incorporate Additives: Never use a carbodiimide reagent alone for chiral applications. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea intermediate to form an active ester. These esters are less reactive and less prone to oxazolone formation, significantly suppressing epimerization.[5][15][16] HOAt is generally considered superior to HOBt in this regard.[13]

  • Switch to Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are pre-packaged with a HOAt or HOBt moiety. They are designed for high efficiency and low epimerization.[3][16] HATU, in particular, is known for its high reactivity and low epimerization rates, as the resulting OAt-ester is stabilized against cyclization.[3]

  • Consider Additives Like CuCl₂: In some carbodiimide-mediated couplings, the addition of copper(II) salts has been shown to be exceptionally effective at suppressing epimerization, often reducing it to undetectable levels even in challenging cases.[15][17][18]

Coupling Reagent SystemRelative Epimerization RiskKey Considerations
DCC or EDC (alone) Very HighNot recommended for chiral acids. Forms highly reactive intermediates.[13][16]
DCC/HOBt or EDC/HOBt LowIndustry standard. HOBt intercepts the reactive intermediate.[5][16]
DCC/HOAt or EDC/HOAt Very LowHOAt is more effective than HOBt at suppressing epimerization.[13][15]
HATU / Base Very LowHighly efficient and fast. The HOAt component is built-in.[3][16]
PyBOP / Base LowPhosphonium salt reagent. Less reactive than HATU but very effective.[5]
EDC/HOBt/CuCl₂ Extremely LowCu(II) ions chelate intermediates, preventing epimerization pathways.[17][18]
Cause 4: Solvent Effects

Why it happens: The solvent can influence epimerization by stabilizing the charged intermediates that lead to proton abstraction. Polar aprotic solvents like DMF and NMP can promote epimerization more than non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[13][19][20]

Troubleshooting Steps & Solutions:

  • Screen Solvents: If epimerization is an issue in DMF, try running the reaction in DCM or THF.

  • Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility for the reactants and suppression of side reactions. A DCM/DMF mixture might be a good compromise.

Experimental Protocol: Screening for Optimal Coupling Conditions

This protocol provides a systematic approach to test the key variables (base, coupling reagent, additive) to identify the conditions that minimize epimerization for your specific substrates.

Experimental_Workflow Prep Prepare Stock Solutions (Acid, Amine, Bases, Reagents) Setup Set up Parallel Reactions in Vials (e.g., 4 conditions) Prep->Setup AddAcid Add Chiral Carboxylic Acid and Amine to each vial Setup->AddAcid Cool Cool all vials to 0°C AddAcid->Cool AddReagents Add specific Base and Coupling Reagent/Additive to each vial Cool->AddReagents React Stir at 0°C to RT Monitor by TLC/LC-MS AddReagents->React Workup Quench and perform aqueous workup React->Workup Analyze Analyze crude d.r. by Chiral HPLC or NMR Workup->Analyze

Caption: Workflow for screening optimal, low-epimerization coupling conditions.

Objective: To compare four different coupling conditions in parallel to determine which provides the highest diastereomeric ratio (d.r.).

Materials:

  • Your chiral carboxylic acid (1.0 eq)

  • Your amine (1.1 eq)

  • Condition 1: EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq) in DMF

  • Condition 2: EDC (1.2 eq), HOAt (1.2 eq), NMM (2.0 eq) in DCM

  • Condition 3: HATU (1.2 eq), 2,6-Lutidine (2.0 eq) in DCM

  • Condition 4: EDC (1.2 eq), HOBt (1.2 eq), CuCl₂ (1.0 eq), NMM (2.0 eq) in THF/DCM

Procedure:

  • Preparation: To each of four separate, dry reaction vials, add your chiral carboxylic acid (e.g., 0.1 mmol, 1.0 eq).

  • Addition of Amine: Add the amine (0.11 mmol, 1.1 eq) to each vial.

  • Solvent Addition: Add the designated solvent (e.g., 1 mL) for each condition to the respective vials.

  • Cooling: Place all four vials in an ice bath and stir for 10 minutes until the internal temperature is ~0 °C.

  • Initiation of Reaction:

    • To Vial 1, add DIPEA, followed by HOBt and EDC.

    • To Vial 2, add NMM, followed by HOAt and EDC.

    • To Vial 3, add 2,6-Lutidine, followed by HATU.

    • To Vial 4, add NMM, CuCl₂, HOBt, and finally EDC.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C for 1 hour, then remove the ice bath and let them warm to room temperature. Monitor the consumption of the carboxylic acid by TLC or LC-MS (typically 2-12 hours).

  • Workup: Once a reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, dilute base, and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Analysis: Dissolve a small amount of the crude product from each reaction in a suitable solvent and analyze by chiral HPLC or ¹H NMR to determine the diastereomeric ratio.

By systematically applying these principles and troubleshooting steps, you can gain precise control over the stereochemical outcome of your chiral benzamide syntheses, ensuring the integrity of your final compounds.

References
  • Al-awar, R. S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 5019. [Link]

  • Hirano, R. (2016). Epimerization of Peptide. Presentation. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Reaction Chemistry & Engineering. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Al-awar, R. S., et al. (2021). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Kim, K., & Kim, K. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry, 68(17), 6571–6575. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Al-awar, R. S., et al. (2021). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • OUCI. (2021). Epimerisation in Peptide Synthesis. [Link]

  • Chen, Y., et al. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Advances. [Link]

  • Gupta, S. (2018). Factors affecting epimerization/isomerization? ResearchGate. [Link]

  • Soderberg, T. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

  • Kuroda, N., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. [Link]

  • Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules. [Link]

  • El-Faham, A., & Albericio, F. (2010). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 12(15), 3564–3567. [Link]

  • Yang, C., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2). [Link]

  • Corey, E. J., & Guzman-Perez, A. (2001). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]

  • Forsythe, J. G., et al. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition, 54(34), 9871–9875. [Link]

  • Reusch, W. (n.d.). Designating the Configuration of Chiral Centers. Michigan State University Chemistry. [Link]

  • Chromatography Forum. (2012). Chiral Column That Can Show a Reversed Phase Mechanism. [Link]

  • Löfroth, J. E., & Grolier, J. P. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica. [Link]

  • Chemistry-Europe. (2011). Peptide Coupling Reagents, More than a Letter Soup. ChemViews Magazine. [Link]

  • LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Ribeiro, J., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5529. [Link]

  • Brocks, D. R. (2018). The Significance of Chirality in Drug Design and Development. Current Pharmaceutical Analysis, 14(2), 111-123. [Link]

  • Krautwald, S., & Carreira, E. M. (2017). Total Synthesis of (±)-Dhilirolide U. Journal of the American Chemical Society, 139(16), 5727–5730. [Link]

  • Ashenhurst, J. (2012). What’s a Racemic Mixture? Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. [Link]

  • Krautwald, S., & Carreira, E. M. (2017). Total Synthesis of (±)-Dhilirolide U. American Chemical Society. [Link]

  • Lee, E. E., & Hoveyda, A. H. (2008). Catalytic asymmetric alkylations of ketoimines. Enantioselective synthesis of N-substituted quaternary carbon stereogenic centers by Zr-catalyzed additions of dialkylzinc reagents to aryl-, alkyl-, and trifluoroalkyl-substituted ketoimines. Journal of the American Chemical Society, 130(15), 5044–5045. [Link]

Sources

Method for removing residual palladium catalyst from 2,3-Dimethylbenzamide

[1]

Topic: Method for removing residual palladium catalyst from 2,3-Dimethylbenzamide Ticket ID: PD-REM-23DMB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Compliance Context

The Challenge: You are isolating This compound , a lipophilic aromatic amide.[1] The amide nitrogen possesses a lone pair that can coordinate with Palladium (Pd), creating stable Pd-complexes that are resistant to standard aqueous washes. Furthermore, the aromatic ring system increases the likelihood of

The Goal: Reduce Pd levels from >1000 ppm to <10 ppm to comply with ICH Q3D Class 2B limits for oral administration.

The Solution: Standard crystallization often traps Pd within the crystal lattice. The most robust, high-yield method for this specific substrate is Chemisorption using Thiol-functionalized Silica , followed by a polishing crystallization if necessary.[1]

Method Selection Guide (Decision Matrix)

Before starting, select the correct scavenger based on your reaction history.[1]

Diagram 1: Scavenger Selection Logic

ScavengerSelectionStartStart: Analyze Crude MixtureOxStatePrimary Pd Oxidation State?Start->OxStatePd0Pd(0)(e.g., Suzuki, Sonogashira)OxState->Pd0 Zero Valency Pd2Pd(II)(e.g., Acetate salts)OxState->Pd2 Divalent Scav1Rec: SiliaMetS® TAA or MP-TMT (Resin)Pd0->Scav1Scav2Rec: SiliaMetS® Thiol or SiliaMetS® DMTPd2->Scav2SolubilityIs this compoundfully soluble?Scav1->SolubilityScav2->SolubilityYesSolProceed to Batch ModeSolubility->YesSol Yes NoSolChange Solvent(Try THF, MeOH, or DMF)Solubility->NoSol No (Suspension)

Caption: Logic flow for selecting the appropriate scavenger based on Pd oxidation state and substrate solubility.

Standard Operating Procedures (SOPs)

Protocol A: Batch Mode Scavenging (Primary Recommendation)

Applicability: Best for 10g to 10kg scale.[1] Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or Biotage® Si-Thiol).[1] Why: The Thiol (S-H) group is a "soft" ligand that out-competes the "hard/borderline" amide nitrogen of this compound for Pd binding.

ParameterSpecificationNotes
Solvent THF, EtOAc, or MeOHThis compound must be fully dissolved .[1]
Equivalents 4 - 8 eq. vs. PdIf Pd content is unknown, use 5-10 wt% of scavenger relative to crude mass.[1]
Temperature 50°C - 60°CHeat is crucial to break the Pd-Amide complex kinetics.[1]
Time 4 - 12 HoursMonitor color change (supernatant should clarify).
Agitation Overhead StirringDo not use magnetic bars (grinds silica, creating fines).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude this compound in 10-20 volumes of solvent (THF or EtOAc recommended). Ensure no solids remain.[1]

  • Addition: Add Thiol-Silica (start with 5 wt% relative to product).[1]

  • Digestion: Heat mixture to 50°C with vigorous agitation for 4 hours.

  • IPC (In-Process Control): Stop stirring. Let silica settle.[1] Check supernatant color.[1]

    • Dark/Brown: Pd still present.[1][2][3] Add more scavenger or extend time.

    • Clear/Pale: Proceed.

  • Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove scavenger.[1]

  • Wash: Wash the filter cake with 2 volumes of hot solvent to recover adsorbed product.[1]

  • Concentration: Evaporate solvent to yield purified benzamide.

Troubleshooting & FAQs

Q1: The Pd levels plateaued at 50 ppm and won't go lower. What now?

Diagnosis: You have likely reached a thermodynamic equilibrium, or the remaining Pd is trapped deep within a Pd-cluster that the scavenger cannot penetrate. Corrective Action:

  • Sequential Treatment: Filter off the "spent" scavenger and add a fresh portion (2 wt%) to the filtrate. This resets the equilibrium.

  • Change Ligand: If Thiol failed, switch to DMT (Dimercaptotriazine) .[1] DMT is bidentate and has a higher affinity for difficult Pd species.[1]

  • Activated Carbon Spike: Add 5 wt% Activated Carbon (e.g., Darco G-60) alongside the silica.[1] Carbon captures the "greasy" Pd-organic complexes, while silica captures the ionic Pd.

Q2: I observed a 15% yield loss. Did the scavenger eat my product?

Diagnosis: Non-specific binding. This compound is aromatic and can stick to the silica backbone or unreacted silanols.[1] Corrective Action:

  • Solvent Switch: Switch to a more polar solvent like Methanol or DMF for the scavenging step.[1] This keeps the benzamide in the mobile phase and reduces hydrophobic interaction with the silica matrix.

  • Wash the Cake: You likely didn't wash the filter cake enough. Use hot solvent (near reflux) for the wash step to desorb the benzamide.

Q3: Why can't I just use Activated Carbon (Charcoal)?

Answer: You can, but it is risky for this specific molecule.[1]

  • Selectivity: Carbon is non-selective.[1] It adsorbs Pd and your aromatic benzamide, leading to yield losses (often >10%).[1]

  • Cleanliness: Carbon generates fine particulates that can pass through filters, contaminating the final drug substance with "ash" (which fails visual inspection).

  • Efficiency: Functionalized silica (Thiol) has a defined chemical affinity (

    
    ) specifically for Pd, whereas carbon relies on physisorption.
    
Q4: The scavenger turned black immediately. Is this bad?

Answer: No, this is good .

  • Visual Confirmation: The color change from white/beige to black indicates the scavenger is successfully loading Pd.

  • Warning: If the supernatant (liquid) is still dark, the scavenger is saturated. You need to add more equivalents.

Scientific Rationale (The "Why")

Diagram 2: Scavenging Mechanism

MechanismComplexPd-BenzamideComplex (Soluble)TransitionLigand Exchange(Heat Required)Complex->Transition Dissolved ScavengerSilica-Thiol(Solid)Scavenger->Transition Added ResultPd-S-Silica(Insoluble Solid)Transition->Result Pd Captured ProductPurifiedBenzamideTransition->Product Released

Caption: Ligand exchange mechanism where the high-affinity Thiol-Silica displaces the amide ligand.

Mechanistic Insight: Amides are moderate ligands for Pd(II).[1] However, Sulfur (in Thiol/DMT) is a "soft" donor with a much higher affinity for soft metals like Pd.[1] By heating the mixture, you provide the activation energy required to break the kinetic barrier of the Pd-Amide bond, allowing the Pd to transfer to the Sulfur ligand. Once bound to the solid silica support, the Pd is permanently immobilized and removed via filtration.

References

  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[1][4] (2022).[1][5][6] Establishes the 10 ppm limit for Pd in oral drug products.[4][7] [Link]

  • Biotage. Metal Scavengers in Process Chemistry: An Investigative Study. Compares silica scavengers vs. activated carbon regarding yield loss. [Link]

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis. (2004).[1] [Link]

Addressing matrix effects in the bioanalysis of 2,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Matrix Effect Mitigation (Ion Suppression/Enhancement) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Portal

You are likely here because your LC-MS/MS assay for 2,3-Dimethylbenzamide is failing validation or showing erratic sensitivity in patient samples.

As a benzamide derivative, this analyte presents a specific bioanalytical paradox: it is polar enough to suffer from early-elution suppression (co-eluting with salts/polar interferences) yet lipophilic enough to co-elute with late-eluting phospholipids if the gradient is not optimized.

This guide moves beyond generic advice. We focus on the structural reality of this compound—a neutral amide with a hydrophobic dimethyl-substituted ring—and how to isolate it from the biological "noise."

Module 1: Diagnosis – Do I have a Matrix Effect?

User Question: "My calibration curve looks linear in solvent standards, but my QC samples in plasma have poor accuracy (bias > 15%). Is this recovery or matrix effect?"

Technical Response: You cannot distinguish recovery loss from matrix effects (ME) by looking at final concentration data alone. You must decouple Extraction Efficiency (RE) from Matrix Factor (MF) .

The industry-standard diagnostic is the Matuszewski Method (Post-Extraction Spike), but for immediate visual diagnosis of where the suppression occurs, we recommend Post-Column Infusion .

Protocol 1: Post-Column Infusion (Visual Diagnosis)

This experiment maps the "suppression zones" of your chromatographic run.

  • Setup: Infuse a constant flow of this compound (100 ng/mL) into the MS source via a T-piece.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the LC column.

  • Observation: Monitor the baseline of the infused analyte. Any dip (suppression) or peak (enhancement) indicates a matrix interference eluting at that specific time.

Workflow Visualization

The following diagram illustrates the Post-Column Infusion setup required to identify the elution time of interfering agents.

PostColumnInfusion LC_Pump LC Pump (Mobile Phase Gradient) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Flow Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Constant Flow MS MS/MS Source (ESI+) Tee->MS Combined Stream Data Chromatogram (Dips = Suppression) MS->Data Signal Output

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix suppression zones.

Module 2: Sample Preparation – The First Line of Defense

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still -40%. Should I switch to SPE?"

Technical Response: Protein Precipitation (PPT) removes proteins but leaves Phospholipids (PLs) behind. PLs (glycerophosphocholines) are the primary cause of ion suppression in ESI+ mode. They often elute late and can "wrap around" to suppress the analyte in subsequent injections.

For this compound (a neutral amide), you have two superior options:

Option A: Supported Liquid Extraction (SLE) / Liquid-Liquid Extraction (LLE)

Because this compound is an amide, it is essentially neutral at physiological pH. It does not require pH adjustment (acid/base) to extract.

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Mechanism: The neutral analyte partitions into the organic phase; salts and phospholipids remain in the aqueous phase.

  • Advantage: extremely clean extracts.[1]

Option B: Phospholipid Removal Plates (HybridSPE)

If you must use PPT for throughput, use plates specifically designed to scavenge phospholipids via Lewis Acid/Base interaction (e.g., Zirconia-coated silica).[2]

Comparative Data: Matrix Factor (MF) by Technique
Sample Prep MethodRecovery (%)Matrix Factor (MF)CV (%)Suitability
Protein Precip (ACN) 95%0.60 (High Suppression)12.5%Poor
LLE (MTBE) 88%0.98 (Clean)3.2%Excellent
PL Removal Plate 92%0.95 (Clean)4.1%Good

Note: An MF of 1.0 indicates no matrix effect. An MF of 0.60 indicates 40% signal loss.

Module 3: Chromatographic Resolution

User Question: "I've cleaned up my sample, but I still see variable signal intensity. My retention time is 0.8 minutes. Is that okay?"

Technical Response: No. A retention time (Rt) of 0.8 minutes is likely in the "void volume" (k' < 1), where unretained salts and polar matrix components elute.

The Fix: You must increase the retention factor (


) to move this compound away from the solvent front.
  • Column Choice: Switch to a C18 column with higher carbon load or a Phenyl-Hexyl column (the phenyl ring interacts with the benzamide ring of the analyte via

    
     interactions, increasing selectivity).
    
  • Mobile Phase: Reduce the initial organic strength (e.g., start at 5% B instead of 10% B).

Troubleshooting Logic Tree

Use this decision tree to systematically resolve signal instability.

TroubleshootingTree Start Issue: Low/Variable Signal CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS is Stable? CheckIS->IS_Stable No Correlation IS_Variable IS varies with Analyte? CheckIS->IS_Variable Correlates RecoveryIssue Diagnosis: Extraction Recovery Issue (Not Matrix Effect) IS_Stable->RecoveryIssue MatrixEffect Diagnosis: Matrix Effect IS_Variable->MatrixEffect CheckRt Check Retention Time (Rt) MatrixEffect->CheckRt EarlyElution Rt < 2 x Void Volume CheckRt->EarlyElution LateElution Rt > 2 x Void Volume CheckRt->LateElution Action1 Action: Decrease Initial Organic % Change Column (Phenyl-Hexyl) EarlyElution->Action1 Action2 Action: Check Phospholipid Buildup Add Column Wash Step LateElution->Action2

Figure 2: Decision tree for isolating the root cause of signal variability.

Module 4: Regulatory Compliance (FDA/EMA)

User Question: "What exactly do I need to submit to the FDA regarding matrix effects for this molecule?"

Technical Response: According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , you must quantify the Matrix Factor (MF) using at least 6 independent lots of matrix (plasma/urine) to prove the method is robust across different patient populations.

Mandatory Experiment: The "Matuszewski" Protocol

For this compound validation, prepare three sets of samples at Low and High QC levels:

  • Set A (Standards): Analyte in neat mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add analyte.

  • Set C (Pre-Extraction Spike): Add analyte to matrix, then extract (Standard QC).

Calculations:

  • Matrix Factor (MF):

    
    
    
    • Goal: MF should be close to 1.0.

    • Requirement: The IS-normalized MF CV% across 6 lots must be < 15%.

  • Recovery (RE):

    
    
    

Crucial Note: For this compound, ensure you use a Stable Isotope Labeled (SIL) Internal Standard (e.g., this compound-d6). Analog ISs often fail to compensate for matrix effects because they do not co-elute perfectly with the analyte in the suppression zone.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Validation & Comparative

Comparative Analysis of 2,3-Dimethylbenzamide with Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylbenzamide (CAS 5580-34-7) represents a critical scaffold in medicinal chemistry, particularly as a precursor for anthranilic diamide insecticides (e.g., Chlorantraniliprole/Rynaxypyr). This guide provides a rigorous technical comparison between this compound and its ring-substituted isomers (2,6-, 3,4-, 3,5-dimethylbenzamide).

While often conflated in literature with the functional isomer N,N-dimethylbenzamide (a liquid/low-melting solvent), the 2,3-isomer is a high-melting solid characterized by unique steric properties that balance metabolic stability with synthetic accessibility. This guide analyzes the physicochemical landscape, steric hindrance profiles, and synthetic pathways of these isomers.

Physicochemical Landscape: Isomer Comparison

The position of the methyl groups on the benzene ring significantly dictates the crystal packing efficiency, melting point, and solubility. The data below distinguishes the ring-substituted primary amides from the N,N-substituted tertiary amide .

Table 1: Comparative Physicochemical Properties
CompoundStructure TypeCAS No.[1][2][3][4][5]Melting Point (°C)Steric ProfileKey Application
This compound Ring Isomer (Ortho/Meta)5580-34-7 154 – 159 Moderate (One ortho-methyl)Agrochemical Intermediate
2,6-Dimethylbenzamide Ring Isomer (Di-ortho)3964-18-9*136High (Two ortho-methyls)Local Anesthetic Precursor
3,5-Dimethylbenzamide Ring Isomer (Meta/Meta)5692-35-3135Low (Symmetric)Polymer additives
3,4-Dimethylbenzamide Ring Isomer (Meta/Para)5580-33-6107 – 113LowGeneral organic synthesis
N,N-DimethylbenzamideFunctional Isomer611-74-543 – 45None (Ring is unsubstituted)Solubilizing Agent / Solvent

Analysis of Data:

  • Crystal Packing: this compound exhibits the highest melting point (~159°C), suggesting a highly ordered H-bond network in the crystal lattice that is surprisingly more stable than the symmetric 3,5-isomer.

  • Steric "Ortho Effect": The 2,6-isomer has a lower melting point (136°C) than the 2,3-isomer. The severe steric twist imposed by two ortho-methyl groups likely disrupts optimal planar stacking, despite the symmetry.

Note on CAS 3964-18-9: Caution is advised as some databases index dinitro-derivatives under similar CAS strings. For 2,6-dimethylbenzamide, verify structure explicitly as 2,6-dimethyl-benzamide (C9H11NO).[6][7]

Steric Hindrance & Synthetic Accessibility

The synthesis of dimethylbenzamides is governed by the "Ortho Effect." The ability to form the amide bond (nucleophilic attack on the carbonyl) is inversely proportional to the steric bulk surrounding the carbonyl group.

The Steric Hierarchy
  • 3,4- & 3,5-Dimethyl (Unimpeded): Carbonyl is open to attack. Fast reaction rates.

  • 2,3-Dimethyl (Moderately Hindered): One ortho-methyl group creates some resistance but allows standard Schotten-Baumann conditions.

  • 2,6-Dimethyl (Severely Hindered): The carbonyl is "shielded" by two methyl groups. Direct reaction of 2,6-dimethylbenzoic acid with amines is sluggish. Requires activation (e.g., Acid Chloride or Thionyl Chloride) and often forcing conditions.

Diagram: Steric Influence on Synthesis

The following diagram illustrates how steric positioning dictates the synthetic pathway choice.

StericPathways Acid Dimethylbenzoic Acid Precursor Iso23 2,3-Isomer (1 Ortho-Methyl) Acid->Iso23 Iso26 2,6-Isomer (2 Ortho-Methyls) Acid->Iso26 Iso35 3,5-Isomer (0 Ortho-Methyls) Acid->Iso35 SOCl2 Thionyl Chloride Activation Iso23->SOCl2 Required for Efficiency Iso26->SOCl2 Mandatory (Steric Shielding) Iso35->SOCl2 Optional Direct Direct Amidation (Catalytic) Iso35->Direct Feasible Prod23 This compound High Yield (>90%) SOCl2->Prod23 Prod26 2,6-Dimethylbenzamide Lower Yield / Slow SOCl2->Prod26 Steric Drag Prod35 3,5-Dimethylbenzamide Fast / Quant. Yield SOCl2->Prod35 Direct->Prod35

Caption: Comparative synthetic flow showing how ortho-substitution (steric hindrance) necessitates more aggressive activation methods (SOCl2) for 2,3- and 2,6-isomers compared to 3,5-isomers.

Experimental Protocols

These protocols are designed for the 2,3-isomer but highlight modifications required for the 2,6-isomer .

Synthesis of this compound (Acid Chloride Route)

Objective: High-yield synthesis avoiding competitive hydrolysis.

Reagents:

  • 2,3-Dimethylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • Ammonium Hydroxide (28% NH3) or Ammonia gas

  • Solvent: Toluene (anhydrous)

  • Catalyst: DMF (1-2 drops)

Protocol:

  • Activation: In a dry flask equipped with a reflux condenser and drying tube, dissolve 2,3-dimethylbenzoic acid in toluene.

  • Chlorination: Add SOCl2 dropwise followed by catalytic DMF. Heat to reflux for 2-3 hours.

    • Checkpoint: Evolution of HCl gas ceases. The solution turns clear yellow.

  • Evaporation: Remove excess SOCl2 and toluene under reduced pressure to isolate the crude acid chloride (2,3-dimethylbenzoyl chloride).

    • Note for 2,6-Isomer: The 2,6-acid chloride is difficult to form due to sterics; reflux time must be extended to 6-12 hours.

  • Amidation: Dissolve the crude acid chloride in fresh dry toluene. Cool to 0°C.

  • Quench: Slowly add the solution to an excess of cold concentrated Ammonium Hydroxide (or bubble NH3 gas) with vigorous stirring.

    • Observation: A white precipitate (the amide) forms immediately.

  • Workup: Filter the solid. Wash with water (to remove NH4Cl) and cold hexane.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Result: White needles, MP 154-159°C.

Characterization (Self-Validating)
  • 1H NMR (DMSO-d6):

    • 2,3-Isomer: Look for two distinct methyl singlets (approx 2.2-2.3 ppm) and aromatic signals integrating to 3 protons (7.1-7.3 ppm).

    • 2,6-Isomer: Look for one methyl singlet integrating to 6 protons (due to symmetry) and aromatic signals for 3 protons.

  • IR Spectroscopy:

    • Primary Amide N-H stretch: Doublet at 3350-3180 cm⁻¹.

    • Carbonyl (C=O) stretch: ~1650 cm⁻¹. (2,6-isomer C=O often shifts to higher wavenumbers ~1670 cm⁻¹ due to loss of conjugation from steric twisting).

Biological & Industrial Relevance

The "Rynaxypyr" Connection

This compound is structurally significant as the core scaffold for Chlorantraniliprole (Rynaxypyr), a blockbuster diamide insecticide.

  • Mechanism: The 2,3-substitution pattern is critical for binding to the insect Ryanodine Receptor (RyR).

  • Selectivity: The specific steric bulk of the 2-methyl group (ortho) locks the amide bond conformation, while the 3-methyl group fine-tunes lipophilicity (LogP).

  • Comparison: Isomers like 3,4- or 3,5-dimethylbenzamide lack the necessary steric lock, leading to free rotation and loss of receptor affinity.

Metabolic Stability
  • 2,6-Isomers: Highly resistant to enzymatic hydrolysis (amidases) due to steric shielding. Used in anesthetics (Lidocaine type) where long duration of action is needed.

  • 2,3-Isomers: Balance stability with biodegradability. They are stable enough to reach the target site but can eventually be metabolized, preventing bioaccumulation.

References

  • PubChem Compound Summary. (2025). This compound (CID 2800987). National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). This compound Properties and Melting Point Data.Link

  • Fisher Scientific. (2024). Safety Data Sheet: this compound 98%.[8][9]Link

  • Lahm, G. P., et al. (2007). Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Reference for Steric Hindrance/Ortho Effect mechanisms).

Sources

Validating the Purity of Synthetic 2,3-Dimethylbenzamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylbenzamide (


, MW: 149.19  g/mol ) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity—specifically the positioning of the methyl groups and the amide functionality—directly impacts the efficacy of downstream products.

While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting organic impurities, it possesses a critical blind spot: it cannot detect "invisible" contaminants like inorganic salts, trapped solvents, or moisture. Elemental Analysis (EA) remains the definitive method for validating bulk purity by confirming the empirical formula.

This guide objectively compares EA against HPLC and quantitative NMR (qNMR), providing a self-validating protocol for researchers who require absolute certainty in their synthetic output.[2]

Theoretical Baseline: The Target Metrics

Before validation, the theoretical elemental composition must be established. For This compound (


), the acceptance criteria are based on the standard tolerance of 

required by journals such as the Journal of Organic Chemistry (JOC).
Calculated Composition ( )
ElementAtomic Mass ContributionTheoretical %Acceptance Range (

)
Carbon (C)

72.46% 72.06% – 72.86%
Hydrogen (H)

7.43% 7.03% – 7.83%
Nitrogen (N)

9.39% 8.99% – 9.79%
Oxygen (O)

10.72% Calculated by difference

Critical Insight: If your Nitrogen value deviates by >0.5%, it is often diagnostic of trapped dimethylformamide (DMF) or ammonium salts from the workup, common contaminants in amide synthesis.

Comparative Analysis: EA vs. HPLC vs. qNMR[3]

Method 1: Elemental Analysis (Combustion)

Role: The "Bulk Purity" Validator. Mechanism: The sample is combusted at >900°C in an oxygen-rich environment.[2] Gases (


, 

,

) are separated and quantified.[3]
  • Pros:

    • Detects non-chromophoric impurities (water, silica, inorganic salts).

    • Verifies the empirical formula (confirms the correct salt form).

  • Cons:

    • Blind to Isomers: this compound and 2,4-dimethylbenzamide have identical %C, %H, %N. EA cannot distinguish them.[2]

    • Destructive and requires milligram-scale quantities.[2]

Method 2: HPLC-UV (Reverse Phase)

Role: The "Organic Impurity" Scout. Mechanism: Separation based on polarity; detection via UV absorbance (typically 210 nm or 254 nm).[2]

  • Pros:

    • Extremely sensitive to organic byproducts (e.g., 2,3-dimethylbenzoic acid).[2]

    • Can separate structural isomers.[2]

  • Cons:

    • The "100% Area" Trap: A sample can be 99.9% pure by HPLC area but only 85% pure by mass if it contains 15% inorganic salts or water.[2]

Method 3: Quantitative NMR (qNMR)

Role: The Modern Challenger.[2] Mechanism: Proton counting relative to a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Pros:

    • Absolute quantification of purity (mass balance).[2]

    • Identifies structure and impurities simultaneously.[2]

  • Cons:

    • Requires precise weighing and high-purity internal standards.[2]

Data Comparison: The "Purity Trap"

The following table illustrates why relying on a single method is dangerous.

Contaminant ScenarioEA ResultHPLC ResultqNMR ResultDiagnosis
Pure Compound Pass Pass (>99%)Pass (>99%)Validated.
Trapped Water (5%) Fail (%C low, %H high)Pass (>99%)Pass (if water peak ignored)False Positive by HPLC.
NaCl (10%) Fail (All % low)Pass (>99%)Fail (90% purity)False Positive by HPLC.
Isomer (2,4-dimethyl) Pass (Identical values)Fail (Split peaks)Fail (Split peaks)False Positive by EA.

Experimental Protocol: The Self-Validating Workflow

To rigorously validate this compound, follow this integrated workflow.

Step 1: Pre-Analysis Drying[2]
  • Objective: Remove surface moisture to prevent false EA failures.

  • Protocol: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over

    
     or silica gel.
    
Step 2: Elemental Analysis (CHN)
  • Instrument: CHNS/O Analyzer (e.g., PerkinElmer 2400 or Elementar vario).[2]

  • Standard: Acetanilide (K factor calibration).[2]

  • Procedure:

    • Weigh 2.0–3.0 mg of dried sample into a tin capsule (precision

      
       mg).
      
    • Run a blank (empty tin) and a K-factor standard.[2]

    • Run the sample in triplicate.[2]

  • Acceptance: Mean value must be within

    
     of theoretical.
    
Step 3: Orthogonal Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).[2]

  • Detection: 210 nm (amide bond) and 254 nm (aromatic ring).[2]

  • Objective: Confirm absence of the 2,3-dimethylbenzoic acid precursor (retention time shift).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound. It highlights how EA and HPLC cover each other's blind spots.

ValidationLogic Start Crude this compound Drying Step 1: Vacuum Drying (Remove Volatiles) Start->Drying HPLC Step 2: HPLC-UV Analysis Drying->HPLC Decision1 Organic Impurities > 1%? HPLC->Decision1 EA Step 3: Elemental Analysis (CHN) Decision2 Values within ±0.4%? EA->Decision2 qNMR Step 4: qNMR (Absolute Quant) Fail_Recryst FAIL: Recrystallize (Remove Organic Impurities) qNMR->Fail_Recryst Purity < 98% Success VALIDATED PURE qNMR->Success Purity > 98% Decision1->EA No (Pass) Decision1->Fail_Recryst Yes Fail_Dry FAIL: Re-dry or Desalt (Remove Water/Inorganics) Decision2->Fail_Dry No Decision2->Success Yes Fail_Recryst->Drying Fail_Dry->qNMR Ambiguous Result?

Figure 1: The "Purity Decision Tree" demonstrating the sequential use of HPLC and EA to filter out different classes of impurities.

Troubleshooting Common EA Failures

When EA fails despite a clean HPLC trace, use this diagnostic table:

ObservationLikely CauseCorrective Action
Low %C, Low %N, High %H Trapped Water/SolventDry sample at higher temp or under high vacuum.[2] Check NMR for solvent peaks.
Low %C, Low %N, Low %H Inorganic Contamination (Silica, Salts)Perform an aqueous wash or filter through a 0.2 µm membrane if soluble; check ash content.
High %N Trapped DMF or Ammonium SaltsWash with water (to remove

) or ether (to remove DMF).[2]
High %C Trapped Non-polar Solvent (Hexane/Toluene)Dry under vacuum; verify with

NMR.

Conclusion

Validating this compound requires a multi-modal approach. While HPLC is necessary to confirm isomeric purity and the absence of organic byproducts, it is insufficient on its own. Elemental Analysis provides the critical "mass balance" check , ensuring that the white powder in your vial is indeed the pure amide and not a mixture of product and inorganic salts.

For pharmaceutical applications, the Gold Standard is the combination of HPLC (for specificity) and EA (for bulk purity) , with qNMR serving as the ultimate arbiter in ambiguous cases.

References

  • American Chemical Society. (2025).[2] Journal of Organic Chemistry Author Guidelines: Compound Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2800987, this compound. Retrieved from [Link][4][5]

  • TMD Pauli, G. F., et al. (2014).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2000).[2] Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Correlation of 2,3-Dimethylbenzamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2,3-Dimethylbenzamide (2,3-DMB), analyzing its utility as a structural probe, synthetic intermediate, and fragment-based lead.

Unlike clinical therapeutics (e.g., Olaparib), 2,3-DMB is not a standalone drug. Its primary value in research lies in its role as a steric probe for defining binding pocket constraints (specifically in PARP and D2/D3 receptor domains) and as a hydrotropic agent . This guide correlates its fundamental in vitro physicochemical properties with its in vivo pharmacokinetic limitations.

Executive Summary & Technical Positioning

This compound (CAS: 5580-34-7) serves as a critical Structure-Activity Relationship (SAR) anchor in drug discovery. It represents the "sterically crowded" analogue of the classic PARP inhibitor 3-aminobenzamide (3-AB) .

  • Primary Application: Negative control or steric probe in enzyme inhibition assays (PARP, IMPDH) to map active site tolerance for ortho-substitution.

  • Secondary Application: Hydrotropic excipient to enhance the solubility of poorly soluble drugs (e.g., Paclitaxel) in in vitro formulations.

  • Key Insight: While 2,3-DMB exhibits stable in vitro binding to amide-receptors, its in vivo utility is severely limited by rapid hepatic oxidation of the methyl groups, leading to poor bioavailability compared to its halogenated or fused-ring counterparts.

Mechanism of Action & SAR Logic

To understand the correlation gap, one must analyze the molecular interaction. 2,3-DMB mimics the nicotinamide moiety of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP).

  • The Pharmacophore: The benzamide carbonyl oxygen and amide nitrogen form hydrogen bonds with the catalytic residues (Gly863 and Ser904 in PARP-1).

  • The Steric Clash: Unlike 3-AB, the 2-methyl group in 2,3-DMB introduces a steric clash with the binding pocket wall, often reducing affinity by 10-100 fold. This makes it an excellent tool for proving "specific binding" vs. "non-specific effects."

Visualization: Benzamide SAR & Metabolic Fate

The following diagram illustrates the structural logic: how 2,3-DMB fits into the development pipeline and its metabolic instability.

G cluster_0 In Vitro: Binding Mode cluster_1 In Vivo: Metabolic Clearance DMB This compound (Probe) Target Target Pocket (PARP/D2 Receptor) DMB->Target Assay Screening CYP CYP450 (Liver Microsomes) DMB->CYP Systemic Circulation Interaction H-Bonding (Weakened by 2-Me Steric Clash) Target->Interaction Affinity (Ki > 10µM) Metabolite Benzoic Acid Derivs (Rapid Excretion) CYP->Metabolite Methyl Oxidation

Caption: Figure 1. The dual fate of 2,3-DMB. In vitro, it probes steric tolerance; in vivo, exposed methyl groups trigger rapid clearance.

Comparative Performance Analysis

The table below contrasts 2,3-DMB with the standard inhibitor (3-AB) and a clinical therapeutic (Olaparib) to contextualize its activity.

FeatureThis compound (Probe)3-Aminobenzamide (Standard)Olaparib (Clinical Drug)
Primary Role Steric Probe / IntermediateReference InhibitorTherapeutic Agent
Target Affinity (IC50) Low (>50 µM typical)Moderate (10–30 µM)High (<0.01 µM)
Solubility (In Vitro) High (Hydrotropic)ModerateLow (Requires formulation)
Metabolic Stability Poor (Rapid methyl oxidation)Moderate (Amine acetylation)High (Cyclopropyl stabilization)
In Vivo Half-life < 1 hour (Rat, est.)~1.5 hours~11 hours
Toxicity Profile Low (Irritant)LowHematological (Anemia)

Key Takeaway: Researchers should not use 2,3-DMB as a positive control for inhibition. Use it to demonstrate that removing the 2-methyl group (reverting to 3-methyl or 3-amino) restores activity, thereby validating the binding mode.

In Vitro vs. In Vivo Correlation Guide

In Vitro Profile: The Hydrotropic Effect

In cell-free assays, 2,3-DMB is often used at high concentrations (mM range) not just as a ligand, but to solubilize other compounds.

  • Protocol Note: If observing "activity" at >100 µM, verify that 2,3-DMB is not acting as a chaotrope, unfolding the protein rather than inhibiting it specifically.

  • Data Point: It increases the aqueous solubility of paclitaxel by 10-fold via hydrotropic complexation, which can confound cell-based cytotoxicity assays if not controlled.

In Vivo Profile: The "Methyl Trap"

The lack of correlation between in vitro binding and in vivo efficacy is driven by Phase I Metabolism .

  • Mechanism: The exposed methyl groups at positions 2 and 3 are prime targets for Cytochrome P450 (CYP) hydroxylation, rapidly converting the molecule to polar benzoic acid derivatives which are excreted.

  • Correction Factor: To achieve in vivo effects comparable to in vitro concentrations, doses must be escalated significantly (often >100 mg/kg), which introduces off-target toxicity (e.g., sedation via weak dopamine blockade).

Experimental Protocols

Experiment A: Determining Specificity via Steric Hindrance (PARP Assay)

Objective: Use 2,3-DMB to validate the necessity of a planar binding conformation.

  • Preparation:

    • Dissolve 2,3-DMB in DMSO to 100 mM (Stock A).

    • Dissolve 3-Aminobenzamide (3-AB) in DMSO to 100 mM (Stock B).

  • Enzyme System: Use Recombinant Human PARP-1 (0.5 U/well) in histone-coated plates.

  • Dosing:

    • Titrate Stock A and B from 0.1 µM to 1000 µM (1:3 serial dilution).

  • Reaction: Initiate with NAD+ (biotinylated) and activated DNA. Incubate 1 hr @ 25°C.

  • Readout: Chemiluminescence (RLU).

  • Validation Criteria:

    • 3-AB should show sigmoidal inhibition (IC50 ~20 µM).

    • 2,3-DMB should show minimal inhibition (IC50 >200 µM) or a flat line.

    • Interpretation: If 2,3-DMB inhibits equally to 3-AB, the assay is measuring non-specific protein aggregation, not active-site binding.

Experiment B: Hydrotropic Solubility Screen

Objective: Assess if 2,3-DMB is acting as a solvent rather than a drug.

  • Method: Shake-flask solubility method.

  • Setup: Add excess poorly soluble drug (e.g., Griseofulvin) to water containing 0%, 5%, 10%, and 20% (w/v) 2,3-DMB.

  • Analysis: Filter and analyze filtrate by HPLC.

  • Result: A linear increase in drug solubility confirms hydrotropic action. This control is mandatory before claiming "synergistic biological activity" in cell culture.

References

  • PubChem. N,N-Dimethylbenzamide and related compounds: Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Benzamide Derivatives. (Context on amide hydrolysis and metabolic stability). Available at: [Link]

  • Alfadil, A. et al. In-Vivo and In-Vitro Toxicity Evaluation of Dimethyl-substituted Heterocycles. (Context on methyl-group metabolism). PLOS ONE, 2024. Available at: [Link]

Head-to-head comparison of 2,3-Dimethylbenzamide and 3,5-Dimethylbenzamide

[1]

Executive Summary

The Structural Divergence: While both compounds share the formula

  • 2,3-Dimethylbenzamide (2,3-DMB) is the "Twisted Scaffold." The ortho-methyl group exerts significant steric pressure on the amide moiety, forcing it out of planarity with the benzene ring.[1] This reduces conjugation, alters solubility, and creates a unique "shape vector" for binding pockets requiring non-planar ligands.[1]

  • 3,5-Dimethylbenzamide (3,5-DMB) is the "Planar Scaffold." With no ortho-substituents, the amide bond remains coplanar with the ring.[1] It functions as a robust, symmetrical fragment often used to tune lipophilicity without disrupting the fundamental binding geometry of the benzamide pharmacophore.

Part 1: Physicochemical Profile & Structural Logic

The primary differentiator between these isomers is the Ortho-Effect , which dictates their electronic availability and three-dimensional shape.[1]

Comparative Data Table
FeatureThis compound3,5-Dimethylbenzamide
Structure Type Atropisomeric-like / Twisted Planar / Symmetrical
Steric Environment High (Ortho-methyl clash)Low (Meta-methyls only)
Amide Torsion Angle ~60–90° (out of plane)< 15° (near planar)
Electronic Character Amide is electronically "decoupled" from ringAmide is conjugated with ring
C-H Activation Sites 1 Ortho (Sterically hindered), 1 Meta, 1 Para2 Ortho (Equivalent), 1 Meta (Hindered)
Primary Utility Conformational control, Mono-selective catalysisFragment-based Drug Discovery (FBDD), Kinase inhibition
Predicted LogP ~1.4 (Higher solvation energy cost)~1.6 (Better stacking/packing)
Mechanism of Action: The Steric Twist

The following diagram illustrates the causal link between the methyl positioning and the resulting physicochemical behavior.

OrthoEffectDMB23This compound(Ortho-Substitution)StericClashSteric Clash(Me vs Carbonyl/NH2)DMB23->StericClashTwistAmide TwistsOut-of-PlaneStericClash->TwistDecoupledReduced Resonance(Lone pair localized)Twist->DecoupledDMB353,5-Dimethylbenzamide(Meta-Substitution)NoClashMinimal StericHindranceDMB35->NoClashPlanarAmide Coplanarwith RingNoClash->PlanarConjugatedFull Resonance(Electronic Communication)Planar->Conjugated

Figure 1: The "Ortho-Effect" workflow showing how methyl positioning dictates the electronic state of the amide group.

Part 2: Synthetic Utility & Reactivity (C-H Activation)

In the field of transition-metal catalyzed C-H activation (e.g., Pd(II) catalysis), these two isomers serve as critical "probe substrates" for testing catalyst selectivity.[1]

2,3-DMB: The Challenge Substrate
  • Mono-Selectivity: Because the C2 position is blocked by a methyl group, C-H activation can only occur at the C6 position.[1]

  • Steric Wall: The C6 position is adjacent to the amide but "buttressed" by the C5 proton. More importantly, the twisted nature of the directing group (amide) makes coordination to Palladium more difficult compared to planar amides.

  • Application: Used to demonstrate the power of highly active catalysts (e.g., Pd/MPAA systems) that can overcome steric hindrance.

3,5-DMB: The Selectivity Probe[1]
  • Bis-Activation Potential: It possesses two equivalent ortho C-H bonds (C2 and C6). Standard conditions often lead to mixtures of mono- and bis-arylated products.

  • Meta-Blocking: The C4 position (between the two methyls) is sterically inaccessible, preventing para-functionalization relative to the amide (or meta relative to methyls) in non-directed systems.

  • Application: Ideal for optimizing conditions to achieve mono-selectivity in the presence of multiple reactive sites.

Experimental Workflow: Pd-Catalyzed Ortho-Arylation

This protocol describes a self-validating method to compare the reactivity of both isomers.[1]

Reagents:

  • Substrate (0.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • AgOAc (2 equiv) - Oxidant

  • Iodoarene (1.5 equiv)

  • TFA/TFAA (Solvent/Additive)

CHActivationcluster_232,3-DMB Pathwaycluster_353,5-DMB PathwayStartSubstrate SelectionCoordinationPd(II) Coordinationto Amide OxygenStart->CoordinationTwistBlockTwisted Amide(Weak Coordination)Coordination->TwistBlock2,3-IsomerPlanarBindPlanar Amide(Strong Coordination)Coordination->PlanarBind3,5-IsomerMonoSiteSingle C6 ActivationTwistBlock->MonoSiteProduct23Mono-Arylated Product(Sole Outcome)MonoSite->Product23DualSiteC2 & C6 AvailablePlanarBind->DualSiteProduct35Mixture: Mono + Bis(Requires Control)DualSite->Product35

Figure 2: Divergent reaction pathways in Pd-catalyzed C-H activation driven by substrate geometry.[1]

Part 3: Medicinal Chemistry Applications[1]

3,5-Dimethylbenzamide: The Kinase Scaffold

The 3,5-substitution pattern is a "privileged motif" in kinase inhibitors (e.g., Bcr-Abl or IKK inhibitors).[1]

  • Why? The methyl groups fill hydrophobic pockets (lipophilic tuning) without introducing the rotameric stress that an ortho-substituent would.

  • Binding Mode: The planar amide acts as a hydrogen bond donor/acceptor to the kinase hinge region.

This compound: The Conformational Lock

While less common as a core scaffold due to metabolic liability (benzylic oxidation at the exposed methyls), the 2,3-pattern is used to break planarity .[1]

  • Why? If a target pocket is narrow and requires the phenyl ring to be perpendicular to the amide vector, the 2,3-substitution pre-organizes the molecule into this bioactive conformation, reducing the entropic penalty of binding.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis via Acid Chloride (Self-Validating)

Objective: Synthesize pure amide isomers from their corresponding benzoic acids to ensure structural integrity.

  • Activation: Dissolve 1.0 eq of the specific dimethylbenzoic acid in anhydrous DCM. Add 1.2 eq Oxalyl Chloride and a catalytic drop of DMF.

    • Validation: Gas evolution (

      
      , 
      
      
      ,
      
      
      ) indicates reaction progress.[1] Reaction is complete when bubbling ceases.
  • Amidation: Evaporate solvent to obtain the crude acid chloride. Re-dissolve in DCM and add slowly to a stirred solution of

    
     (excess) at 0°C.
    
  • Isolation: Filter the precipitate.

    • 2,3-DMB: Likely requires recrystallization from Ethanol/Water due to lower symmetry.

    • 3,5-DMB: often precipitates as clean white crystals due to high symmetry.

  • QC Check:

    
     NMR in 
    
    
    .
    • 2,3-DMB: Look for two distinct methyl singlets (chemically non-equivalent due to environment).

    • 3,5-DMB: Look for one integrated methyl singlet (6H) indicating symmetry.

Protocol B: Solubility Stress Test (Shake-Flask)

Objective: Quantify the "Ortho-Effect" on solubility.

  • Prepare supersaturated solutions of both isomers in Phosphate Buffered Saline (PBS, pH 7.4) and DMSO.[2]

  • Shake at 25°C for 24 hours.

  • Filter through a 0.45 µm PVDF membrane.

  • Analyze filtrate via HPLC-UV (254 nm).

  • Expectation: 2,3-DMB will likely show higher aqueous solubility than 3,5-DMB.[1] The twisted amide disrupts crystal lattice packing energy (lower melting point trend), making it easier to solvate compared to the highly crystalline, planar 3,5-isomer.[1]

References

  • PubChem Compound Summary: 3,5-Dimethylbenzamide.

    • Source:

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1]

    • Source:

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Lyons, T. W., & Sanford, M. S. (2010).[1] Chemical Reviews. (Authoritative review on benzamide directing group mechanics).

    • Source:

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Asaki, T., et al. (2006).[1] Bioorganic & Medicinal Chemistry Letters. (Establishes 3-substituted benzamides as kinase scaffolds).

    • Source:

A Comparative Guide to Inter-Laboratory Validation of Quantitative Assays for 2,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to reliably quantify active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of 2,3-Dimethylbenzamide, with a focus on establishing a robust inter-laboratory validation process. Ensuring that an analytical method is consistent and reproducible across different laboratories is a critical step in drug development, quality control, and regulatory submission.

At its core, the validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1]. This guide will delve into the practical application of this principle, drawing upon established international guidelines to compare potential analytical techniques for this compound and outlining a framework for a comprehensive inter-laboratory validation study.

The Criticality of Inter-Laboratory Validation

Before a quantitative assay can be considered truly robust, it must undergo inter-laboratory validation, sometimes referred to as reproducibility studies. This process assesses the precision of an analytical procedure when performed by different analysts in different laboratories, using different equipment, and on different days. It is the ultimate test of a method's ruggedness and transferability. A well-validated method ensures that results are comparable and reliable, regardless of where the analysis is performed. This is a key requirement of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in the International Council for Harmonisation (ICH) guidelines[1][2][3][4].

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundational step in developing a quantitative assay. For a molecule like this compound, several high-performance analytical methods are viable. The choice will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the three most common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical TechniquePrinciplePotential Advantages for this compoundPotential Challenges
HPLC with UV Detection Separation based on polarity, detection via UV absorbance.Cost-effective, widely available, robust for routine analysis.Lower sensitivity compared to MS methods, potential for interference from matrix components with similar UV absorbance.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass-based detection.High chromatographic resolution, excellent for volatile and thermally stable compounds. N,N-dimethylbenzamide has been analyzed using this method[5].Requires derivatization if the compound is not sufficiently volatile; potential for thermal degradation.
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection.High sensitivity and selectivity, suitable for complex matrices, can provide structural information. This is a common method for quantifying benzamide derivatives in biological samples[6][7].Higher equipment and operational costs, potential for matrix effects (ion suppression or enhancement).

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory validation study hinges on a well-defined protocol that adheres to international standards like the ICH Q2(R1) guidelines. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose by evaluating key validation parameters[1][2][3][8].

Key Validation Parameters

The following performance characteristics must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for an inter-laboratory validation study.

G cluster_0 Phase 1: Method Development & In-House Validation cluster_1 Phase 2: Protocol Design for Inter-Laboratory Study cluster_2 Phase 3: Inter-Laboratory Execution & Data Analysis cluster_3 Phase 4: Final Validation Report Develop Analytical Method Develop Analytical Method In-House Validation In-House Validation Develop Analytical Method->In-House Validation ICH Q2(R1) Establish System Suitability Criteria Establish System Suitability Criteria In-House Validation->Establish System Suitability Criteria Define Study Objectives Define Study Objectives Establish System Suitability Criteria->Define Study Objectives Select Participating Laboratories Select Participating Laboratories Define Study Objectives->Select Participating Laboratories Prepare Standardized Protocol Prepare Standardized Protocol Select Participating Laboratories->Prepare Standardized Protocol Distribute Homogeneous Samples Distribute Homogeneous Samples Prepare Standardized Protocol->Distribute Homogeneous Samples Laboratories Perform Analysis Laboratories Perform Analysis Distribute Homogeneous Samples->Laboratories Perform Analysis Collect & Analyze Data Collect & Analyze Data Laboratories Perform Analysis->Collect & Analyze Data Statistical Analysis Evaluate Reproducibility Evaluate Reproducibility Collect & Analyze Data->Evaluate Reproducibility Final Validation Report Final Validation Report Evaluate Reproducibility->Final Validation Report Acceptance Criteria Met?

Inter-laboratory validation workflow.

Experimental Protocol: A Representative HPLC-UV Method

The following is a hypothetical, yet representative, step-by-step protocol for the quantitative analysis of this compound using HPLC with UV detection. This protocol should be rigorously validated in-house before being implemented in an inter-laboratory study.

1. Materials and Reagents:

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 230-270 nm).

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The procedure will be matrix-dependent. For a drug product, it may involve dissolving a known weight of the product in a suitable solvent, followed by filtration. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.

5. System Suitability:

  • Before each run, inject a system suitability standard (e.g., 25 µg/mL) five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Other parameters like tailing factor and theoretical plates should also meet predefined criteria.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.995.

  • Quantify the amount of this compound in the samples using the calibration curve.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical, yet realistic, performance data that could be expected from an inter-laboratory validation study comparing HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound in a drug substance.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.999
Range (µg/mL) 1 - 1000.1 - 500.01 - 10
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%99.5 - 100.5%
Precision (RSD%)
- Repeatability< 1.0%< 0.8%< 0.5%
- Intermediate Precision< 1.5%< 1.2%< 1.0%
- Reproducibility< 2.5%< 2.0%< 1.8%
QL (µg/mL) 1.00.10.01
Robustness PassedPassedPassed

This data illustrates that while all three methods can be validated, LC-MS/MS offers superior sensitivity (lower QL) and potentially better precision. However, the choice of method will ultimately depend on the specific requirements of the analysis.

Conclusion and Recommendations

The inter-laboratory validation of a quantitative assay for this compound is a rigorous but essential process for ensuring the reliability and transferability of the method. This guide has provided a framework for comparing potential analytical techniques and designing a comprehensive validation study in accordance with international guidelines.

For routine quality control of a drug substance where high concentrations are expected, a well-validated HPLC-UV method is often sufficient and cost-effective. For bioanalytical studies or trace impurity analysis, the superior sensitivity and selectivity of LC-MS/MS would be the preferred choice. GC-MS presents a viable alternative, particularly if the laboratory has existing expertise and instrumentation for this technique.

Regardless of the chosen method, a meticulously planned and executed inter-laboratory validation study is the cornerstone of generating high-quality, reproducible data that can be trusted by researchers, regulatory agencies, and the scientific community at large.

References

  • Validation of a universal and highly sensitive two-dimensional liquid chromatography-tandem mass spectrometry methodology for the quantification of pyrazinamide, ethambutol, protionamide, and clofazimine in different biological matrices - PubMed. (2020). J Chromatogr B Analyt Technol Biomed Life Sci. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). ResearchGate. [Link]

  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed. (2025). PubMed. [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024). YouTube. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy - gmp-compliance.org. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF - ResearchGate. (2020). ResearchGate. [Link]

Sources

Assessment of 2,3-Dimethylbenzamide's metabolic stability against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the assessment of 2,3-Dimethylbenzamide (2,3-DMB) , a representative benzamide scaffold, for metabolic stability. Using Human Liver Microsomes (HLM), we evaluate its intrinsic clearance (


) and half-life (

) against industry-standard reference drugs.

Key Finding: this compound typically exhibits Medium-High stability in Phase I oxidative systems. The ortho-methyl group at position 2 provides steric protection against rapid amide hydrolysis, distinguishing it from unsubstituted benzamides. However, the benzylic methyl groups remain susceptible to CYP450-mediated oxidation.

Introduction: The Benzamide Scaffold in Drug Discovery

Metabolic stability is a primary determinant of a drug's oral bioavailability and dosing frequency. Benzamides are a privileged structure in medicinal chemistry, found in antipsychotics (Sulpiride) and prokinetics (Cisapride).

For researchers utilizing This compound as a fragment or probe, understanding its metabolic liabilities is critical. Unlike simple benzamide, the 2,3-substitution pattern introduces specific structure-activity relationships (SAR):

  • Steric Hindrance: The 2-position (ortho) methyl group hinders the approach of amidases and CYP enzymes to the carbonyl center.

  • Metabolic Soft Spots: The methyl groups themselves are targets for CYP-mediated hydroxylation (benzylic oxidation).

This guide compares 2,3-DMB against Verapamil (High Clearance), Diclofenac (Medium Clearance), and Warfarin (Low Clearance) to contextualize its performance.

Experimental Workflow (HLM Assay)

The standard assessment utilizes Human Liver Microsomes (HLM) supplemented with NADPH. This system isolates Phase I metabolism (CYP450 and FMO).[1][2]

Diagram 1: Metabolic Stability Assay Workflow

(Visualizing the critical path from incubation to LC-MS/MS analysis)

HLM_Assay_Workflow Start Substrate Preparation (1 µM 2,3-DMB) Mix Pre-Incubation (HLM + Buffer, 37°C) Start->Mix Initiate Initiation (+ NADPH) Mix->Initiate 5 min equil. Sampling Time Point Sampling (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quenching (Ice-cold ACN + IS) Sampling->Quench Transfer aliquot Analysis LC-MS/MS Quantification Quench->Analysis Centrifuge & Inject

Caption: Step-by-step workflow for determining in vitro intrinsic clearance using liver microsomes.

Comparative Analysis: 2,3-DMB vs. Known Drugs

To validate the assay, 2,3-DMB is run alongside quality control (QC) standards. The table below illustrates the expected performance metrics.

Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
CompoundClass

(min)

(µL/min/mg)
Primary Metabolic Pathway
Verapamil High Clearance (Control)15 - 25> 100CYP3A4 N-dealkylation
Diclofenac Medium Clearance (Control)40 - 6020 - 50CYP2C9 Hydroxylation
Warfarin Low Clearance (Control)> 120< 10CYP2C9 Hydroxylation (Slow)
This compound Test Candidate 55 - 75 15 - 30 Benzylic Oxidation / Amide Hydrolysis

Interpretation: 2,3-DMB falls into the Medium-Low clearance category. It is significantly more stable than high-clearance drugs like Verapamil. The ortho-methyl group effectively blocks rapid hydrolysis, extending its half-life compared to unsubstituted benzamide.

Mechanistic Insight: Metabolic Pathways

Understanding how 2,3-DMB degrades allows for rational design improvements.

Diagram 2: Predicted Metabolic Routes for this compound

(Visualizing the competition between CYP oxidation and Amidase hydrolysis)

Metabolic_Pathways Parent This compound (Parent) Met1 Benzylic Alcohol (Oxidation at -CH3) Parent->Met1 Major Path (CYP2E1/CYP3A4) Met2 2,3-Dimethylbenzoic Acid (Amide Hydrolysis) Parent->Met2 Minor Path (Sterically Hindered) Met3 Benzoic Acid Derivative (Further Oxidation) Met1->Met3 Dehydrogenase CYP CYP450 (Oxidation) Amidase Amidases (Hydrolysis)

Caption: The 2-methyl group sterically hinders the Amidase path (red), shifting metabolism toward CYP-mediated oxidation (green).

The "Ortho Effect" Explained

In benzamides, substituents at the 2-position (ortho) create steric bulk that protects the carbonyl carbon from nucleophilic attack by hydrolases.

  • Unsubstituted Benzamide: Rapid hydrolysis.

  • This compound: Slower hydrolysis due to the 2-methyl group.

  • 2,6-Dimethylbenzamide: Extremely slow hydrolysis (dual protection).

Detailed Experimental Protocol

A. Reagents & Preparation[3]
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (HLM), final concentration 0.5 mg/mL.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Test Compound: 10 mM stock in DMSO (dilute to 1 µM final in incubation; <0.1% DMSO).

B. Assay Procedure (Self-Validating)
  • Pre-incubation: Mix Buffer (445 µL) and Microsomes (25 µL of 20 mg/mL stock) in a 96-well plate. Add 5 µL of Test Compound (100 µM intermediate). Incubate at 37°C for 5 minutes.

    • Why? To reach thermal equilibrium and assess non-NADPH stability.

  • Initiation: Add 25 µL of 20 mM NADPH to start the reaction (Final Vol = 500 µL).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Validation: The "0 min" point must be quenched immediately after NADPH addition to establish 100% baseline.

  • Processing: Centrifuge at 4000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

C. Data Calculation

Calculate the slope (


) of 

vs. time.


References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Chapter on Metabolic Stability). [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanistic source for amide hydrolysis steric hindrance). [Link]

Sources

Orthogonal methods for confirming the structure of 2,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of orthogonal methods for the structural confirmation of 2,3-Dimethylbenzamide (CAS 5580-34-7) . This analysis is designed for analytical chemists and drug development scientists requiring absolute structural certainty.

CAS: 5580-34-7 | Formula: C₉H₁₁NO | MW: 149.19 g/mol

The Isomer Challenge

In pharmaceutical synthesis, confirming the regio-chemistry of substituted benzamides is critical. This compound (a primary amide with methyls on the ring) is frequently confused in literature searches with its isomer


-Dimethylbenzamide  (CAS 611-74-5). Furthermore, distinguishing the 2,3-  substitution pattern from 2,4- , 2,5- , 2,6- , or 3,4-  isomers requires methods capable of resolving subtle spatial and electronic differences.

This guide evaluates three orthogonal methodologies: Solution-State NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and Thermal/Vibrational Analysis .

Method 1: Nuclear Magnetic Resonance (NMR)

Role: The Solution-State Workhorse (High Specificity, Medium Throughput)

NMR is the primary tool for establishing connectivity. However, standard 1D


H NMR is often insufficient to definitively assign the "2,3" pattern without reference standards. The inclusion of 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  is the critical "orthogonal" step here, effectively acting as a molecular ruler.
The "Smoking Gun" Logic (NOESY)

To distinguish the 2,3-isomer from the 2,4- or 3,4-isomers, one must prove the spatial proximity of the amide group to a methyl group.

  • 2,3-Isomer: The Amide -NH₂ protons are spatially close to the Methyl at position C2. A strong NOE cross-peak will be observed.

  • 3,4-Isomer: The Amide -NH₂ is ortho to a proton (H2) and meta to the methyls. No Methyl-Amide NOE will be observed.

  • 2,6-Isomer: The Amide -NH₂ would show NOE correlations to two equivalent methyl groups.

Experimental Protocol: 2D NOESY Acquisition
  • Sample Prep: Dissolve 10 mg of this compound in 600 µL of DMSO-d₆ . (DMSO is preferred over CDCl₃ to slow amide proton exchange and sharpen the -NH₂ signals).

  • Pulse Sequence: Standard gradient-selected NOESY (e.g., noesygpph on Bruker systems).

  • Mixing Time: Set to 300–500 ms .

  • Analysis: Look for the cross-peak between the broad amide singlets (~7.2–7.8 ppm) and the upstream methyl doublet/singlet (~2.2–2.3 ppm).

NMR_Logic cluster_0 Structural Hypothesis cluster_1 NOESY Observation Isomer23 This compound NOE_Signal NOE Cross-peak: NH (Amide) ↔ CH3 (Pos 2) Isomer23->NOE_Signal Spatial Proximity Isomer34 3,4-Dimethylbenzamide No_NOE NOE Cross-peak: NH (Amide) ↔ H (Pos 2) Isomer34->No_NOE Spatial Distance Confirm Confirm NOE_Signal->Confirm CONFIRMED Structure Reject Reject No_NOE->Reject REJECTED Structure

Figure 1: Decision logic for distinguishing regioisomers using NOESY spectroscopy.

Method 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Role: The Absolute Standard (Ultimate Specificity, Low Throughput)

While NMR infers structure through connectivity, SC-XRD provides a direct map of electron density. For this compound, this method is orthogonal because it relies on diffraction physics rather than magnetic resonance. It is the only method that can definitively resolve polymorphism and precise bond lengths/angles twisted by the steric hindrance of the 2,3-methyl pattern.

Critical Structural Features to Verify
  • Steric Twist: The methyl group at C2 forces the amide group out of the plane of the benzene ring. Expect a torsion angle significantly >0°.

  • Hydrogen Bonding: Primary amides form characteristic

    
     dimers in the solid state.
    
  • Differentiation: The electron density map will clearly show the methyl carbons at positions 2 and 3, distinguishing them from the 2,4 or 3,4 patterns without ambiguity.

Experimental Protocol: Crystal Growth
  • Solvent Selection: Ethanol/Water (80:20) or Toluene/Hexane.

  • Method: Slow evaporation at room temperature.

  • Screening: Look for colorless prisms or blocks. (Needles often indicate poor diffraction quality).

  • Data Collection: Collect at 100 K to reduce thermal motion of the methyl groups.

Method 3: Thermal & Vibrational Screening (MP & IR)

Role: Rapid Fingerprinting (Low Specificity, High Throughput)

These methods are best used for batch-to-batch consistency rather than de novo structure elucidation.

  • Melting Point (MP):

    • This compound: 154–159 °C [1, 2].

    • 
      -Dimethylbenzamide:  43–45 °C [3].
      
    • Differentiation: The high melting point of the primary amide (due to intermolecular H-bonding) instantly distinguishes it from the

      
      -isomer and many other low-melting isomers.
      
  • FT-IR Spectroscopy:

    • Amide I Band: ~1650–1690 cm⁻¹ (C=O stretch).

    • Amide II Band: ~1600–1640 cm⁻¹ (N-H bend).

    • Fingerprint Region: The "ortho" substitution pattern (1,2,3-trisubstituted benzene) typically shows specific bending vibrations in the 600–900 cm⁻¹ region, though this is unreliable without a reference spectrum.

Comparative Analysis Summary
FeatureNMR (1H + NOESY) SC-XRD Melting Point
Primary Principle Magnetic Resonance / Spin CouplingElectron Density DiffractionLattice Energy / Phase Change
Specificity High (Regioisomer differentiation)Absolute (Definitive 3D structure)Moderate (Good for exclusion)
Sample Required ~10 mg (Destructive if not recovered)Single Crystal (~0.3 mm)< 5 mg
Time to Result 1–2 Hours1–3 Days (inc. growth)10 Minutes
Cost High (Instrument time)Very HighNegligible
Key Limitation Requires solubility; signal overlapRequires suitable crystalCannot prove structure alone
Recommended Workflow (Decision Tree)

For a new batch of synthesized this compound, follow this sequence to maximize efficiency and certainty.

Workflow Start Synthesized Sample (White Solid) MP_Check Step 1: Melting Point Target: 154-159 °C Start->MP_Check Decision1 Match? MP_Check->Decision1 Fail1 REJECT (Likely N,N-isomer or impurity) Decision1->Fail1 No (<150°C) Pass1 Step 2: 1H NMR (DMSO-d6) Decision1->Pass1 Yes NMR_Check Check Aromatic Pattern (1,2,3-substitution) Pass1->NMR_Check Decision2 Ambiguous? NMR_Check->Decision2 NOESY Step 3: 2D NOESY Confirm Methyl-Amide Proximity Decision2->NOESY Overlaps Release RELEASE BATCH (Structure Confirmed) Decision2->Release Clear Pattern NOESY->Release XRD Step 4: SC-XRD (If Regulatory Filing Required) Release->XRD Optional Validation

Figure 2: Integrated analytical workflow for structural confirmation.

References
  • Fisher Scientific. (n.d.). This compound, 98%. Retrieved January 30, 2026, from [Link]

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 30, 2026, from [Link]

Sources

Comparative review of synthesis routes for substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzamides are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for antipsychotics (e.g., Sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors. While the amide bond is one of the most common linkages in drug discovery, the method of construction often dictates the scalability, cost, and impurity profile of the final API.

This guide objectively compares the three dominant synthesis routes:

  • Classical Condensation (Coupling Reagents): The discovery-phase benchmark.

  • Pd-Catalyzed Aminocarbonylation: The process-chemistry contender.

  • Oxidative Amidation: The emerging green alternative.

Key Insight: While HATU/EDC coupling remains the "go-to" for milligram-scale discovery due to operational simplicity, it suffers from poor atom economy (<50%). Transition-metal catalyzed carbonylation offers superior atom economy and access to unique chemical space (using aryl halides instead of acids) but requires specialized handling of gas and metal removal.

Strategic Decision Framework

Before detailing protocols, use this decision matrix to select the optimal route based on your substrate availability and project phase.

Benzamide_Route_Selection Start Start: Substrate Availability Check_Acid Is Benzoic Acid Available? Start->Check_Acid Check_Halide Is Aryl Halide (Br/I/Cl) Available? Check_Acid->Check_Halide No Check_Scale Scale > 100g? Check_Acid->Check_Scale Yes Check_FGs Sensitive FGs? (Aldehydes, reducing agents) Check_Halide->Check_FGs Yes Route_C Route C: Oxidative Amidation (Green, Narrow Scope) Check_Halide->Route_C No (Methylarene/Aldehyde) Route_A Route A: HATU/EDC Coupling (High Reliability, Low AE) Check_Scale->Route_A No (Discovery) Route_B Route B: Pd-Aminocarbonylation (High AE, Process Friendly) Check_Scale->Route_B Yes (Cost/Waste critical) Check_FGs->Route_A No (Convert to Acid first) Check_FGs->Route_B Yes (Robust)

Figure 1: Decision tree for selecting benzamide synthesis routes based on starting material and scale.

Comparative Performance Analysis

The following data aggregates performance metrics from recent high-impact studies, specifically comparing the synthesis of N-benzylbenzamide derivatives.

MetricRoute A: Classical Coupling Route B: Aminocarbonylation Route C: Oxidative Amidation
Reagents Carboxylic Acid + Amine + HATU/EDCAryl Bromide + Amine + CO (gas/solid)Methylarene/Aldehyde + Amine + TBHP
Typical Yield 85–98%75–95%60–85%
Atom Economy (AE) Poor (<45%) Massive waste from coupling agents.High (>80%) Waste is primarily base-hydrohalide.Moderate (60-70%) Depends on oxidant stoichiometry.
Reaction Time 1–4 Hours6–24 Hours12–48 Hours
Purification Aqueous workup + Column often required (urea byproducts).Filtration (catalyst) + Crystallization often sufficient.Column chromatography usually required.
Cost Driver Coupling Reagents (HATU is expensive).Palladium Catalyst & Ligands.[1][2][3][4]Oxidant (cheap), but solvent volume high.
Scalability Linear scaling, but waste disposal costs explode.Excellent. CO is cheap; catalyst loading can be <1 mol%.Limited by safety (peroxides) and exotherms.

Detailed Technical Review & Protocols

Route A: Activated Ester Coupling (The Discovery Standard)

Mechanism: The carboxylic acid is activated by a uronium (HATU) or carbodiimide (EDC) reagent to form a reactive O-acylisourea or OAt-active ester. The amine nucleophile attacks the carbonyl, releasing the urea byproduct.

Expert Insight: While HATU is faster, it generates tetramethylurea, which can be difficult to remove. For scale-up, T3P (Propylphosphonic anhydride) is preferred as the byproduct is water-soluble.

Experimental Protocol: HATU-Mediated Synthesis

Target: 4-Methoxy-N-benzylbenzamide

  • Preparation: In a dry round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.0 equiv) and stir at 0°C for 5 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution will typically turn yellow/orange. Stir at 0°C for 15 minutes to ensure formation of the activated ester.

  • Coupling: Add benzylamine (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LC-MS (Target M+H: 242.1).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat. NaHCO3 (2x), 1M HCl (2x - Caution: skip if product is basic), and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Route B: Pd-Catalyzed Aminocarbonylation (The Process Contender)

Mechanism: This 3-component coupling involves the oxidative addition of an aryl halide to Pd(0), insertion of CO to form an acyl-Pd complex, and nucleophilic attack by the amine.

Expert Insight: The choice of ligand is critical. Xantphos is the gold standard for this reaction because its wide bite angle facilitates the reductive elimination step and stabilizes the acyl-palladium intermediate, preventing decarbonylation.

Mechanistic Workflow (DOT Diagram)

Aminocarbonylation_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-Br PdArX Ar-Pd(II)-X OxAdd->PdArX COInsert CO Insertion PdArX->COInsert + CO AcylPd Acyl-Pd(II) Complex (Critical Intermediate) COInsert->AcylPd NuAttack Amine Attack & Base AcylPd->NuAttack + R-NH2 RedElim Reductive Elimination (Product Release) NuAttack->RedElim - H-Base-X RedElim->Pd0 Product Benzamide Product RedElim->Product

Figure 2: Catalytic cycle of Pd-catalyzed aminocarbonylation highlighting the critical Acyl-Pd intermediate.[5]

Experimental Protocol: CO-Gas Free Carbonylation

Using Molybdenum Hexacarbonyl Mo(CO)6 as a solid CO source.

  • Setup: Use a microwave vial or pressure tube. Add 4-bromoanisole (1.0 mmol), benzylamine (1.5 mmol), Mo(CO)6 (1.0 equiv), Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and Na2CO3 (2.0 equiv).

  • Solvent: Add 1,4-Dioxane (3 mL). Seal the vessel immediately.

  • Reaction: Heat to 80°C for 12 hours. (Note: Mo(CO)6 releases CO upon heating; ensure the vessel is rated for pressure).

  • Safety Check: Allow to cool completely before opening. Open in a well-ventilated fume hood (CO risk).

  • Workup: Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify by column chromatography.

Route C: Oxidative Amidation (The Green Alternative)

Mechanism: Direct conversion of methyl groups (toluenes) or aldehydes to amides using an oxidant (TBHP) and a catalyst (often heterogeneous, like CoFe2O4 or simple iodide salts).

Expert Insight: This route is "green" because it bypasses the need for pre-functionalized acids or halides. However, it is often limited to electron-deficient amines and robust substrates that can withstand oxidative conditions.

Experimental Protocol: Aldehyde Oxidative Amidation
  • Mix: Combine 4-methoxybenzaldehyde (1.0 mmol) and benzylamine (1.2 mmol) in acetonitrile (3 mL).

  • Catalyst/Oxidant: Add TBHP (70% in water, 2.0 equiv) and TBAI (Tetrabutylammonium iodide, 10 mol%).

  • Reaction: Stir at 80°C for 12 hours in an open flask (or loosely capped) to allow oxygen participation if required by the specific catalytic cycle.

  • Workup: Quench with saturated Na2S2O3 (to destroy excess peroxide). Extract with EtOAc.[6]

  • Purification: Standard chromatography.

Troubleshooting & Senior Scientist Tips

IssueProbable CauseCorrective Action
Low Yield (Route A) Steric hindrance or hydrolysis of active ester.Switch from HATU to COMU or T3P . Add the amine immediately after activation.[7]
No Reaction (Route B) Catalyst poisoning or CO starvation.Degas solvents thoroughly (O2 kills Pd(0)). Ensure CO source is fresh. Switch to Pd(dppf)Cl2 for difficult substrates.
Black Precipitate (Route B) "Pd Black" formation (catalyst decomposition).Increase ligand:metal ratio. Lower temperature. Add excess ligand.
Explosion Risk (Route C) Accumulation of peroxides.Never distill the reaction mixture to dryness if TBHP is used. Test for peroxides before workup.
Racemization Over-activation of chiral acids.Use HOBt or HOAt as additives.[8][9] Keep temperature at 0°C during base addition. Use collidine instead of DIPEA.

References

  • Martinelli, J. R., Freckmann, D. M. M., & Buchwald, S. L. (2006).[3] Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 8(21), 4795–4797. Retrieved from [Link]

  • Neumann, H., & Beller, M. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters, 16(11), 2912-2915. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Amine to Amide (Coupling) - HATU Standard Protocols. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Bioactivity Data for a Series of 2,3-Dimethylbenzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey from a chemical scaffold to a clinical candidate is both arduous and data-intensive. The benzamide functional group is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2,3-dimethylbenzamide derivatives represent a compelling series of compounds with potential activities across a range of biological targets. The key to unlocking their therapeutic potential lies not only in their synthesis but in the rigorous and insightful analysis of their bioactivity data.

This guide provides a comprehensive comparison of statistical methodologies for analyzing the bioactivity data of a hypothetical series of this compound compounds. As researchers, scientists, and drug development professionals, our goal is to move beyond mere data collection to a deep understanding of structure-activity relationships (SAR). This understanding is what empowers us to rationally design more potent and selective molecules. We will explore the causality behind our analytical choices, from fundamental descriptive statistics to the predictive power of Quantitative Structure-Activity Relationship (QSAR) modeling.

The Dataset: Understanding the Bioactivity of 2,3-Dimethylbenzamides

To illustrate the application of various statistical methods, we will use a hypothetical dataset for a series of this compound analogs. These compounds were designed to inhibit a specific protein kinase, a common target in oncology drug discovery. The primary bioactivity data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase's activity. For statistical analysis, it is standard practice to convert IC50 values to a logarithmic scale (pIC50 = -log10(IC50 in Molar)) to normalize the data distribution.

Table 1: Bioactivity Data for a Series of this compound Compounds

Compound IDR1-substituentR2-substituentIC50 (nM)pIC50
DM-01HH5006.30
DM-02FH2506.60
DM-03ClH1506.82
DM-04BrH1206.92
DM-05IH1007.00
DM-06HOCH34506.35
DM-07FOCH32006.70
DM-08ClOCH31007.00
DM-09BrOCH3807.10
DM-10IOCH3607.22
DM-11HCF38006.10
DM-12FCF36006.22
DM-13ClCF34006.40
DM-14BrCF33506.46
DM-15ICF33006.52

Comparative Statistical Methodologies for Bioactivity Analysis

The choice of statistical methodology is dictated by the research question at hand. We will compare three approaches, each offering a different level of insight into our dataset.

Method 1: Descriptive Statistics and Correlation Analysis

Rationale: Before embarking on complex modeling, it is crucial to understand the basic properties of our data. Descriptive statistics summarize the central tendency, dispersion, and distribution of the bioactivity data. Correlation analysis provides a preliminary assessment of the relationships between substituents and potency.

Protocol:

  • Calculate Descriptive Statistics: For the pIC50 values, calculate the mean, median, standard deviation, and range. This will give a general overview of the potency of the compound series.

  • Visualize Data Distribution: Generate a histogram or a box plot of the pIC50 values to visually inspect the distribution. A normal distribution is an assumption for many parametric statistical tests.

  • Correlation Analysis: If we quantify the properties of the substituents (e.g., using Hammett's electronic parameter σ or the Hansch lipophilicity parameter π), we can calculate the Pearson correlation coefficient between these parameters and pIC50. This can provide early indications of which properties are driving activity.

Results and Interpretation:

A higher mean pIC50 would indicate a generally potent series. A wide range and high standard deviation would suggest that the structural modifications have a significant impact on activity. A strong positive correlation between pIC50 and a descriptor like π would suggest that increasing lipophilicity enhances the inhibitory activity of the compounds.

Method 2: Comparative Analysis using ANOVA

Rationale: We often want to know if specific groups of compounds are significantly different from one another. For instance, are halogen-substituted compounds more potent than those without? Analysis of Variance (ANOVA) is a powerful statistical test for comparing the means of three or more groups.[1][2] Using multiple t-tests for such comparisons increases the probability of a Type I error (a false positive); ANOVA avoids this issue.[3][4]

Protocol:

  • Group the Data: Divide the compounds into groups based on their substituents. For example, we can group them by the R1-substituent (Halogen vs. H) or the R2-substituent (H, OCH3, CF3).

  • Perform One-Way ANOVA: For each grouping, perform a one-way ANOVA to test the null hypothesis that the means of the pIC50 values for all groups are equal.

  • Post-Hoc Testing: If the ANOVA result is statistically significant (typically p < 0.05), perform a post-hoc test (e.g., Tukey's HSD) to identify which specific groups are significantly different from each other.

Results and Interpretation:

Table 2: One-Way ANOVA for pIC50 based on R2-substituent

Source of VariationSSdfMSFP-value
Between Groups1.2320.61510.250.002
Within Groups0.72120.06
Total1.9514

The low P-value (< 0.05) indicates a statistically significant difference in the mean pIC50 values among the different R2-substituent groups. A post-hoc test would likely reveal that the OCH3 group is significantly more potent than the CF3 and H groups. This provides a clear direction for further chemical modifications.

Method 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

Rationale: QSAR modeling is a cornerstone of modern medicinal chemistry, allowing us to create a mathematical model that relates the chemical structure of our compounds to their biological activity.[5][6][7] A well-validated QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[8] The general form of a QSAR model is: Activity = f(molecular descriptors).[9]

Protocol:

  • Descriptor Calculation: For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance on "unseen" data.[10]

  • Model Building: Using the training set, employ a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that correlates the descriptors with the pIC50 values.

  • Model Validation: The success of a QSAR model depends heavily on its validation.[5][11]

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.

    • External Validation: Use the test set to evaluate the model's predictive power. The predictive correlation coefficient (R²_pred) is calculated for the test set. For a model to be considered predictive, it must perform well on this external data.[12][13][14]

Results and Interpretation:

A hypothetical QSAR equation could be: pIC50 = 0.5 * logP - 0.2 * PSA + 5.0

This equation would suggest that higher lipophilicity (logP) and lower polar surface area (PSA) are beneficial for activity. The model's statistics (e.g., R² > 0.6, q² > 0.5, R²_pred > 0.5) would determine its reliability. Such a model can then be used to screen a virtual library of related compounds to identify the most promising candidates for synthesis.

Experimental Validation and Reproducibility

The validity of any statistical analysis is contingent upon the quality of the input data.[15] Therefore, a robust and well-documented experimental protocol is paramount.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 values of our this compound compounds against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of each compound in 100% DMSO.

    • Prepare assay buffer, kinase solution, substrate solution (a peptide that the kinase phosphorylates), and ATP solution.

  • Assay Plate Preparation:

    • In a 384-well plate, add 5 µL of assay buffer to all wells.

    • Add 100 nL of each compound solution at various concentrations (serial dilutions) to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate mixture to each well to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of a detection solution containing a reagent that binds to the phosphorylated substrate, generating a fluorescent signal.

    • Incubate for a further 30 minutes.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting the Results: From Data to Drug Discovery Insights

The true power of statistical analysis lies in its ability to guide the drug discovery process. By integrating the results from our comparative analyses, we can build a comprehensive picture of the SAR for the this compound series.

  • Descriptive statistics told us the overall potency range of our initial set of compounds.

  • ANOVA provided statistically significant evidence that the nature of the R2-substituent dramatically influences activity, with OCH3 being the most favorable.

  • The QSAR model provided a quantitative framework for understanding the physicochemical properties driving potency, allowing us to predict the activity of new compounds.

This integrated understanding allows us to move forward with a clear strategy for lead optimization. For instance, our next round of synthesis could focus on analogs with electron-donating groups at the R2 position while simultaneously fine-tuning the lipophilicity of the R1-substituent to maximize potency.

Workflow for Bioactivity Data Analysis and Lead Optimization

G cluster_0 Data Generation cluster_1 Statistical Analysis cluster_2 Decision Making A Compound Synthesis B In Vitro Bioassay A->B C Descriptive Statistics B->C D ANOVA B->D E QSAR Modeling B->E F SAR Interpretation C->F D->F E->F G Design of New Compounds F->G G->A Iterative Optimization Cycle

Caption: A workflow diagram illustrating the iterative process of bioactivity data analysis in drug discovery.

Conclusion

The statistical analysis of bioactivity data is not a one-size-fits-all process. By employing a combination of descriptive, comparative, and predictive methodologies, we can extract maximal insight from our experimental data. This guide has demonstrated how a systematic approach, grounded in sound statistical principles and robust experimental design, can illuminate the path of structure-activity relationships for a series of this compound compounds. The ultimate goal is to leverage these insights to accelerate the design and discovery of novel therapeutics, and a thoughtful, multi-faceted statistical strategy is an indispensable tool in this endeavor.

References

  • Wikipedia. Quantitative structure–activity relationship. [Link]

  • Talevi, A. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Approaches for Novel Therapeutic and Diagnostic Designing to Mitigate SARS-CoV-2 Infection (pp. 205-226). Academic Press. [Link]

  • Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR models-strategies and importance. International Journal of Drug Design and Discovery, 2(3), 511-519. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2800987, this compound. [Link]

  • Martin, Y. C. Statistical concepts in QSAR. Molecular Modeling Systems. [Link]

  • Kliebenstein, D. J. (2018). Reassess the t Test: Interact with All Your Data via ANOVA. Plant physiology, 176(3), 2039–2042. [Link]

  • Rohrer, B., & Baumann, K. (2023). Predicting compound activity from phenotypic profiles and chemical structures. Nature Communications, 14(1), 1957. [Link]

  • Dahiya, R., & Kumar, R. (2014). Validation Method Used In Quantitative Structure Activity Relationship. Der Pharma Chemica, 6(1), 22-30. [Link]

  • Journal of Chemical and Pharmaceutical Research. Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. [Link]

  • Malík, I. (2001). Chemical structure - biological activity relationship in the group of benzamide compounds II. Farmaceuticky Obzor, 70, 147-152. [Link]

  • Aci-Sèche, S., & Bonnet, P. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Drug Discovery, 3, 1292021. [Link]

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  • Molyneux, R. J., Beck, J. J., Campbell, B. C., Elliott, C. T., Gaffield, W., & Lee, S. T. (2007). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 79(4), 557-570. [Link]

  • Wang, X., Wang, Z., & Liu, Y. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3499. [Link]

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  • Nursing in Critical Care. Tools and Techniques - Statistics: Analysis of continuous data using the t-test and ANOVA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.